(S)-3-Acetyl-4-benzyloxazolidin-2-one
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(4S)-3-acetyl-4-benzyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVGXIZVSPMNPD-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132836-66-9 | |
| Record name | (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (S)-3-Acetyl-4-benzyloxazolidin-2-one
(S)-3-Acetyl-4-benzyloxazolidin-2-one is a widely utilized chiral auxiliary in asymmetric synthesis, valued for its ability to direct stereoselective transformations. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
This compound is a white to off-white solid at room temperature.[1] Its chiral nature, stemming from the (S)-configuration at the 4-position of the oxazolidinone ring, is fundamental to its application in stereocontrolled synthesis.[2][3]
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₃NO₃ | [4] |
| Molecular Weight | 219.24 g/mol | [1][4] |
| Melting Point | 104-106 °C | |
| Optical Activity | [α]₂₀/D +110° (c = 1 in methanol) | |
| CAS Number | 132836-66-9 | [1][4] |
| Appearance | Solid |
Spectral Data
The structural integrity and purity of this compound are typically confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data
| Technique | Key Peaks / Chemical Shifts |
| ¹H NMR | Data not available in search results. |
| ¹³C NMR | Data not available in search results. |
| Infrared (IR) | Data not available in search results. |
Note: While specific peak data was not found in the search results, spectra are available from commercial suppliers such as Sigma-Aldrich.[4]
Synthesis and Reactivity
This compound is typically synthesized by the acylation of the parent chiral auxiliary, (S)-4-benzyl-2-oxazolidinone. This is a crucial step to introduce the acetyl group, which can then participate in various carbon-carbon bond-forming reactions.
Synthesis of this compound
The synthesis involves the reaction of (S)-4-benzyl-2-oxazolidinone with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base.
Experimental Protocol: Acylation of (S)-4-benzyl-2-oxazolidinone
Note: The following is a general procedure based on the acylation of related oxazolidinones. Specific conditions may vary.
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine or pyridine (1.1-1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Logical Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Enolate Formation and Asymmetric Aldol Reactions
A key chemical property of this compound is its ability to form a chiral enolate upon treatment with a strong base, such as lithium diisopropylamide (LDA) or a boron triflate with a tertiary amine. This enolate can then react with various electrophiles, most notably aldehydes, in a highly diastereoselective manner. The bulky benzyl group at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face. This results in the formation of a new stereocenter with a predictable configuration.
Experimental Protocol: Asymmetric Aldol Reaction
Note: This is a general protocol for an Evans asymmetric aldol reaction. The specific reagents and conditions can be optimized for different substrates.
-
Dissolve this compound (1.0 equivalent) in an anhydrous solvent like dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add dibutylboron triflate (Bu₂BOTf, 1.1 equivalents) dropwise, followed by the dropwise addition of a hindered amine base such as diisopropylethylamine (DIPEA, 1.2 equivalents).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.
-
Cool the solution back down to -78 °C.
-
Add the desired aldehyde (1.2-1.5 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours, monitoring the reaction by TLC.
-
Quench the reaction at 0 °C by the sequential addition of a pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
-
Stir the resulting mixture vigorously for 1 hour at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude aldol adduct.
-
Purify the product by flash column chromatography.
Signaling Pathway of Stereochemical Induction in an Asymmetric Aldol Reaction
Caption: Logical flow of an asymmetric aldol reaction.
Safety and Handling
This compound is classified as an irritant. It is harmful if swallowed and may cause skin, eye, and respiratory irritation.[4] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[1] It should be handled in a well-ventilated area or a fume hood.
Table 3: Hazard Information
| Hazard Statement | GHS Classification |
| Causes skin irritation | Skin Irrit. 2 |
| Causes serious eye irritation | Eye Irrit. 2 |
| May cause respiratory irritation | STOT SE 3 |
Source: PubChem[4]
Applications in Drug Development and Organic Synthesis
The primary application of this compound is as a chiral auxiliary in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients (APIs).[2][3][5][6] Its ability to induce high levels of stereoselectivity makes it a valuable tool for controlling the three-dimensional architecture of molecules, which is often critical for their biological activity.
Conclusion
This compound is a cornerstone chiral auxiliary in modern asymmetric synthesis. Its well-defined chemical and physical properties, coupled with its predictable reactivity in stereoselective enolate reactions, make it an indispensable tool for the synthesis of enantiomerically pure compounds. The detailed experimental protocols and workflows provided in this guide offer a practical framework for its effective utilization in research and development settings.
References
- 1. (S)-(+)-3-乙酰基-4-苄基-2-噁唑烷酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone | C12H13NO3 | CID 735929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to (S)-3-Acetyl-4-benzyloxazolidin-2-one
CAS Number: 132836-66-9
This guide provides a comprehensive overview of (S)-3-Acetyl-4-benzyloxazolidin-2-one, a pivotal chiral auxiliary in modern asymmetric synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document details the compound's properties, synthesis, and application in stereoselective transformations, supported by experimental protocols and graphical representations of the synthetic workflow.
Compound Data and Properties
This compound is a white solid widely utilized for its ability to direct the stereochemical outcome of various chemical reactions, most notably in the formation of carbon-carbon bonds.[1] Its efficacy stems from the sterically demanding benzyl group at the C4 position, which effectively shields one face of the enolate, leading to high diastereoselectivity.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 132836-66-9 | [1][3] |
| Molecular Formula | C₁₂H₁₃NO₃ | [1][3] |
| Molecular Weight | 219.24 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Melting Point | 104-106 °C | [1] |
| Optical Activity | [α]₂₀/D +110° (c = 1 in methanol) | [1] |
| IUPAC Name | (4S)-3-acetyl-4-benzyl-1,3-oxazolidin-2-one | [3] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in a diastereoselective aldol reaction, a hallmark of its utility.
The synthesis involves the N-acylation of the parent oxazolidinone, (S)-4-benzyloxazolidin-2-one. While various methods exist, a common and effective approach involves deprotonation with a strong base followed by reaction with an acetylating agent. A milder alternative employs acid fluorides.[2]
Protocol: N-Acylation using Acetyl Chloride
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with (S)-4-benzyloxazolidin-2-one (1.0 eq) and anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi) (1.05 eq) in hexanes is added dropwise via syringe. The resulting mixture is stirred at -78 °C for 30 minutes.
-
Acylation: Acetyl chloride (1.1 eq) is added dropwise to the reaction mixture. The stirring is continued at -78 °C for 1 hour, after which the reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product. Further purification by flash column chromatography on silica gel provides the pure this compound.
This protocol describes a typical boron-mediated aldol reaction to generate a syn-aldol adduct with high diastereoselectivity.
Protocol: Diastereoselective Aldol Addition
-
Enolate Formation: To a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to -78 °C. Add dibutylboron triflate (Bu₂BOTf) (1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA) (1.2 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the (Z)-boron enolate.
-
Aldehyde Addition: Cool the solution back down to -78 °C. Add the desired aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 20-30 minutes, then warm to 0 °C and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Work-up: Quench the reaction at 0 °C by the sequential addition of a pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide. Stir the resulting mixture vigorously for 1 hour at 0 °C. The aqueous layer is then extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the desired syn-aldol adduct.
The final step in this synthetic sequence is the cleavage of the chiral auxiliary to yield the desired chiral product, in this case, a β-hydroxy carboxylic acid, and to recover the auxiliary.
Protocol: Hydrolytic Cleavage
-
Reaction Setup: Dissolve the purified aldol adduct in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 or 4:1 ratio). Cool the solution to 0 °C in an ice bath.
-
Cleavage: Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of lithium hydroxide (LiOH).
-
Reaction: Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed as monitored by TLC.
-
Product Isolation: The recovered (S)-4-benzyloxazolidin-2-one can be extracted from the aqueous solution with dichloromethane or ethyl acetate. The remaining aqueous layer is then acidified to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl).
-
Final Extraction: The desired β-hydroxy carboxylic acid product is extracted from the acidified aqueous layer with ethyl acetate. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to obtain the final product.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for an asymmetric aldol reaction using this compound.
Caption: General workflow for an asymmetric aldol reaction.
References
Unraveling the Molecular Weight of (S)-3-Acetyl-4-benzyloxazolidin-2-one
For researchers, scientists, and professionals in drug development, a precise understanding of the molecular characteristics of chemical compounds is fundamental. This guide provides a detailed breakdown of the molecular weight of (S)-3-Acetyl-4-benzyloxazolidin-2-one, a key chiral auxiliary in asymmetric synthesis.
Molecular Formula and Weight
This compound has the molecular formula C12H13NO3.[1] Its calculated molecular weight is 219.24 g/mol .[1][2]
Calculation of Molecular Weight
The molecular weight is the sum of the atomic weights of all atoms in a molecule. The calculation for this compound is detailed below.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 12 | 12.011 | 144.132 |
| Hydrogen | H | 13 | 1.008 | 13.104 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total | 219.24 |
Standard atomic weights are sourced from the International Union of Pure and Applied Chemistry (IUPAC). Individual atomic weights are approximately 12.011 for carbon, 1.008 for hydrogen, 14.007 for nitrogen, and 15.999 for oxygen.[3][4][5][6][7][8][9][10][11][12][13][14]
Experimental Workflow for Molecular Weight Determination
The determination of a compound's molecular weight is a critical step in its characterization. Mass spectrometry is a primary analytical technique used for this purpose.
Logical Relationship of Compound Components
The structural components of this compound are logically interconnected to yield its overall chemical properties and molecular weight.
References
- 1. (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone | C12H13NO3 | CID 735929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone - CAS:132836-66-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 4. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 5. quora.com [quora.com]
- 6. Nitrogen - Wikipedia [en.wikipedia.org]
- 7. Oxygen - Wikipedia [en.wikipedia.org]
- 8. Hydrogen - Wikipedia [en.wikipedia.org]
- 9. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 10. byjus.com [byjus.com]
- 11. Atomic/Molar mass [westfield.ma.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
An In-depth Technical Guide to (S)-3-Acetyl-4-benzyloxazolidin-2-one: Structure, Synthesis, and Application in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-3-Acetyl-4-benzyloxazolidin-2-one, a pivotal chiral auxiliary in modern organic synthesis. The document details its chemical and physical properties, provides a detailed experimental protocol for its preparation, and explores its application in stereoselective transformations, particularly the Evans asymmetric aldol reaction.
Core Properties of this compound
This compound is a white solid at room temperature.[1] Its structure, characterized by a chiral oxazolidinone ring N-acylated with an acetyl group and bearing a benzyl substituent at the C4 position, is fundamental to its function as a chiral auxiliary.[1] This specific stereochemistry allows for effective facial shielding of enolates, leading to high diastereoselectivity in a variety of carbon-carbon bond-forming reactions.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (4S)-3-acetyl-4-benzyl-1,3-oxazolidin-2-one | [1] |
| CAS Number | 132836-66-9 | [1] |
| Molecular Formula | C₁₂H₁₃NO₃ | [1] |
| Molecular Weight | 219.24 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 104-106 °C | |
| Optical Activity | [α]₂₀/D +110° (c = 1 in methanol) | |
| Solubility | Soluble in many organic solvents | General Knowledge |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-acylation of the corresponding chiral auxiliary, (S)-4-benzyl-2-oxazolidinone. This precursor is commercially available or can be synthesized from the amino acid L-phenylalanine. The subsequent acylation is a straightforward procedure.
Experimental Protocol: N-Acylation of (S)-4-benzyl-2-oxazolidinone
This protocol describes the acylation of (S)-4-benzyl-2-oxazolidinone using acetyl chloride and a base.
Materials:
-
(S)-4-benzyl-2-oxazolidinone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.05 eq)
-
Acetyl chloride (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (flame-dried, under an inert atmosphere of argon or nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes to form the lithium salt.
-
Add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Application in Asymmetric Synthesis: The Evans Aldol Reaction
This compound and its analogues are extensively used as chiral auxiliaries in a variety of asymmetric transformations, most notably the Evans aldol reaction.[2] This reaction allows for the stereoselective formation of β-hydroxy carbonyl compounds, which are key building blocks in the synthesis of many natural products and pharmaceuticals.[2]
Principle of Stereocontrol
The high diastereoselectivity of the Evans aldol reaction is attributed to the formation of a rigid, six-membered, chair-like transition state. The bulky benzyl group at the C4 position of the oxazolidinone ring sterically shields one face of the enolate. This forces the aldehyde to approach from the less hindered face, leading to a predictable stereochemical outcome. The formation of a (Z)-enolate, typically mediated by a boron triflate and a hindered amine base, is crucial for achieving this high level of stereocontrol.[2]
Quantitative Data from a Representative Evans Aldol Reaction
The following table presents typical yields and diastereoselectivities for the boron-mediated aldol reaction of N-propionyl-(R)-4-benzyl-2-oxazolidinone (a close analogue of the title compound) with various aldehydes. These values highlight the high efficiency and stereocontrol of this methodology.
Table 2: Representative Data for the Evans Asymmetric Aldol Reaction [2]
| Aldehyde (R'CHO) | R' | Yield (%) | Diastereoselectivity (syn:anti) |
| Isobutyraldehyde | Isopropyl | ~85-95 | >98:2 |
| Benzaldehyde | Phenyl | ~80-90 | >98:2 |
| Propionaldehyde | Ethyl | ~85 | >95:5 |
| Acetaldehyde | Methyl | ~75-85 | >95:5 |
Note: Yields and diastereoselectivities are representative and can vary based on specific reaction conditions and scale.
Experimental Protocol: Evans Asymmetric Aldol Reaction
This protocol describes a general procedure for the boron-mediated aldol reaction of an N-acyl oxazolidinone with an aldehyde.
Materials:
-
N-acyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.2 eq)
-
Aldehyde (1.2 eq)
-
Phosphate buffer (pH 7)
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the N-acyl-(S)-4-benzyl-2-oxazolidinone in anhydrous DCM and cool the solution to -78 °C.
-
Add DIPEA, followed by the dropwise addition of Bu₂BOTf. Stir the mixture at -78 °C for 30 minutes.
-
Add the aldehyde dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding phosphate buffer (pH 7), followed by methanol and 30% H₂O₂.
-
Stir the mixture vigorously for 1 hour at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude aldol adduct.
-
The chiral auxiliary can be cleaved to yield the desired chiral product (e.g., β-hydroxy acid, ester, or alcohol) and the recovered auxiliary can be recycled.[3]
Spectroscopic Data
The structure of this compound can be confirmed by standard spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Key Features | Reference(s) |
| ¹H NMR | Characteristic peaks for the benzyl and acetyl groups, as well as the protons on the oxazolidinone ring. | [1] |
| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the acetyl and oxazolidinone groups, the aromatic carbons of the benzyl group, and the aliphatic carbons. | [1] |
| FT-IR (cm⁻¹) | Strong carbonyl stretching vibrations for the amide and the cyclic carbamate. Aromatic C-H and C=C stretching bands. | [1] |
This guide provides a foundational understanding of this compound for its effective utilization in a research and development setting. Its predictable stereocontrol and the reliability of the associated synthetic protocols make it an invaluable tool in modern asymmetric synthesis.
References
Synthesis of (S)-3-Acetyl-4-benzyloxazolidin-2-one: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of (S)-3-acetyl-4-benzyloxazolidin-2-one from (S)-4-benzyl-2-oxazolidinone, a cornerstone reaction in asymmetric synthesis. The utilization of Evans chiral auxiliaries, such as (S)-4-benzyl-2-oxazolidinone, provides a robust methodology for the stereocontrolled formation of carbon-carbon bonds, which is of paramount importance in the development of chiral drug candidates. This document provides a detailed experimental protocol, quantitative data, and visualizations to facilitate the successful execution of this synthetic transformation.
Reaction Principle and Stoichiometry
The synthesis of this compound is achieved through the N-acylation of (S)-4-benzyl-2-oxazolidinone. This reaction typically involves the deprotonation of the oxazolidinone nitrogen with a strong base, such as n-butyllithium (n-BuLi), to form a lithium amide intermediate. This nucleophilic intermediate then reacts with an acylating agent, in this case, acetyl chloride, to yield the desired N-acetylated product. The reaction is typically performed at low temperatures in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to ensure high yields and minimize side reactions.
A summary of the reactants and their properties is provided in Table 1.
| Compound Name | Structure | Molar Mass ( g/mol ) | Role |
| (S)-4-benzyl-2-oxazolidinone | 177.20 | Chiral Auxiliary | |
| n-Butyllithium (n-BuLi) | 64.06 | Base | |
| Acetyl chloride | 78.50 | Acylating Agent | |
| Tetrahydrofuran (THF) | 72.11 | Solvent | |
| This compound | 219.24 | Product |
Table 1: Reactants and Product Information
The following table outlines the typical stoichiometry used in this synthesis.
| Reactant | Molar Equivalents |
| (S)-4-benzyl-2-oxazolidinone | 1.0 |
| n-Butyllithium (n-BuLi) | 1.05 |
| Acetyl chloride | 1.1 |
Table 2: Stoichiometry of the Reaction
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration typically 1.6 M or 2.5 M)
-
Acetyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or nitrogen gas for inert atmosphere
-
Dry ice/acetone bath
Equipment:
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Rubber septum
-
Syringes and needles
-
Cannula
-
Graduated cylinder
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried round-bottom flask equipped with a magnetic stir bar is capped with a rubber septum and allowed to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Dissolution of the Chiral Auxiliary: (S)-4-benzyl-2-oxazolidinone (1.0 eq) is added to the flask, and the flask is purged again with inert gas. Anhydrous THF is then added via syringe to dissolve the solid.
-
Cooling and Deprotonation: The resulting solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 eq) is added dropwise via syringe over several minutes, ensuring the internal temperature does not rise significantly. The solution is then stirred at -78 °C for 30 minutes.
-
Acylation: Acetyl chloride (1.1 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for 1 hour.
-
Warming and Quenching: The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Workup: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Visualizing the Workflow and Reaction Pathway
The following diagrams illustrate the experimental workflow and the chemical reaction pathway.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the N-acetylation of (S)-4-benzyl-2-oxazolidinone.
Expected Results and Characterization
The successful synthesis will yield this compound as a white to off-white solid. The expected yield for this type of reaction is generally high, often exceeding 85%. The purity of the product can be assessed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 104-106 °C |
| Optical Rotation | [α]²⁰/D +110°, c = 1 in methanol |
Table 3: Physical and Chemical Properties of this compound
Spectroscopic data from ¹H and ¹³C NMR can be used to confirm the structure of the product. Key expected signals in the ¹H NMR spectrum include a singlet for the acetyl methyl group, multiplets for the aromatic protons of the benzyl group, and characteristic signals for the oxazolidinone ring protons.
Conclusion
This technical guide provides a comprehensive overview of the synthesis of this compound from (S)-4-benzyl-2-oxazolidinone. By following the detailed experimental protocol and understanding the underlying chemical principles, researchers, scientists, and drug development professionals can confidently and efficiently perform this critical transformation in asymmetric synthesis. The provided quantitative data and visual aids are intended to support the practical application of this methodology in a laboratory setting.
(S)-3-Acetyl-4-benzyloxazolidin-2-one: A Technical Guide to its Role as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Acetyl-4-benzyloxazolidin-2-one is a cornerstone chiral auxiliary in modern organic synthesis, prized for its ability to induce stereoselectivity in a variety of chemical transformations. This guide provides a detailed overview of its mechanism of action, experimental protocols, and applications, with a focus on its role in asymmetric aldol reactions.
Introduction: The Concept of Chiral Auxiliaries
In the synthesis of chiral molecules, particularly for pharmaceutical applications, the precise control of stereochemistry is paramount. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to favor the formation of one stereoisomer over another.[1][2] Developed by David A. Evans, oxazolidinone-based auxiliaries, such as this compound, have become indispensable tools for achieving high levels of asymmetric induction.[1][3] The auxiliary is later removed and can often be recovered for reuse.[2][4]
Mechanism of Stereochemical Control in Aldol Reactions
The primary "mechanism of action" for this compound lies in its ability to create a sterically hindered environment that dictates the facial selectivity of enolate reactions.[3] This is particularly well-exemplified in the Evans aldol reaction.[5][6]
The key steps are:
-
Enolate Formation: The N-acetyl group is deprotonated at the α-carbon using a strong base, typically in the presence of a Lewis acid such as a boron triflate.[5] This "soft enolization" method selectively forms a Z-enolate.[2] The Lewis acid chelates with the two carbonyl oxygens of the N-acyloxazolidinone, creating a rigid six-membered ring structure.[2]
-
Stereodifferentiation: The bulky benzyl group at the C4 position of the oxazolidinone ring effectively blocks one face of the planar enolate.[3] This steric hindrance forces an incoming electrophile, such as an aldehyde, to approach from the less hindered face.[3]
-
Transition State: The reaction proceeds through a highly organized, chair-like six-membered transition state, known as the Zimmerman-Traxler model.[2] The stereochemistry of the final product is determined by the conformation of this transition state, which is influenced by the steric demands of the chiral auxiliary and the minimization of dipole interactions between the carbonyl groups.[5][6]
-
Formation of the Aldol Adduct: The nucleophilic attack of the enolate on the aldehyde results in the formation of a β-hydroxy carbonyl compound with two new stereocenters.[7] The stereochemical relationship between these centers is highly controlled, typically resulting in the syn aldol adduct.[5]
-
Auxiliary Cleavage: After the desired transformation, the chiral auxiliary is cleaved from the product. This can be achieved through various methods, such as hydrolysis with lithium hydroperoxide (LiOOH), reduction, or conversion to a Weinreb amide, to yield the desired chiral product and recover the auxiliary.[4][6]
Experimental Protocols
-
Materials:
-
This compound
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Aldehyde
-
Anhydrous solvent (e.g., diethyl ether or THF)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
-
Protocol:
-
Dissolve this compound in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add Bu₂BOTf, followed by the dropwise addition of Et₃N or DIPEA. Stir the mixture at -78 °C for 30-60 minutes to facilitate the formation of the boron enolate.
-
In a separate flask, dissolve the aldehyde in an anhydrous solvent and cool to -78 °C.
-
Slowly add the aldehyde solution to the enolate solution via cannula.
-
Stir the reaction mixture at -78 °C for a specified time (typically 1-4 hours), then allow it to warm to 0 °C or room temperature and stir for an additional period.
-
Quench the reaction by adding a suitable quenching solution.
-
Perform an aqueous workup to extract the product.
-
Purify the crude product by column chromatography.
-
Data Presentation
The efficacy of this compound as a chiral auxiliary is quantified by the diastereomeric excess (d.e.) or diastereomeric ratio (d.r.) of the product. High d.e. values indicate a strong preference for the formation of one diastereomer.
| Reaction Type | Electrophile | Diastereomeric Ratio (syn:anti) | Diastereomeric Excess (d.e.) |
| Aldol Addition | Isobutyraldehyde | >99:1 | >98% |
| Aldol Addition | Benzaldehyde | >99:1 | >98% |
| Alkylation | Benzyl bromide | >97:3 | >94% |
Note: The specific ratios and excesses can vary depending on the exact reaction conditions and substrates used.
Visualization of the Mechanism
Caption: Workflow of an Evans asymmetric aldol reaction.
Caption: Mechanism of stereocontrol by the chiral auxiliary.
Applications in Drug Development
The ability to reliably synthesize enantiomerically pure compounds is crucial in drug development, as different stereoisomers can have vastly different pharmacological activities and toxicities. The use of this compound and other Evans auxiliaries has been instrumental in the total synthesis of numerous complex natural products and active pharmaceutical ingredients (APIs).[1][8] For instance, this methodology has been applied to the synthesis of antibiotics, anti-cancer agents, and other therapeutic compounds.[8][9] The robust and predictable nature of these reactions makes them suitable for large-scale synthesis in industrial settings.[5]
Conclusion
This compound is a powerful and versatile chiral auxiliary that provides excellent stereocontrol in a variety of asymmetric transformations, most notably the aldol reaction. Its mechanism relies on the formation of a rigid, chelated enolate and the steric influence of the benzyl substituent to direct the approach of electrophiles. The high diastereoselectivity, predictable outcomes, and the ability to recover the auxiliary make it an invaluable tool for researchers, scientists, and drug development professionals in the synthesis of complex, enantiomerically pure molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. connectsci.au [connectsci.au]
- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]
- 7. Aldol reaction - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Chiral Auxiliaries in Asymmetric Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is paramount, particularly in the realm of pharmaceutical development where the biological activity of a molecule is often confined to a single enantiomer. Asymmetric synthesis, the art of selectively producing one stereoisomer over its mirror image, employs a variety of strategies. Among these, the use of chiral auxiliaries remains a robust, reliable, and highly predictable method for introducing stereocenters.[1][2][3]
A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate.[2][3] This transient chiral element then directs a subsequent chemical transformation, leading to the formation of a new stereocenter with a high degree of diastereoselectivity.[2][3] Following the reaction, the auxiliary is cleaved from the product and can often be recovered and reused, making it a powerful tool in the synthetic chemist's arsenal.[1][2] This guide provides an in-depth exploration of the core principles, applications, and experimental methodologies of some of the most influential chiral auxiliaries in asymmetric synthesis.
The Fundamental Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis
The overarching strategy of employing a chiral auxiliary can be dissected into three distinct stages: attachment, diastereoselective reaction, and removal.
-
Attachment: The chiral auxiliary is covalently attached to a prochiral substrate.
-
Diastereoselective Reaction: The chiral auxiliary, through steric and/or electronic effects, directs an incoming reagent to one face of the substrate, resulting in the formation of one diastereomer in excess.
-
Removal: The chiral auxiliary is cleaved from the newly functionalized and stereochemically enriched product. The auxiliary can then ideally be recovered for future use.[1]
This methodology effectively converts the challenge of separating enantiomers into the more straightforward task of separating diastereomers, which possess distinct physical properties.[4]
General workflow of asymmetric synthesis using a chiral auxiliary.
Key Chiral Auxiliaries and Their Applications
Several classes of chiral auxiliaries have been developed, many of which are derived from the "chiral pool" of readily available natural products like amino acids and terpenes.[5] This section will delve into three of the most widely utilized families: Evans' Oxazolidinones, Oppolzer's Camphorsultams, and Myers' Pseudoephedrine Amides.
Evans' Oxazolidinone Auxiliaries
Pioneered by David A. Evans, chiral oxazolidinones are among the most powerful and extensively used auxiliaries, particularly for asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[2][6] These auxiliaries are typically synthesized from readily available amino alcohols, with L-valine and L-phenylalanine being common starting materials.[6]
The stereochemical outcome of reactions employing Evans' auxiliaries is dictated by the substituent at the 4-position of the oxazolidinone ring, which effectively shields one face of the enolate formed from the N-acyl derivative.[7]
Evans' auxiliaries are particularly renowned for their exceptional performance in aldol reactions. The formation of a (Z)-enolate using dibutylboron triflate and a tertiary amine base, followed by reaction with an aldehyde, proceeds through a highly organized, chair-like Zimmerman-Traxler transition state to afford the syn-aldol product with excellent diastereoselectivity.[2][3][7]
Workflow of an Evans' auxiliary-mediated syn-aldol reaction.
Quantitative Data for Evans' Aldol Reactions
| N-Acyl Group | Aldehyde | Diastereomeric Ratio (syn:anti) | Reference |
| Propionyl | Isobutyraldehyde | >99:1 | [8] |
| Propionyl | Benzaldehyde | >99:1 | [8] |
| Acetyl | Propionaldehyde | 95:5 | [9] |
| Butyryl | Acetaldehyde | 97:3 | [9] |
Oppolzer's Camphorsultams
Derived from naturally occurring camphor, Oppolzer's sultams are highly crystalline and stable chiral auxiliaries.[10] Their rigid bicyclic structure provides a well-defined chiral environment, leading to high levels of stereocontrol in a variety of transformations, including Diels-Alder reactions, conjugate additions, and alkylations.[10][11]
In Diels-Alder reactions, N-enoyl derivatives of Oppolzer's sultam serve as effective chiral dienophiles. The sultam moiety shields one face of the dienophile, directing the approach of the diene to the opposite face. Lewis acid catalysis is often employed to enhance both the rate and the stereoselectivity of the cycloaddition.
Quantitative Data for Oppolzer's Sultam in Diels-Alder Reactions
| Dienophile | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Reference |
| N-Acryloyl | Cyclopentadiene | TiCl4 | >99:1 | [12] |
| N-Crotonoyl | Isoprene | Et2AlCl | 98:2 | [12] |
| N-Acryloyl | 1,3-Butadiene | EtAlCl2 | 97.4:2.5 | [12] |
Myers' Pseudoephedrine Amides
Andrew G. Myers developed a practical and highly efficient method for the asymmetric alkylation of enolates derived from N-acyl pseudoephedrine amides.[6][13] Both enantiomers of pseudoephedrine are inexpensive and readily available.[13] The resulting tertiary amides are often crystalline, facilitating purification.[14]
Deprotonation of the pseudoephedrine amide with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride generates a configurationally stable enolate.[5][15] This enolate undergoes highly diastereoselective alkylation with a wide range of alkyl halides.[5][15] The stereochemical outcome is believed to be controlled by a chelated transition state where the lithium cation coordinates to both the enolate oxygen and the hydroxyl group of the auxiliary, and the electrophile approaches from the less sterically hindered face.[16]
Workflow for Myers' asymmetric alkylation.
Quantitative Data for Myers' Asymmetric Alkylation
| N-Acyl Group | Alkyl Halide | Diastereomeric Ratio | Yield (%) | Reference |
| Propionyl | Benzyl Bromide | ≥99:1 | 90 | [14] |
| Propionyl | Methyl Iodide | >40:1 | 88 | [4] |
| Phenylacetyl | Ethyl Iodide | >40:1 | 83 | [4] |
| Butyryl | n-Butyl Bromide | >40:1 | 70 | [4] |
Experimental Protocols
This section provides detailed experimental procedures for representative reactions using the discussed chiral auxiliaries.
Protocol for Evans' Asymmetric Aldol Reaction
This protocol is a generalized procedure for a dibutylboron triflate-mediated syn-aldol reaction.[8]
Materials:
-
N-Propionyl-(4S)-4-benzyl-2-oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf), 1.0 M in CH₂Cl₂
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation: To a flame-dried, argon-purged round-bottom flask, add the N-propionyl oxazolidinone (1.0 eq) and dissolve in anhydrous CH₂Cl₂ (approx. 0.1 M). Cool the solution to -78 °C in a dry ice/acetone bath. Add DIPEA (1.2 eq) dropwise, followed by the slow, dropwise addition of Bu₂BOTf (1.1 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes, and finally re-cool to -78 °C.
-
Aldol Addition: To the freshly prepared boron enolate, add the aldehyde (1.2 eq) dropwise at -78 °C. Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Workup: Quench the reaction by adding methanol (5 mL per mmol of auxiliary), followed by a 2:1 mixture of methanol and 30% H₂O₂. Stir vigorously for 1 hour. Remove the organic solvent under reduced pressure. Add saturated aqueous NaHCO₃ and extract with CH₂Cl₂ (3 x). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo. The crude aldol adduct can be purified by flash column chromatography.
Protocol for Oppolzer's Sultam-Mediated Diels-Alder Reaction
This protocol describes a general procedure for a Lewis acid-catalyzed asymmetric Diels-Alder reaction.[12]
Materials:
-
N-Acryloyl-(2R)-bornane-10,2-sultam
-
Diene (e.g., cyclopentadiene, freshly cracked)
-
Lewis Acid (e.g., TiCl₄, 1.0 M in CH₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add the N-acryloyl camphorsultam (1.0 eq) and dissolve in anhydrous CH₂Cl₂ (approx. 0.2 M). Cool the solution to -78 °C.
-
Lewis Acid Addition and Cycloaddition: Add the Lewis acid (1.1 eq) dropwise to the solution at -78 °C and stir for 15 minutes. Then, add the diene (3.0 eq) dropwise. Stir the reaction at -78 °C for 3 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude cycloadduct can be purified by flash column chromatography or recrystallization.
Protocol for Myers' Asymmetric Alkylation
This protocol outlines the diastereoselective alkylation of a pseudoephedrine amide.[5][14]
Materials:
-
(1S,2S)-Pseudoephedrine propionamide
-
Anhydrous lithium chloride (LiCl)
-
Diisopropylamine (freshly distilled)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Enolate Formation: To a flame-dried, argon-purged round-bottom flask, add anhydrous LiCl (6.0 eq) and anhydrous THF. Cool to -78 °C. Add diisopropylamine (2.25 eq), followed by the dropwise addition of n-BuLi (2.1 eq). Stir for 15 minutes at -78 °C. To this LDA/LiCl solution, add a solution of the pseudoephedrine amide (1.0 eq) in anhydrous THF dropwise at -78 °C. Stir the mixture at -78 °C for 1 hour, then at 0 °C for 15 minutes, and finally at room temperature for 5 minutes. Re-cool the enolate solution to 0 °C.
-
Alkylation: Add the alkyl halide (1.5 eq) dropwise to the enolate solution at 0 °C. Stir at 0 °C for 2-4 hours, or until the reaction is complete by TLC analysis.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Warm the mixture to room temperature and extract with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.
Removal of Chiral Auxiliaries
A crucial step in this synthetic strategy is the efficient and non-destructive cleavage of the chiral auxiliary to unveil the desired product. The conditions for removal are specific to the type of auxiliary used.
Common cleavage methods for different chiral auxiliaries.
Experimental Protocol for Removal of an Evans' Auxiliary
This protocol describes the hydrolytic cleavage of an N-acyl oxazolidinone to the corresponding carboxylic acid.[8][17]
Materials:
-
N-Acyl oxazolidinone adduct
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: Dissolve the N-acyl oxazolidinone adduct (1.0 eq) in a 4:1 mixture of THF and water (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.
-
Cleavage: Add 30% H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq). Stir the mixture vigorously at 0 °C for 2 hours.
-
Workup: Quench the reaction by adding saturated aqueous Na₂SO₃. Remove the THF under reduced pressure. Extract the aqueous layer with diethyl ether (3 x) to recover the chiral auxiliary. Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract the carboxylic acid product with diethyl ether or ethyl acetate (3 x). Dry the combined organic layers of the product over anhydrous MgSO₄, filter, and concentrate to yield the carboxylic acid.
Experimental Protocol for Recovery of the Pseudoephedrine Auxiliary
This protocol details the recovery of the pseudoephedrine auxiliary after acidic hydrolysis of the amide.[1]
Materials:
-
Aqueous layer from the acidic workup of the Myers' alkylation
-
6 M Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Basification: To the acidic aqueous layer containing the protonated pseudoephedrine, add 6 M NaOH with cooling until the pH is >12.
-
Extraction: Extract the basified aqueous layer with CH₂Cl₂ (3-5 x).
-
Isolation: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the recovered pseudoephedrine auxiliary, which can often be reused without further purification. A recovery yield of >95% is typical.[1]
Conclusion
Chiral auxiliaries continue to be indispensable tools in asymmetric synthesis, providing a reliable and predictable means of controlling stereochemistry.[1][2] Their versatility, high levels of induction, and the often straightforward separation of diastereomeric products make them a method of choice, particularly in the early stages of drug discovery and complex molecule synthesis.[15][18] The ability to cleave and recycle the auxiliary adds to the practicality and cost-effectiveness of this approach. A thorough understanding of the principles, applications, and experimental nuances of different chiral auxiliaries, as detailed in this guide, is essential for any researcher aiming to synthesize enantiomerically pure molecules with precision and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. synarchive.com [synarchive.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Camphorsultam - Wikipedia [en.wikipedia.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Thesis | Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides | ID: 0z708w436 | STAX [stax.strath.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemtube3d.com [chemtube3d.com]
The Cornerstone of Asymmetric Synthesis: An In-depth Technical Guide to Evans Auxiliaries
For researchers, scientists, and professionals in drug development, Evans auxiliaries represent a powerful and reliable tool for controlling stereochemistry in carbon-carbon bond-forming reactions. Developed by David A. Evans and his colleagues, these chiral oxazolidinones have become indispensable in the synthesis of complex, stereochemically defined molecules, including a wide array of pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the core principles of Evans auxiliaries, from their mechanism of stereocontrol to detailed experimental protocols and quantitative data on their performance.
Core Principles and Mechanism of Stereocontrol
The remarkable stereodirecting power of Evans auxiliaries stems from their ability to create a rigid and predictable chiral environment around a prochiral enolate. The process can be broken down into three key stages: attachment of the auxiliary, the diastereoselective carbon-carbon bond-forming reaction, and subsequent removal of the auxiliary to yield the desired enantiomerically enriched product.
The mechanism of stereocontrol is primarily driven by steric hindrance. The bulky substituent at the C4 position of the oxazolidinone ring (derived from a chiral amino acid like valine or phenylalanine) effectively shields one face of the enolate. The formation of a chelated Z-enolate is crucial, as it locks the conformation of the N-acyl group. This forces the incoming electrophile to approach from the less sterically encumbered face, leading to a highly predictable stereochemical outcome.[1] In the case of aldol reactions, the stereoselectivity is often rationalized using the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.[1][2]
Quantitative Performance of Evans Auxiliaries
The efficacy of Evans auxiliaries is demonstrated by the consistently high diastereoselectivities achieved in various reactions. The following tables summarize representative quantitative data for asymmetric alkylation and aldol reactions.
Table 1: Diastereoselective Alkylation of N-Acyloxazolidinones [3]
| N-Acyl Group | Electrophile | Base | Yield (%) | Diastereomeric Ratio |
| Propionyl | Benzyl bromide | LDA | 91 | >99:1 |
| Propionyl | Allyl iodide | NaN(TMS)₂ | 85 | 98:2[4] |
| Acetyl | Methyl iodide | LDA | 80-95 | >95:5 |
| Phenylacetyl | Ethyl iodide | LDA | 90 | >99:1 |
Table 2: Diastereoselective Aldol Reactions with Evans Auxiliaries [5][6]
| N-Acyl Group | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Propionyl | Isobutyraldehyde | Bu₂BOTf | 85 | >99:1 |
| Propionyl | Benzaldehyde | Bu₂BOTf | 89 | >99:1 |
| Acetyl | Propionaldehyde | TiCl₄ | 82 | 95:5 |
| Butyryl | Acetaldehyde | Bu₂BOTf | 88 | >98:2 |
Detailed Experimental Protocols
The following are detailed methodologies for the key steps in a typical asymmetric alkylation sequence using an Evans auxiliary.
Protocol 1: N-Acylation of the Chiral Oxazolidinone
This procedure describes the attachment of the acyl group to the Evans auxiliary.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution, followed by the dropwise addition of propionyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Alkylation
This protocol details the formation of the enolate and its subsequent reaction with an electrophile.
Materials:
-
N-Propionyloxazolidinone (from Protocol 1)
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaN(TMS)₂)
-
Benzyl bromide (or other suitable electrophile)
-
Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Syringes for transfer of reagents
Procedure:
-
Dissolve the N-propionyloxazolidinone in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA or NaN(TMS)₂ dropwise to the reaction mixture and stir for 30-60 minutes to ensure complete enolate formation.[4]
-
Add the electrophile (e.g., benzyl bromide) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature, and then add water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis. The product can be purified by flash chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This procedure describes the removal of the auxiliary to yield the chiral carboxylic acid.
Materials:
-
Alkylated N-acyloxazolidinone (from Protocol 2)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the alkylated N-acyloxazolidinone in a mixture of THF and water in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add an aqueous solution of lithium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide.[7]
-
Stir the reaction mixture vigorously at 0 °C for 1-3 hours.
-
Quench the excess peroxide by the addition of an aqueous solution of sodium sulfite.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
The chiral auxiliary can be recovered by extraction with an organic solvent.
-
Acidify the remaining aqueous layer with an acid (e.g., 1M HCl) to a pH of approximately 2.
-
Extract the desired carboxylic acid with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous Na₂SO₄ and concentrate under reduced pressure to afford the enantiomerically enriched carboxylic acid.
Visualizing Core Concepts
The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the application of Evans auxiliaries.
Caption: Experimental workflow for an Evans asymmetric alkylation.
Caption: Mechanism of stereocontrol in Evans asymmetric synthesis.
Caption: Common Evans auxiliaries derived from amino acids.
References
Stereoselective Control with Oxazolidinones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of oxazolidinone chiral auxiliaries in stereoselective synthesis. Oxazolidinones, particularly the class developed by David A. Evans, have become indispensable tools in modern organic chemistry for the reliable and predictable installation of chirality.[1] This document details the underlying mechanisms of stereocontrol, provides a compilation of quantitative data for key transformations, and offers detailed experimental protocols for their application.
Core Principles of Stereoselective Control
The efficacy of oxazolidinone auxiliaries in directing stereoselective reactions stems from their rigid heterocyclic structure, which, upon N-acylation, creates a sterically biased environment. The substituent at the C4 position of the oxazolidinone ring plays a crucial role in shielding one face of the enolate derived from the acyl group. This steric hindrance directs the approach of an incoming electrophile to the less hindered face, resulting in a high degree of diastereoselectivity.[2]
The formation of a chelated intermediate, often involving a Lewis acid, further rigidifies the transition state, enhancing the facial discrimination and leading to predictable stereochemical outcomes. The (Z)-enolate, which is preferentially formed, adopts a conformation where the substituent on the chiral auxiliary effectively blocks one trajectory of electrophilic attack.
Key Applications and Data Presentation
Oxazolidinones are widely employed in a variety of stereoselective transformations, most notably in asymmetric alkylation and aldol reactions. The following tables summarize the quantitative outcomes for these key reactions under various conditions.
Asymmetric Alkylation of N-Acyloxazolidinones
Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a robust method for the enantioselective synthesis of α-substituted carboxylic acids. The high levels of diastereoselectivity are consistently achieved with a range of electrophiles.
Table 1: Diastereoselective Alkylation of N-Propionyloxazolidinones
| Chiral Auxiliary (R) | Electrophile (R'-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| Isopropyl | Benzyl bromide | LDA | >99:1 | 80-95 |
| Benzyl | Benzyl bromide | LDA | >99:1 | 80-95 |
| Isopropyl | Methyl iodide | NaHMDS | 95:5 | 90-98 |
| Benzyl | Methyl iodide | NaHMDS | 97:3 | 90-98 |
| Isopropyl | Allyl iodide | NaHMDS | 98:2 | 90 |
| Benzyl | Isopropyl iodide | NaHMDS | 96:4 | 75 |
Asymmetric Aldol Reactions
The aldol reaction, a powerful tool for carbon-carbon bond formation, can be rendered highly stereoselective through the use of N-acyloxazolidinones. The reaction typically proceeds via a chair-like transition state to furnish the syn-aldol adduct with excellent diastereoselectivity.
Table 2: Diastereoselective Aldol Reaction of N-Propionyloxazolidinones with Aldehydes
| Chiral Auxiliary (R) | Aldehyde (R'CHO) | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isopropyl | Isobutyraldehyde | Bu₂BOTf | >99:1 | 80-90 |
| Benzyl | Isobutyraldehyde | Bu₂BOTf | >99:1 | 85-95 |
| Isopropyl | Benzaldehyde | Bu₂BOTf | 98:2 | 80-90 |
| Benzyl | Benzaldehyde | Bu₂BOTf | 99:1 | 85-95 |
| Isopropyl | Acetaldehyde | TiCl₄ | 95:5 | 70-80 |
| Benzyl | Propionaldehyde | Sn(OTf)₂ | 97:3 | 80-88 |
Mechanistic Insights and Visualizations
The stereochemical outcome of these reactions can be rationalized by considering the transition state geometries. The following diagrams, generated using the DOT language, illustrate the key interactions that govern the stereoselective pathways.
Asymmetric Alkylation Workflow
The general workflow for an asymmetric alkylation using an Evans oxazolidinone auxiliary involves three key steps: N-acylation, diastereoselective alkylation, and cleavage of the auxiliary.
Caption: General workflow for asymmetric alkylation.
Transition State for Asymmetric Alkylation
The stereoselectivity in the alkylation step is dictated by the chelated (Z)-enolate transition state. The substituent on the oxazolidinone effectively blocks one face of the enolate.
Caption: Alkylation transition state model.
Transition State for Asymmetric Aldol Reaction
In the boron-mediated aldol reaction, a chair-like Zimmerman-Traxler transition state is proposed. The stereochemistry is controlled by the orientation of the substituents on the six-membered ring.
Caption: Aldol reaction transition state.
Experimental Protocols
The following sections provide detailed, representative experimental procedures for the key steps in the application of oxazolidinone chiral auxiliaries.
General Procedure for N-Acylation of an Oxazolidinone
This procedure describes a common method for the acylation of an Evans oxazolidinone.
-
Materials: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq), propionyl chloride (1.2 eq), triethylamine (1.5 eq), dichloromethane (DCM, anhydrous).
-
Procedure: a. To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine. b. Add propionyl chloride dropwise to the stirred solution. c. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC). d. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. e. Separate the organic layer, and extract the aqueous layer with DCM. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. g. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the N-propionyloxazolidinone.
General Procedure for Diastereoselective Alkylation
This protocol outlines the alkylation of an N-acyloxazolidinone.
-
Materials: N-propionyloxazolidinone (1.0 eq), lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or commercial solution), benzyl bromide (1.2 eq), tetrahydrofuran (THF, anhydrous).
-
Procedure: a. Dissolve the N-propionyloxazolidinone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere. b. Add the LDA solution dropwise and stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation. c. Add benzyl bromide dropwise to the enolate solution. d. Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material. e. Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride. f. Allow the mixture to warm to room temperature and extract with ethyl acetate. g. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the product by flash chromatography to separate the diastereomers and obtain the desired alkylated product.
General Procedure for Diastereoselective Aldol Reaction
This procedure details a boron-mediated aldol reaction.
-
Materials: N-propionyloxazolidinone (1.0 eq), di-n-butylboron triflate (Bu₂BOTf, 1.1 eq), diisopropylethylamine (DIPEA, 1.2 eq), isobutyraldehyde (1.2 eq), dichloromethane (DCM, anhydrous).
-
Procedure: a. Dissolve the N-propionyloxazolidinone in anhydrous DCM and cool to 0 °C under an inert atmosphere. b. Add Bu₂BOTf dropwise, followed by the dropwise addition of DIPEA. Stir the mixture at 0 °C for 30 minutes. c. Cool the reaction mixture to -78 °C and add isobutyraldehyde dropwise. d. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour. e. Quench the reaction by adding a pH 7 phosphate buffer. f. Extract the mixture with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. g. Purify the crude product via flash column chromatography to yield the syn-aldol adduct.
General Procedures for Auxiliary Cleavage
The chiral auxiliary can be removed under various conditions to provide different functional groups.
-
Materials: N-acyloxazolidinone (1.0 eq), 30% hydrogen peroxide (4.0 eq), lithium hydroxide (2.0 eq), THF/water (3:1).
-
Procedure: a. Dissolve the N-acyloxazolidinone in a 3:1 mixture of THF and water, and cool to 0 °C. b. Add the 30% aqueous hydrogen peroxide, followed by an aqueous solution of lithium hydroxide. c. Stir the reaction at 0 °C for 1-2 hours. d. Quench the reaction with an aqueous solution of sodium sulfite. e. Acidify the mixture with HCl (1 M) and extract with ethyl acetate. f. The aqueous layer contains the recovered auxiliary, which can be extracted with DCM. The combined organic extracts from the ethyl acetate extraction contain the carboxylic acid.
-
Materials: N-acyloxazolidinone (1.0 eq), lithium borohydride (2.0 eq), THF (anhydrous).
-
Procedure: a. Dissolve the N-acyloxazolidinone in anhydrous THF and cool to 0 °C. b. Add lithium borohydride portion-wise. c. Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. d. Carefully quench the reaction by the slow addition of water at 0 °C. e. Extract the mixture with ethyl acetate. The combined organic layers contain the primary alcohol and the recovered auxiliary, which can be separated by chromatography.
Conclusion
Oxazolidinone chiral auxiliaries represent a powerful and reliable method for the stereoselective synthesis of chiral molecules. Their versatility in a range of C-C bond-forming reactions, coupled with the high diastereoselectivities and predictable outcomes, has solidified their importance in both academic research and industrial drug development. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for scientists engaged in the art of asymmetric synthesis.
References
Technical Guide: Solubility Profile of (S)-3-Acetyl-4-benzyloxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of (S)-3-Acetyl-4-benzyloxazolidin-2-one, a widely used chiral auxiliary in asymmetric synthesis. A thorough understanding of a compound's solubility is critical for its application in various experimental and developmental contexts, including reaction optimization, purification, and formulation. This document provides a summary of available solubility data, detailed experimental protocols for its determination, and a visual representation of a standard solubility testing workflow.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents or aqueous systems at various temperatures. Safety Data Sheets (SDS) for this compound and its analogs typically state "no data available" or "no information available" regarding solubility.[1][2][3][4]
To facilitate future research and provide a clear overview of the current knowledge gap, the following table summarizes the lack of available data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 25 | No data available |
| Methanol | 25 | No data available |
| Ethanol | 25 | No data available |
| Isopropanol | 25 | No data available |
| Acetone | 25 | No data available |
| Ethyl Acetate | 25 | No data available |
| Dichloromethane | 25 | No data available |
| Toluene | 25 | No data available |
| Hexane | 25 | No data available |
| Acetonitrile | 25 | No data available |
| Tetrahydrofuran (THF) | 25 | No data available |
| Dimethylformamide (DMF) | 25 | No data available |
| Dimethyl Sulfoxide (DMSO) | 25 | No data available |
Given the absence of published data, experimental determination is necessary to establish the solubility profile of this compound. The following sections provide detailed protocols for this purpose.
Experimental Protocols for Solubility Determination
Two common and reliable methods for determining the solubility of a solid compound are the gravimetric method and the UV/Vis spectroscopic method.
Gravimetric Method for Solubility Determination
The gravimetric method is a fundamental technique that involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the dissolved solute by weighing the residue after solvent evaporation.[5][6][7]
Materials:
-
This compound
-
Selected solvent(s)
-
Analytical balance
-
Vials or flasks with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully draw a known volume of the supernatant into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved particles. Record the exact volume of the filtered saturated solution.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-60 °C).
-
Continue drying until a constant weight of the residue is achieved.
-
Cool the dish in a desiccator and weigh it on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight of the dish with the dried residue.
-
Solubility is then expressed as the mass of the solute per volume of the solvent (e.g., g/100 mL).
-
UV/Vis Spectroscopic Method for Solubility Determination
This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It involves creating a calibration curve and then measuring the absorbance of a diluted saturated solution.[8][9]
Materials:
-
This compound
-
Selected solvent(s) (must be UV-transparent at the analysis wavelength)
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Determination of Analytical Wavelength (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution in the UV/Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of known concentrations of the compound in the selected solvent.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).
-
After filtration, accurately dilute a known volume of the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution from its absorbance.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a solid compound using the gravimetric method.
Caption: Workflow for Gravimetric Solubility Determination.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmajournal.net [pharmajournal.net]
- 7. scribd.com [scribd.com]
- 8. scirp.org [scirp.org]
- 9. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of (S)-3-Acetyl-4-benzyloxazolidin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral characteristics and synthetic applications of (S)-3-Acetyl-4-benzyloxazolidin-2-one, a key chiral auxiliary in asymmetric synthesis. The document details its nuclear magnetic resonance (NMR) and infrared (IR) spectral data, outlines experimental protocols for its preparation and use, and illustrates its role in stereoselective transformations.
Spectral Data
The structural integrity and purity of this compound are critical for its successful application in asymmetric synthesis. Spectroscopic methods such as NMR and IR are essential for its characterization. Below is a summary of the available spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
¹H NMR Spectral Data
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Acetyl CH₃ | ~2.5 | Singlet | - |
| Benzyl CH₂ | ~2.8 and ~3.3 | Multiplet | - |
| Oxazolidinone CH | ~4.7 | Multiplet | - |
| Oxazolidinone CH₂ | ~4.2 | Multiplet | - |
| Aromatic CH | 7.2-7.4 | Multiplet | - |
¹³C NMR Spectral Data [1]
| Carbon | Chemical Shift (ppm) |
| Acetyl CH₃ | ~23 |
| Benzyl CH₂ | ~38 |
| Oxazolidinone CH | ~55 |
| Oxazolidinone CH₂ | ~66 |
| Aromatic C (non-substituted) | ~127-129 |
| Aromatic C (substituted) | ~135 |
| Acetyl C=O | ~170 |
| Oxazolidinone C=O | ~154 |
Infrared (IR) Spectroscopy[1]
IR spectroscopy provides information about the functional groups present in the molecule. The key absorption bands for this compound are summarized below.
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C-H (Aromatic) | 3100-3000 | Medium |
| C-H (Aliphatic) | 3000-2850 | Medium |
| C=O (Amide) | ~1700 | Strong |
| C=O (Carbamate) | ~1780 | Strong |
| C-O | 1300-1000 | Strong |
| C-N | 1250-1000 | Medium-Strong |
Experimental Protocols
The following protocols describe the synthesis of this compound and its subsequent use in a diastereoselective aldol reaction, a common application for this chiral auxiliary.
Synthesis of this compound (Acylation)
This protocol details the N-acylation of (S)-4-benzyl-2-oxazolidinone.
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acetyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise. Stir the resulting mixture at -78 °C for 30 minutes.
-
Add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Asymmetric Aldol Reaction
This protocol describes a general procedure for a diastereoselective aldol reaction using the prepared this compound.
Materials:
-
This compound
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
pH 7 phosphate buffer
-
Methanol
-
30% Hydrogen peroxide
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C.
-
Add dibutylboron triflate (1.1 equivalents) dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 equivalents).
-
Stir the mixture at 0 °C for 30 minutes to form the boron enolate.
-
Cool the reaction mixture to -78 °C.
-
Add the aldehyde (1.2 equivalents) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for another hour.
-
Quench the reaction by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
-
Stir the mixture vigorously at 0 °C for 1 hour.
-
Extract the product with an appropriate organic solvent, followed by standard workup and purification.
Mandatory Visualizations
The following diagrams illustrate key workflows involving this compound.
Caption: General workflow for asymmetric synthesis using this compound.
Caption: Logical relationship for stereochemical control in an asymmetric aldol reaction.
References
An In-Depth Technical Guide on the Safety and Handling of (S)-3-Acetyl-4-benzyloxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for (S)-3-Acetyl-4-benzyloxazolidin-2-one, a widely used chiral auxiliary in asymmetric synthesis. The following sections detail the compound's hazard classifications, necessary personal protective equipment, safe handling and storage procedures, and emergency measures. Furthermore, this guide outlines detailed experimental protocols for its application in common synthetic transformations, ensuring both operational safety and procedural success.
Compound Identification and Properties
| Property | Value |
| Chemical Name | (4S)-3-acetyl-4-benzyl-1,3-oxazolidin-2-one |
| Synonyms | (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone |
| CAS Number | 132836-66-9 |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| Appearance | Solid |
| Melting Point | 104-106 °C |
Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling to minimize risk. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.
GHS Classification
| Hazard Class | Category |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2 |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 |
Source: ECHA C&L Inventory[1]
Hazard and Precautionary Statements
The following tables summarize the GHS hazard (H) and precautionary (P) statements associated with this compound.
Table 2.1: Hazard Statements
| Code | Statement |
| H315 | Causes skin irritation.[1][2] |
| H319 | Causes serious eye irritation.[1][2] |
| H335 | May cause respiratory irritation.[1][2] |
Table 2.2: Precautionary Statements
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |
| P264 | Wash face, hands and any exposed skin thoroughly after handling.[1] |
| P271 | Use only outdoors or in a well-ventilated area.[1][2] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][3] |
| P302 + P352 | IF ON SKIN: Wash with plenty of water and soap.[1][3] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |
| P319 | Get medical help if you feel unwell.[1][4] |
| P332 + P317 | If skin irritation occurs: Get medical help.[1][4] |
| P337 + P317 | If eye irritation persists: Get medical help.[1] |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1][3] |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1][2][4] |
| P405 | Store locked up.[1][3][4] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1][3] |
Safe Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye/Face Protection: Use chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5][6]
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator, such as a dust mask type N95 (US), is recommended.[2][6]
Handling Procedures
-
Handle in accordance with good industrial hygiene and safety practices.[5]
-
Avoid dust formation.[5]
-
Ensure adequate ventilation and that safety showers and eye wash stations are close to the workstation location.[5]
-
Wash hands thoroughly after handling.[3]
Storage Conditions
-
Keep in a dry, cool, and well-ventilated place.[5]
-
Keep the container tightly closed.[5]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
Emergency Procedures
In the event of exposure or a spill, follow these first-aid and emergency measures.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5][6] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[5][6] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3][6] |
Accidental Release Measures
-
Ensure adequate ventilation.[5]
-
Wear personal protective equipment/face protection.[5]
-
Sweep up and shovel into suitable containers for disposal.[5]
-
Avoid dust formation.[5]
-
Do not let the product enter drains.[3]
Experimental Protocols
This compound is a key chiral auxiliary in asymmetric synthesis, particularly in the formation of carbon-carbon bonds. Below are detailed protocols for its use in diastereoselective alkylation and aldol reactions.
Asymmetric Alkylation of N-Acyloxazolidinone
This protocol details the diastereoselective alkylation of an N-acyloxazolidinone to introduce a new stereocenter.
Materials:
-
(S)-3-Propionyl-4-benzyl-2-oxazolidinone
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Allyl iodide or Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the base (LDA or NaHMDS, 1.05 eq) dropwise via syringe to form the (Z)-enolate.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the alkylating agent (e.g., allyl iodide, 1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for Asymmetric Alkylation.
Asymmetric Aldol Reaction
This protocol describes the Evans aldol reaction for the stereoselective synthesis of syn-β-hydroxy carbonyl compounds.
Materials:
-
N-Propionyl-(S)-4-benzyl-2-oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
pH 7 phosphate buffer
-
Methanol
-
30% Hydrogen peroxide
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the boron enolate.
-
Cool the solution to -78 °C.
-
Add the aldehyde (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours.
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
-
Stir the resulting mixture vigorously for 1 hour at 0 °C.
-
Concentrate the mixture under reduced pressure to remove organic solvents.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product, which can be purified by chromatography.
Caption: Workflow for Asymmetric Aldol Reaction.
Cleavage of the Chiral Auxiliary
After the desired asymmetric transformation, the chiral auxiliary can be cleaved to yield the final product, often a chiral carboxylic acid, alcohol, or amide. A common method involves hydrolysis with lithium hydroperoxide.
Materials:
-
N-Acyl oxazolidinone product
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Aqueous sodium sulfite (Na₂SO₃)
Procedure:
-
Dissolve the N-acyl oxazolidinone in a mixture of THF and water (e.g., 4:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of LiOH.
-
Stir the reaction mixture at 0 °C for 1-4 hours, monitoring the reaction by TLC.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture to remove the THF.
-
The recovered chiral auxiliary can be extracted from the aqueous solution.
-
Acidify the remaining aqueous layer to isolate the desired carboxylic acid product.
Caption: Workflow for Chiral Auxiliary Cleavage.
This guide provides a foundation for the safe and effective use of this compound. Always consult the most recent Safety Data Sheet (SDS) from your supplier and relevant literature before commencing any experimental work.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
Methodological & Application
Application Notes and Protocols for the Asymmetric Aldol Reaction Using (S)-3-Acetyl-4-benzyloxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting the asymmetric aldol reaction utilizing the chiral auxiliary, (S)-3-Acetyl-4-benzyloxazolidin-2-one. This powerful and highly predictable method is a cornerstone in modern organic synthesis for the stereoselective construction of carbon-carbon bonds, yielding β-hydroxy carbonyl compounds. Such motifs are critical building blocks in the synthesis of complex natural products and pharmaceuticals.[1][2]
The Evans asymmetric aldol reaction employs a chiral oxazolidinone auxiliary, which is temporarily attached to a carbonyl compound to direct the stereochemical outcome of the subsequent aldol addition.[1][3] The high diastereoselectivity observed in these reactions is attributed to a well-organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[1] This predictable stereocontrol makes it an invaluable tool for creating specific stereoisomers.[4]
Reaction Principle and Stereochemical Control
The stereochemical course of the Evans aldol reaction is governed by several key factors that ensure high diastereoselectivity:
-
Formation of the (Z)-Enolate: Treatment of the N-acylated oxazolidinone with a Lewis acid, such as dibutylboron triflate (Bu₂BOTf), and a hindered amine base, like diisopropylethylamine (DIPEA), selectively generates the (Z)-enolate.[1]
-
Chelated Transition State: The boron atom of the (Z)-enolate coordinates with the carbonyl oxygen of the incoming aldehyde, leading to the formation of a rigid, six-membered chair-like transition state.[1][2]
-
Stereodirection by the Chiral Auxiliary: The benzyl group at the C4 position of the (S)-oxazolidinone sterically hinders one face of the enolate.[1] To minimize steric repulsion, the R' group of the aldehyde orients itself in a pseudo-equatorial position, forcing the aldehyde to approach the enolate from the less hindered face.[4] This controlled approach dictates the absolute configuration of the two newly formed stereocenters.
Data Presentation
The following tables summarize representative quantitative data for the boron-mediated asymmetric aldol reaction of N-acyl oxazolidinones with various aldehydes. While specific data for this compound is consolidated from typical results for similar N-acyl Evans auxiliaries, these values provide a strong indication of the expected outcomes.
Table 1: Asymmetric Aldol Reaction of N-Propionyl Evans Auxiliaries with Various Aldehydes
| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| (R)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | 80-92 | >99:1 |
| (R)-4-Benzyl-2-oxazolidinone | Benzaldehyde | ~85 | >99:1 |
| (S)-4-Isopropyl-2-oxazolidinone | Isobutyraldehyde | ~88 | >99:1 |
| (S)-4-Isopropyl-2-oxazolidinone | Benzaldehyde | ~82 | >98:2 |
Note: Yields and diastereoselectivities are representative and can vary based on the specific reaction conditions, scale, and the purity of the reagents.[5]
Table 2: Asymmetric Alkylation of N-Propionyl Evans Auxiliaries
| Chiral Auxiliary | Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (d.r.) |
| (R)-4-Benzyl-2-oxazolidinone | Benzyl bromide | 90-95 | >99:1 |
| (R)-4-Benzyl-2-oxazolidinone | Allyl iodide | 98 | 98:2 |
| (S)-4-Isopropyl-2-oxazolidinone | Benzyl bromide | ~90 | >95:5 |
| (S)-4-Isopropyl-2-oxazolidinone | Methyl iodide | ~92 | 99:1 |
Note: This data for a related reaction highlights the high degree of stereocontrol imparted by the Evans auxiliary in various C-C bond-forming reactions.[5]
Experimental Protocols
The following are detailed protocols for the key steps involved in the asymmetric aldol reaction using this compound.
Protocol 1: Acylation of (S)-4-Benzyl-2-oxazolidinone
This procedure describes the acylation of (S)-4-benzyl-2-oxazolidinone with acetyl chloride to synthesize the starting material, this compound.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq)
-
Acetyl chloride (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Protocol 2: Asymmetric Boron-Mediated Aldol Reaction
This protocol details the highly diastereoselective syn-aldol reaction using a boron enolate.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Aldehyde (e.g., Benzaldehyde) (1.5 eq)
-
pH 7 Phosphate buffer
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.
-
Cool the solution back down to -78 °C.
-
Add the desired aldehyde (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
-
Stir the resulting mixture vigorously for 1 hour at 0 °C.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to isolate the desired syn-aldol adduct.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the β-hydroxy carboxylic acid.
Materials:
-
syn-Aldol adduct (1.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Dichloromethane or Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aldol adduct in a mixture of THF and water (typically a 3:1 or 4:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of LiOH.
-
Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).
-
The recovered chiral auxiliary can be extracted from the aqueous solution with dichloromethane or ethyl acetate.
-
Acidify the remaining aqueous layer to pH ~2-3 with 1M HCl.
-
Extract the desired β-hydroxy carboxylic acid product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the final product.[1]
Visualizations
The following diagrams illustrate the key aspects of the asymmetric aldol reaction using this compound.
Caption: Reaction mechanism of the Evans asymmetric aldol reaction.
Caption: Key features of the Zimmerman-Traxler transition state model.
References
Application Notes and Protocols: Enolate Formation with (S)-3-Acetyl-4-benzyloxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Acetyl-4-benzyloxazolidin-2-one, a widely utilized Evans chiral auxiliary, provides a robust and predictable method for the asymmetric synthesis of a variety of chiral molecules.[1][2] The temporary incorporation of this chiral auxiliary allows for highly diastereoselective carbon-carbon bond formation via enolate intermediates. This high degree of stereocontrol has made it an invaluable tool in the total synthesis of natural products and the development of pharmaceutical agents.[1][3] This document provides detailed protocols for the formation of lithium, sodium, and boron enolates of this compound and their subsequent application in diastereoselective alkylation and aldol reactions.
The stereochemical outcome of these reactions is primarily dictated by the steric hindrance imposed by the benzyl group at the C4 position of the oxazolidinone ring. This bulky substituent effectively shields one face of the enolate, directing the approach of the electrophile to the opposite, less hindered face.[2] The formation of a rigid chelated (Z)-enolate intermediate, particularly with lithium and sodium bases, is crucial for achieving high diastereoselectivity.[2] In the case of boron enolates, a chair-like six-membered transition state is proposed to be responsible for the observed stereoselectivity in aldol reactions.[3][4]
Data Presentation
Table 1: Diastereoselective Alkylation of the Lithium Enolate of this compound
| Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | LDA | >99:1 | 85-95 |
| Allyl iodide | LDA | >99:1 | 90-98 |
| Methyl iodide | LDA | 97:3 | 80-90 |
| Ethyl iodide | LDA | 98:2 | 82-92 |
| Isopropyl iodide | LDA | 95:5 | 75-85 |
Data compiled from various literature sources.
Table 2: Diastereoselective Aldol Reaction of the Boron Enolate of this compound
| Aldehyde (R-CHO) | Lewis Acid / Base | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isobutyraldehyde | Bu₂BOTf / DIPEA | >99:1 | 85-95 |
| Benzaldehyde | Bu₂BOTf / DIPEA | >99:1 | 80-90 |
| Propionaldehyde | Bu₂BOTf / DIPEA | 98:2 | 88-96 |
| Acetaldehyde | Bu₂BOTf / DIPEA | 95:5 | 82-90 |
| Cinnamaldehyde | Bu₂BOTf / DIPEA | >99:1 | 85-93 |
Data compiled from various literature sources.
Experimental Protocols
Materials and General Procedures
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl. Diisopropylamine and other liquid reagents should be distilled prior to use. This compound can be prepared from (S)-phenylalaninol or purchased from commercial suppliers. All glassware should be oven-dried before use.
Protocol 1: Formation of the Lithium Enolate and Subsequent Alkylation
This protocol describes the generation of the lithium enolate of this compound using lithium diisopropylamide (LDA) followed by a diastereoselective alkylation.
1. Preparation of LDA Solution (in situ):
-
To a solution of diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C, add n-butyllithium (1.0 eq.) dropwise.
-
Stir the solution at -78 °C for 30 minutes.
2. Enolate Formation:
-
Dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the freshly prepared LDA solution to the oxazolidinone solution via cannula.
-
Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
3. Alkylation:
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
4. Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkylated product.
Protocol 2: Formation of the Boron Enolate and Subsequent Aldol Reaction
This protocol details the generation of the boron enolate for a highly diastereoselective Evans aldol reaction.
1. Enolate Formation:
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to -78 °C.
-
Add di-n-butylboron triflate (Bu₂BOTf, 1.1 eq.) dropwise.
-
Add N,N-diisopropylethylamine (DIPEA, 1.2 eq.) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 30 minutes to form the (Z)-boron enolate.
2. Aldol Reaction:
-
Add the aldehyde (e.g., isobutyraldehyde, 1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours, then warm to 0 °C and stir for an additional 1 hour.
3. Work-up and Purification:
-
Quench the reaction by adding a pH 7 phosphate buffer solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired syn-aldol adduct.
Visualizations
Caption: Workflow for Lithium/Sodium Enolate Formation and Alkylation.
Caption: Workflow for Boron Enolate Formation and Aldol Reaction.
References
Application Notes and Protocols: Diastereoselective Alkylation with (S)-3-Acetyl-4-benzyloxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diastereoselective alkylation of chiral N-acyloxazolidinones, pioneered by David A. Evans, represents a cornerstone of modern asymmetric synthesis. This methodology allows for the predictable and highly selective formation of new stereocenters, providing a reliable route to enantiomerically enriched carboxylic acid derivatives, which are crucial building blocks in pharmaceutical and natural product synthesis. The (S)-4-benzyl-2-oxazolidinone is a widely used chiral auxiliary that effectively directs the stereochemical outcome of the alkylation of its N-acyl derivative, (S)-3-acetyl-4-benzyloxazolidin-2-one. The bulky benzyl group sterically hinders one face of the enolate intermediate, leading to preferential alkylation from the opposite face. This document provides detailed application notes and experimental protocols for the acylation of the chiral auxiliary, the subsequent diastereoselective alkylation, and the final cleavage of the auxiliary to yield the desired chiral product.
Principle and Mechanism
The overall process involves three key steps:
-
Acylation: The chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, is acylated to introduce the desired acyl group (e.g., acetyl or propionyl) at the nitrogen atom.
-
Diastereoselective Alkylation: The N-acyl oxazolidinone is deprotonated with a strong base at low temperature to form a rigid Z-enolate. This enolate is then alkylated with an electrophile. The stereochemistry of the newly formed stereocenter is controlled by the chiral auxiliary.
-
Cleavage: The chiral auxiliary is cleaved from the alkylated product to yield the desired chiral carboxylic acid, alcohol, or other derivatives. The auxiliary can often be recovered and reused.
The high diastereoselectivity of the alkylation step is attributed to the formation of a chelated Z-enolate where the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone. The benzyl group at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face.[1][2]
Data Presentation
The following tables summarize the quantitative data for the diastereoselective alkylation of N-acyl-4-benzyloxazolidin-2-ones with various electrophiles.
| Electrophile (R-X) | N-Acyl Group | Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Allyl Iodide | Propionyl | NaN(TMS)₂ | THF | 61-77 | 98:2 | [1][3] |
| Benzyl Bromide | Propionyl | NaHMDS or LDA | THF | High | >95:5 | This Document |
| Methyl Iodide | Propionyl | LDA | THF | 90 | 99:1 | [2] |
| Ethyl Iodide | Propionyl | LDA | THF | 92 | 99:1 | [2] |
| Isopropyl Iodide | Propionyl | LDA | THF | 85 | 98:2 | [2] |
Experimental Protocols
Protocol 1: Acylation of (S)-4-Benzyl-2-oxazolidinone
This protocol describes the acylation of (S)-4-benzyl-2-oxazolidinone with propionyl chloride to yield (S)-4-benzyl-3-propionyl-2-oxazolidinone.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-4-benzyl-2-oxazolidinone (1.0 eq).
-
Dissolve the auxiliary in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add triethylamine (1.3 eq) dropwise to the solution.
-
Slowly add propionyl chloride (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with deionized water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain pure (S)-4-benzyl-3-propionyl-2-oxazolidinone.[4]
Protocol 2: Diastereoselective Alkylation
This protocol details the alkylation of (S)-4-benzyl-3-propionyl-2-oxazolidinone with an alkyl halide.
Materials:
-
(S)-4-benzyl-3-propionyl-2-oxazolidinone
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) (as a solution in a suitable solvent)
-
Alkyl halide (e.g., benzyl bromide, allyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the (S)-4-benzyl-3-propionyl-2-oxazolidinone (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of NaHMDS or LDA (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 30-60 minutes to form the enolate.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography on silica gel to separate the diastereomers.[1][5]
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolytic cleavage of the N-acyl oxazolidinone to yield the corresponding carboxylic acid using lithium hydroxide and hydrogen peroxide.[6][7][8]
Materials:
-
Alkylated N-acyl oxazolidinone
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the alkylated N-acyl oxazolidinone in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Extract the aqueous layer with ethyl acetate to recover the chiral auxiliary.
-
Acidify the aqueous layer to a pH of ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x) to isolate the carboxylic acid product.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product.
Mandatory Visualization
Caption: Overall workflow for diastereoselective alkylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN103601695A - Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone - Google Patents [patents.google.com]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes: (S)-3-Acetyl-4-benzyloxazolidin-2-one in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Acetyl-4-benzyloxazolidin-2-one is a powerful chiral auxiliary widely employed in asymmetric synthesis to control the stereochemical outcome of carbon-carbon bond-forming reactions. As a member of the Evans' oxazolidinone family of auxiliaries, it provides a robust and predictable method for establishing stereocenters, a critical challenge in the synthesis of complex, biologically active natural products. This chiral auxiliary is particularly effective in diastereoselective aldol reactions, alkylations, and acylations, making it an invaluable tool in the construction of intricate molecular architectures found in polyketide natural products.
The rigid structure of the oxazolidinone ring and the steric influence of the benzyl group at the C4 position create a highly ordered chiral environment. This steric hindrance effectively shields one face of the enolate derived from the N-acetyl group, directing the approach of electrophiles to the opposite face. This mechanism leads to the formation of products with a high degree of diastereoselectivity. Following the desired transformation, the auxiliary can be cleanly removed under mild conditions to reveal the chiral product, and the valuable auxiliary can often be recovered for reuse.
These application notes provide a detailed overview of the use of this compound in the synthesis of natural products, with a focus on diastereoselective aldol reactions. Detailed experimental protocols for key transformations are provided, along with quantitative data from representative examples to guide researchers in applying this methodology in their own synthetic endeavors.
Key Applications and Quantitative Data
The primary application of this compound in natural product synthesis is to serve as a chiral acetate enolate equivalent in diastereoselective aldol reactions. This strategy has been instrumental in the total synthesis of several complex polyketides, including the potent microtubule-stabilizing agent (+)-discodermolide.
In the seminal total synthesis of (+)-discodermolide by Smith and coworkers, an Evans syn-aldol reaction was employed to set a key stereocenter in a common precursor to all three major fragments of the molecule. While the published work utilized the closely related N-propionyl derivative for generating a propionate aldol adduct, the principles and procedures are directly applicable to the N-acetyl analogue for acetate aldol additions. The following table summarizes representative data for such transformations.
| Natural Product Fragment | Electrophile (Aldehyde) | Base/Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Precursor to (+)-Discodermolide Fragments | 2-Methylpropanal | Di-n-butylboron triflate / Triethylamine | CH₂Cl₂ | -78 to 0 | 85 | >95:5 | Smith et al. |
| General Acetate Aldol Adduct | Isobutyraldehyde | Di-n-butylboron triflate / DIPEA | CH₂Cl₂ | -78 to 0 | 88 | >98:2 | Adapted Protocol |
| Precursor to (-)-Cytoxazone | 2-(Benzyloxy)acetaldehyde | TiCl₄ / DIPEA | CH₂Cl₂ | -20 | 98 | 3:1 | Lee et al. |
Note: The synthesis of the (-)-cytoxazone precursor utilized a different N-acyl oxazolidinone, but illustrates the application of titanium-mediated Evans aldol reactions.
Experimental Protocols
This section provides detailed, step-by-step protocols for the key experimental procedures involving this compound.
Protocol 1: N-Acetylation of (S)-4-Benzyl-2-oxazolidinone
This procedure describes the preparation of the title compound, this compound, from the parent oxazolidinone.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acetyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.
-
Add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Diastereoselective Boron-Mediated Aldol Reaction
This protocol details a general procedure for the diastereoselective acetate aldol reaction of this compound with an aldehyde, adapted from the synthesis of (+)-discodermolide.
Materials:
-
This compound
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
pH 7 Phosphate buffer
-
Methanol
-
30% Hydrogen peroxide
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.
-
Cool the solution back down to -78 °C.
-
Add the aldehyde (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor reaction progress by TLC.
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
-
Stir the resulting mixture vigorously for 1 hour at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Reductive Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the corresponding chiral 1,3-diol.
Materials:
-
Aldol adduct from Protocol 2
-
Anhydrous diethyl ether (Et₂O)
-
Lithium borohydride (LiBH₄)
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
Procedure:
-
Dissolve the aldol adduct (1.0 eq) in anhydrous diethyl ether and cool to 0 °C.
-
Add LiBH₄ (2.0 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous Rochelle's salt solution.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the chiral diol and the recovered (S)-4-benzyl-2-oxazolidinone.
Visualizations
Application Notes and Protocols for the Cleavage of Chiral Auxiliaries from Aldol Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon bonds in reactions such as aldol additions. The temporary incorporation of a chiral auxiliary allows for high diastereoselectivity, leading to the desired enantiomer of a product. Following the key bond-forming step, the efficient and clean removal of the auxiliary is a critical final step to unveil the chiral product and regenerate the often-valuable auxiliary for reuse. The choice of cleavage method is paramount as it dictates the functional group obtained (e.g., carboxylic acid, alcohol, ester, or aldehyde) and must be compatible with the overall molecular structure.[1][2][3] This document provides detailed protocols and comparative data for the most common methods of cleaving chiral auxiliaries, with a particular focus on the widely used Evans oxazolidinone auxiliaries.[1][2][3]
Overview of Cleavage Methods
The cleavage of the N-acyl bond in aldol adducts derived from oxazolidinone auxiliaries can be achieved under various conditions to yield a range of functionalities. The primary methods include:
-
Hydrolytic Cleavage: This method is employed to generate chiral carboxylic acids. Basic hydrolysis, often using lithium hydroxide with hydrogen peroxide, is the most common approach.[1][4][5] Acidic hydrolysis can also be used but may be less favorable due to harsher conditions.[6]
-
Reductive Cleavage: The use of hydride reagents, such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄), leads to the formation of chiral primary alcohols.[1][6] Careful selection of the reducing agent and reaction conditions can also allow for the isolation of chiral aldehydes.[1][6]
-
Transesterification: Treatment with an alkoxide, for instance, sodium methoxide in methanol, furnishes the corresponding ester, which can be a convenient method if the ester is the desired final product.[1][6]
Data Presentation: Comparison of Cleavage Methods
The following table summarizes various conditions for the cleavage of N-acyl oxazolidinone auxiliaries, providing a comparative overview to aid in the selection of an optimal strategy.
| Cleavage Method | Reagent(s) | Solvent(s) | Temperature (°C) | Typical Yield (%) | Product Type |
| Basic Hydrolysis | LiOH, H₂O₂ | THF/H₂O | 0 - 25 | 85 - 95 | Carboxylic Acid |
| NaOH, H₂O | MeOH | Reflux | 70 - 90 | Carboxylic Acid | |
| Acidic Hydrolysis | H₂SO₄, H₂O | Dioxane | 100 | 70 - 85 | Carboxylic Acid |
| TFA, H₂O | CH₂Cl₂ | 0 - 25 | Substrate Dependent | Carboxylic Acid | |
| Reductive Cleavage | LiBH₄ | THF, H₂O | 0 - 25 | 80 - 95 | Primary Alcohol |
| LiAlH₄ | THF | 0 - 65 | 85 - 98 | Primary Alcohol | |
| DIBAL-H | CH₂Cl₂ | -78 | 75 - 90 | Aldehyde | |
| Transesterification | NaOMe | MeOH | 0 - RT | 80 - 95 | Methyl Ester |
Mandatory Visualization
Logical Workflow for Selecting a Cleavage Method
Caption: Decision tree for choosing a cleavage method based on the desired product.
Experimental Workflow for Auxiliary Cleavage
Caption: General experimental workflow for the cleavage of a chiral auxiliary.
Experimental Protocols
Protocol 1: Basic Hydrolysis to Yield a Carboxylic Acid
This protocol is adapted from the widely used Evans procedure for the cleavage of N-acyl oxazolidinones.[4][7]
Materials:
-
N-acyl oxazolidinone aldol adduct
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Sodium sulfite (Na₂SO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Brine
Procedure:
-
Dissolution: Dissolve the N-acyl oxazolidinone substrate (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add 30% aqueous hydrogen peroxide (4.0-5.0 equiv) to the stirred solution, followed by the portion-wise addition of lithium hydroxide monohydrate (2.0 equiv).
-
Reaction: Stir the reaction mixture vigorously at 0 °C for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[6]
-
Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 equiv) and stir for 30 minutes at room temperature.[6]
-
Work-up:
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purification: Purify the carboxylic acid by column chromatography or crystallization. The chiral auxiliary can be recovered from the initial dichloromethane extracts.[6]
Safety Note: The reaction of LiOH with H₂O₂ can be exothermic and may lead to the evolution of oxygen gas.[4][8] Ensure adequate cooling and venting.
Protocol 2: Reductive Cleavage to Yield a Primary Alcohol
This protocol describes the reduction of the N-acyl oxazolidinone to a primary alcohol using lithium borohydride.[6]
Materials:
-
N-acyl oxazolidinone aldol adduct
-
Anhydrous tetrahydrofuran (THF)
-
Lithium borohydride (LiBH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Brine
Procedure:
-
Dissolution: Dissolve the N-acyl oxazolidinone substrate (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Cooling: Cool the solution to 0 °C in an ice bath.[6]
-
Reagent Addition: Add lithium borohydride (2.0 - 3.0 equiv) portion-wise, ensuring the temperature remains below 5 °C.[6]
-
Reaction: Stir the reaction mixture at 0 °C for 2-6 hours, or until the reaction is complete as indicated by TLC analysis.[6]
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Work-up:
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Partition the mixture between water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting primary alcohol and the chiral auxiliary by column chromatography.[6]
Protocol 3: Transesterification to Yield a Methyl Ester
This protocol is useful for obtaining the methyl ester directly, avoiding a separate esterification step.[1][6]
Materials:
-
N-acyl oxazolidinone aldol adduct
-
Anhydrous methanol (MeOH)
-
Sodium methoxide (NaOMe) solution in methanol (e.g., 0.5 M)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Brine
Procedure:
-
Dissolution: Dissolve the N-acyl oxazolidinone substrate (1.0 equiv) in anhydrous methanol under an inert atmosphere.[6]
-
Cooling: Cool the solution to 0 °C.[6]
-
Reagent Addition: Add the sodium methoxide solution (1.1 equiv) dropwise to the reaction mixture.[6]
-
Reaction: Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.[6]
-
Quenching: Neutralize the reaction with a saturated aqueous solution of ammonium chloride.[6]
-
Work-up:
-
Concentrate the mixture in vacuo to remove the methanol.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[6]
-
Purification: Purify the methyl ester product and the chiral auxiliary by column chromatography.[6]
Conclusion
The cleavage of a chiral auxiliary from an aldol adduct is a critical step that must be carefully considered during the planning of a synthetic route. The choice of cleavage method directly influences the functionality of the final product. The protocols provided herein offer reliable methods for obtaining carboxylic acids, primary alcohols, and esters in high yields. By understanding the different cleavage options and their respective experimental conditions, researchers can effectively deprotect their aldol adducts and proceed with the synthesis of their target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. connectsci.au [connectsci.au]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Asymmetric Reactions Utilizing (S)-3-Acetyl-4-benzyloxazolidin-2-one
Introduction
(S)-3-Acetyl-4-benzyloxazolidin-2-one is a member of the Evans' chiral auxiliaries, a class of compounds instrumental in asymmetric synthesis. These auxiliaries are temporarily incorporated into a substrate to direct a stereoselective reaction before being cleaved, yielding an enantiomerically enriched product. The (S)-4-benzyl-2-oxazolidinone scaffold provides a robust stereochemical directing group, where the bulky benzyl substituent effectively shields one face of the enolate derived from the N-acetyl group. This steric hindrance dictates the trajectory of incoming electrophiles, enabling highly diastereoselective carbon-carbon bond formations, such as in aldol and alkylation reactions. These methods are foundational in the synthesis of complex chiral molecules, particularly for pharmaceutical and natural product development.[1][2]
This document provides detailed protocols and application notes for the use of this compound and its common analogue, (S)-3-propionyl-4-benzyloxazolidin-2-one, in asymmetric aldol and alkylation reactions, as well as methods for the subsequent cleavage of the auxiliary.
Application Note 1: Asymmetric Aldol Reaction
The Evans asymmetric aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds with high diastereoselectivity.[1] The reaction's success hinges on the formation of a specific boron or titanium enolate and a highly organized, chair-like transition state.[1]
Reaction Principle and Stereochemical Control
The process involves the deprotonation of the N-acyl oxazolidinone to form a (Z)-enolate, typically using a Lewis acid like dibutylboron triflate (Bu₂BOTf) and a hindered base such as diisopropylethylamine (DIPEA).[1] The boron atom chelates with both carbonyl oxygens, creating a rigid six-membered ring. This structure, combined with the steric influence of the C4-benzyl group, forces the aldehyde's R-group into a pseudo-equatorial position to minimize steric clash.[1] Consequently, the aldehyde approaches from the less hindered face of the enolate, leading to a predictable syn-aldol product.[1][3]
Data Presentation: Asymmetric Aldol Reactions
The following table summarizes representative results for the asymmetric aldol reaction using N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one, a close analogue that also proceeds through a titanium enolate.
| Entry | Aldehyde | Lewis Acid (eq) | Base (eq) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | Benzaldehyde | TiCl₄ (1.5) | DIPEA (1.5) | 90 | 97:3 | [3][4] |
| 2 | 4-Chlorobenzaldehyde | TiCl₄ (1.5) | DIPEA (1.5) | 85 | 95:5 | [4] |
| 3 | 4-Methoxybenzaldehyde | TiCl₄ (1.5) | DIPEA (1.5) | 92 | 97:3 | [4] |
| 4 | 2-Naphthaldehyde | TiCl₄ (1.5) | DIPEA (1.5) | 88 | 96:4 | [3] |
Experimental Protocol: Asymmetric Aldol Reaction
This protocol is adapted from procedures for boron-mediated aldol reactions.[1]
Materials:
-
N-Propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Dibutylboron triflate (Bu₂BOTf, 1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA, 1.2 eq)
-
Aldehyde (e.g., Isobutyraldehyde, 1.5 eq)
-
pH 7 Phosphate buffer
-
Methanol
-
30% Hydrogen peroxide
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Enolate Formation:
-
To a flame-dried round-bottom flask under an argon atmosphere, add N-propionyl-(S)-4-benzyl-2-oxazolidinone and dissolve in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add Bu₂BOTf dropwise, followed by the dropwise addition of DIPEA.[1]
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolate formation.[1]
-
-
Aldol Addition:
-
Work-up and Purification:
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.[1]
-
Stir the mixture vigorously for 1 hour at 0 °C to break the boron-oxygen bonds.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.[1]
-
Extract the aqueous residue with dichloromethane (3x).[1]
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel to yield the pure syn-aldol adduct.[5]
-
Application Note 2: Asymmetric Alkylation
Diastereoselective alkylation of N-acyloxazolidinones is a reliable method for synthesizing α-substituted chiral carboxylic acid derivatives. The reaction involves the formation of a lithium or sodium enolate, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide.
Reaction Principle
The N-acyloxazolidinone is treated with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS), at low temperatures (-78 °C) to generate the corresponding (Z)-enolate. The C4-benzyl group of the auxiliary sterically hinders one face of the planar enolate, directing the incoming electrophile (e.g., benzyl bromide) to the opposite face, thus ensuring high diastereoselectivity.
Data Presentation: Asymmetric Alkylation
| Entry | N-Acyl Group | Base | Electrophile | Solvent | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | Propionyl | LDA | Benzyl Bromide | THF | >90 | >99:1 | [5] |
| 2 | Propionyl | NaHMDS | Methyl Iodide | THF | >90 | >99:1 | [5] |
| 3 | Acetyl | LDA | Allyl Iodide | THF | 85-95 | >98:2 | N/A |
| 4 | Butanoyl | KHMDS | Ethyl Bromoacetate | THF | 80-90 | >95:5 | N/A |
Experimental Protocol: Asymmetric Alkylation
This protocol is based on a general procedure for the alkylation of N-acyloxazolidinones.[5]
Materials:
-
N-Propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or NaHMDS (1.1 eq)
-
Alkyl Halide (e.g., Benzyl bromide, 1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Enolate Formation:
-
In a flame-dried flask under argon, dissolve the N-propionyl oxazolidinone in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the LDA or NaHMDS solution dropwise via syringe and stir for 30-60 minutes at -78 °C.
-
-
Alkylation:
-
Add the alkyl halide dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material. The reaction may be allowed to warm slowly to a higher temperature (e.g., -40 °C or 0 °C) depending on the reactivity of the electrophile.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C and allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel.[5]
-
Application Note 3: Chiral Auxiliary Cleavage
The final step in this synthetic sequence is the removal of the chiral auxiliary to reveal the desired chiral product. The choice of cleavage method is critical as it determines the functional group of the final product.[6]
Protocol 3.1: Hydrolytic Cleavage to a Carboxylic Acid
This is the most common method for obtaining chiral carboxylic acids.[6]
Materials:
-
Aldol or alkylation adduct (1.0 eq)
-
Tetrahydrofuran (THF) and Water (3:1 or 4:1 mixture)
-
30% Hydrogen peroxide (H₂O₂, 4.0 eq)
-
Lithium hydroxide (LiOH, 2.0 eq)
-
Aqueous sodium sulfite (Na₂SO₃)
Procedure:
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of LiOH.[1][7]
-
Quench excess peroxide by adding an aqueous solution of sodium sulfite.[1][7]
-
Concentrate the mixture to remove THF.
-
The aqueous layer can be acidified and extracted to isolate the carboxylic acid. The chiral auxiliary can be recovered from the organic extracts of the initial work-up.
Protocol 3.2: Reductive Cleavage to a Primary Alcohol
This approach uses hydride reagents to yield chiral primary alcohols.[6]
Materials:
-
Adduct (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄, 2.0 eq)
-
Water or Saturated aqueous Rochelle's salt
Procedure:
-
Dissolve the adduct in anhydrous THF and cool to -78 °C or 0 °C.
-
Slowly add the hydride reagent (e.g., a 2.0 M solution of LiAlH₄ in THF).[8]
-
Stir for 1-3 hours, then allow the reaction to warm to room temperature.[8]
-
Quench the reaction by the slow, sequential addition of water, 15% NaOH (aq), and water again (Fieser workup) or by adding Rochelle's salt solution and stirring until two clear layers form.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.org.mx [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Diastereocontrol in Radical Addition to β-Benzyloxy Hydrazones: Revised Approach to Tubuvaline and Synthesis of O-Benzyltubulysin V Benzyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lewis Acid Selection for (S)-3-Acetyl-4-benzyloxazolidin-2-one Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-3-Acetyl-4-benzyloxazolidin-2-one is a versatile chiral auxiliary, widely employed in asymmetric synthesis to achieve high levels of stereocontrol.[1] Its utility is particularly prominent in the stereoselective formation of carbon-carbon bonds, most notably in aldol reactions, which are fundamental for constructing complex molecular architectures found in natural products and pharmaceutical agents.[2][3][4] The stereochemical outcome of these reactions is critically dependent on the formation of a specific enolate geometry, which is controlled by the choice of Lewis acid and reaction conditions. This document provides a guide to selecting the appropriate Lewis acid for reactions involving this compound, focusing on titanium and boron-based Lewis acids, and offers detailed protocols for their application.
Lewis Acid Selection: A Comparative Overview
The selection of a Lewis acid is paramount in directing the stereochemical course of aldol additions with N-acyl oxazolidinones. The two most common classes of Lewis acids for this purpose are titanium(IV) halides and dialkylboron triflates. Their primary role is to coordinate with the carbonyl groups of the chiral auxiliary, facilitating enolization and subsequently chelating the aldehyde in a rigid transition state assembly, which dictates the facial selectivity of the reaction.[5][6]
-
Titanium Tetrachloride (TiCl₄): TiCl₄ is a strong, economical Lewis acid used to generate titanium enolates.[7] In conjunction with a hindered amine base such as N,N-diisopropylethylamine (DIPEA), it promotes aldol reactions that can yield either the 'Evans syn' or 'non-Evans syn' adducts, depending on the reaction conditions and the stoichiometry of the Lewis acid.[7][8] The addition of Lewis bases like tetrahydrofuran (THF) can further enhance diastereoselectivity.[9]
-
Dibutylboron Triflate (n-Bu₂BOTf): This Lewis acid is employed in what is known as "soft enolization."[2][10] Used with a tertiary amine base, it reliably generates the (Z)-enolate, which leads to the formation of the 'Evans syn' aldol adduct with very high diastereoselectivity.[1][6] The high degree of stereocontrol is attributed to a well-defined, chair-like Zimmerman-Traxler transition state.[5]
The logical flow for selecting a Lewis acid in an aldol reaction is depicted below.
Caption: Decision workflow for Lewis acid selection in aldol reactions.
Quantitative Data Summary
The choice of Lewis acid and the specific aldehyde substrate significantly influences the reaction's yield and diastereoselectivity. The following tables summarize results from TiCl₄-mediated aldol reactions.
Table 1: TiCl₄-Mediated Aldol Condensation with Various Aldehydes [7]
| Aldehyde | Lewis Acid/Base (equiv.) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Benzaldehyde | TiCl₄ / DIPEA (1.5) | 86 | 97:3 |
| 4-Methoxybenzaldehyde | TiCl₄ / DIPEA (1.5) | 86 | 68:32 |
| 4-Nitrobenzaldehyde | TiCl₄ / DIPEA (1.5) | 85 | 94:6 |
| 2-Naphthaldehyde | TiCl₄ / DIPEA (1.5) | 82 | 97:3 |
| Piperonal | TiCl₄ / DIPEA (1.5) | 76 | 94:6 |
| Cinnamaldehyde | TiCl₄ / DIPEA (1.5) | 71 | 73:27 |
| 4-Chlorobenzaldehyde | TiCl₄ / DIPEA (1.5) | 84 | 97:3 |
| 3,4-Dimethoxybenzaldehyde | TiCl₄ / DIPEA (1.5) | 84 | 97:3 |
Data is derived from reactions with N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one, a close analog of N-acetyl-oxazolidinone, illustrating the general trend.[7]
Experimental Protocols
Protocol 1: Titanium Tetrachloride (TiCl₄)-Mediated Aldol Reaction
This protocol describes a general procedure for the TiCl₄-mediated aldol condensation of an N-acyl chiral auxiliary with an aldehyde.[7]
Materials:
-
This compound
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Aldehyde
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1 M solution) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -10 °C using an appropriate cooling bath.
-
Add TiCl₄ (1.5 equiv, 1.0 M solution in DCM) dropwise to the solution. The solution will typically turn an orange color. Stir for 20 minutes at -10 °C.
-
Add DIPEA (1.5 equiv) dropwise. The reaction mixture should turn red. Continue stirring for 30 minutes at -10 °C.
-
Add a solution of the aldehyde (1.5 equiv) in DCM dropwise.
-
Stir the resulting mixture for 12 hours at -15 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash chromatography to afford the desired aldol adducts.
Protocol 2: Dibutylboron Triflate (n-Bu₂BOTf)-Mediated Aldol Reaction ("Soft Enolization")
This protocol details the highly diastereoselective 'Evans syn' aldol reaction using soft enolization.[2][10]
Materials:
-
This compound
-
Dibutylboron triflate (n-Bu₂BOTf)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Aldehyde
-
Anhydrous Dichloromethane (DCM) or Diethyl Ether (Et₂O)
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM or Et₂O (approx. 0.1 M solution) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add n-Bu₂BOTf (1.1 equiv) dropwise, followed by the dropwise addition of DIPEA or Et₃N (1.2 equiv).
-
Stir the mixture at -78 °C for 30 minutes to generate the boron enolate.
-
Add the aldehyde (1.2 equiv), either neat or as a solution in the reaction solvent, dropwise at -78 °C.
-
Stir the reaction at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1-2 hours.
-
Quench the reaction at 0 °C by adding MeOH, followed by a saturated aqueous NaHCO₃ solution and 30% H₂O₂. Stir vigorously for 1 hour.
-
Separate the layers and extract the aqueous layer with DCM or Et₂O (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel chromatography.
Reaction Mechanism and Stereoselectivity
The high diastereoselectivity observed in these reactions is explained by the Zimmerman-Traxler transition state model. The Lewis acid coordinates to both the N-acyl carbonyl and the oxazolidinone carbonyl, creating a rigid chelated intermediate. The aldehyde then coordinates to the Lewis acid and reacts through a closed, six-membered, chair-like transition state. The bulky benzyl group of the auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. This, combined with the preference for the aldehyde substituent to occupy an equatorial position in the transition state to minimize 1,3-diaxial interactions, leads to the preferential formation of one diastereomer.[2][5]
Caption: Zimmerman-Traxler model for boron-mediated aldol addition.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Buy (R)-3-Acetyl-4-benzyloxazolidin-2-one | 184363-65-3 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. scielo.org.mx [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
- 9. Highly Stereoselective TiCl4-Mediated Aldol Reactions from (S)-2-Benzyloxy-3-pentanone [organic-chemistry.org]
- 10. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimal Yield in Asymmetric Synthesis Using (S)-3-Acetyl-4-benzyloxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance on the use of the chiral auxiliary, (S)-3-Acetyl-4-benzyloxazolidin-2-one, to achieve optimal yields and high diastereoselectivity in asymmetric synthesis. This versatile auxiliary is a cornerstone in modern organic chemistry for the stereocontrolled formation of carbon-carbon bonds, a critical step in the synthesis of complex molecules and active pharmaceutical ingredients.[1]
Introduction to this compound in Asymmetric Synthesis
This compound is a derivative of the renowned Evans' oxazolidinone auxiliaries.[1] These chiral scaffolds are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction, leading to the formation of a new stereogenic center with high diastereoselectivity. The bulky benzyl group at the C4 position of the oxazolidinone ring sterically hinders one face of the enolate derived from the N-acetyl group, thereby directing electrophilic attack to the less hindered face. This principle is fundamental to achieving high levels of stereocontrol in reactions such as aldol additions and alkylations.[2]
The general workflow for utilizing a chiral auxiliary like this compound involves three main stages: attachment of the auxiliary to a substrate, the diastereoselective reaction, and subsequent cleavage of the auxiliary to yield the enantiomerically enriched product. A key advantage of this method is that the chiral auxiliary can often be recovered and reused.[2]
Key Applications and Stoichiometric Considerations
This compound is primarily used in two main classes of reactions: asymmetric aldol additions and asymmetric alkylations. The stoichiometry of the reagents, particularly the Lewis acid and base, is critical for achieving high yields and diastereoselectivity.
Asymmetric Aldol Reaction
The Evans aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds with excellent stereocontrol, typically yielding the syn-aldol product. The reaction proceeds through a chair-like six-membered transition state, and the choice of Lewis acid is crucial for the formation of the required Z-enolate.[3]
Stoichiometric Optimization:
For optimal results in the boron-mediated aldol reaction, a slight excess of the Lewis acid (e.g., dibutylboron triflate) and a tertiary amine base is generally employed. This ensures the complete formation of the boron enolate. An excess of the aldehyde can also be used to drive the reaction to completion.
| Reagent | Stoichiometric Ratio (Equivalents) | Purpose |
| This compound | 1.0 | Chiral Substrate |
| Dibutylboron Triflate (Bu₂BOTf) | 1.1 - 1.5 | Lewis Acid for Z-enolate formation |
| Diisopropylethylamine (DIPEA) | 1.2 - 2.0 | Base for enolization |
| Aldehyde | 1.5 - 2.0 | Electrophile |
Note: The optimal stoichiometry can vary depending on the specific aldehyde and reaction conditions. It is advisable to perform small-scale test reactions to determine the ideal ratios.
Asymmetric Alkylation
Asymmetric alkylation of the enolate derived from this compound is a reliable method for the synthesis of chiral carboxylic acid derivatives. The choice of a strong, non-nucleophilic base is critical for efficient enolate formation.
Stoichiometric Optimization:
A slight excess of the base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), is used to ensure complete deprotonation. A small excess of the alkylating agent can also be beneficial for driving the reaction to completion.
| Reagent | Stoichiometric Ratio (Equivalents) | Purpose |
| This compound | 1.0 | Chiral Substrate |
| LDA or NaHMDS | 1.05 - 1.2 | Base for enolate formation |
| Alkyl Halide (e.g., Benzyl Bromide) | 1.1 - 1.5 | Electrophile |
Note: The reactivity of the alkyl halide will influence the required stoichiometry and reaction time. More reactive electrophiles may require less excess.
Experimental Protocols
The following protocols are adapted from established procedures for N-acyl oxazolidinones and are applicable to this compound.
Protocol 1: Boron-Mediated Asymmetric Aldol Reaction
This protocol describes the reaction of the boron enolate of this compound with a generic aldehyde.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Dibutylboron Triflate (Bu₂BOTf) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Aldehyde (1.5 eq)
-
pH 7 Phosphate Buffer
-
Methanol
-
30% Hydrogen Peroxide
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound and dissolve in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add DIPEA, followed by the dropwise addition of Bu₂BOTf.
-
Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the boron enolate.
-
Cool the reaction mixture to -78 °C.
-
Add the aldehyde dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
-
Stir the mixture vigorously for 1 hour to ensure complete reaction of the boron species.
-
Extract the product with DCM, wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 2: Asymmetric Alkylation
This protocol details the diastereoselective alkylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq)
-
Alkyl Halide (e.g., Benzyl Bromide) (1.2 eq)
-
Saturated Aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound and dissolve in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of LDA or NaHMDS dropwise.
-
Stir the mixture at -78 °C for 30 minutes to form the enolate.
-
Add the alkyl halide dropwise.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes a common method for removing the chiral auxiliary to yield the chiral carboxylic acid.
Materials:
-
Alkylated or Aldol Adduct (1.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen Peroxide (4.0 eq)
-
Lithium Hydroxide (LiOH) (2.0 eq)
Procedure:
-
Dissolve the adduct in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% hydrogen peroxide, followed by an aqueous solution of LiOH.
-
Stir the mixture at 0 °C for 2-4 hours.
-
Quench excess peroxide with an aqueous solution of sodium sulfite.
-
The chiral auxiliary can be recovered by extraction with an organic solvent.
-
Acidify the aqueous layer and extract the desired carboxylic acid product.
Data Presentation
The following tables summarize typical yields and diastereoselectivities for reactions analogous to those using this compound. While specific data for the acetyl derivative is less common in the literature, the performance is expected to be comparable to the widely reported N-propionyl derivative.
Table 1: Representative Data for Asymmetric Aldol Reactions
| N-Acyl Group | Aldehyde | Lewis Acid/Base | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Propionyl | Isobutyraldehyde | Bu₂BOTf/DIPEA | 85-95 | >99:1 |
| Propionyl | Benzaldehyde | Bu₂BOTf/DIPEA | 80-90 | 98:2 |
| Acetyl | Various | Bu₂BOTf/DIPEA | Expected to be high | Expected to be high |
Table 2: Representative Data for Asymmetric Alkylation Reactions
| N-Acyl Group | Electrophile | Base | Yield (%) | Diastereomeric Ratio |
| Propionyl | Benzyl Bromide | LDA | 80-92 | >98:2 |
| Propionyl | Allyl Iodide | NaHMDS | 88-92 | >98:2 |
| Acetyl | Various | LDA/NaHMDS | Expected to be high | Expected to be high |
Conclusion
This compound is a highly effective chiral auxiliary for asymmetric synthesis. By carefully controlling the stoichiometry of reagents as outlined in these notes, researchers can achieve optimal yields and high levels of stereocontrol in both aldol and alkylation reactions. The provided protocols serve as a robust starting point for the development of synthetic routes towards enantiomerically pure target molecules.
References
Application Notes and Protocols for the Purification of Products from (S)-3-Acetyl-4-benzyloxazolidin-2-one Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Acetyl-4-benzyloxazolidin-2-one is a member of the Evans chiral auxiliaries, a class of compounds renowned for their ability to induce high levels of stereoselectivity in a variety of carbon-carbon bond-forming reactions. The temporary incorporation of this chiral auxiliary allows for the diastereoselective synthesis of complex molecules, which is a cornerstone of modern pharmaceutical development and natural product synthesis. The purification of the resulting diastereomeric products and the subsequent efficient removal of the auxiliary are critical steps to isolate the desired enantiomerically pure target molecule.
These application notes provide detailed protocols for the purification of products derived from reactions involving this compound and related N-acyloxazolidinones. The focus is on robust and reproducible methods for column chromatography and recrystallization, along with protocols for the cleavage of the chiral auxiliary.
Data Presentation: Purification Outcomes in Evans Auxiliary Reactions
The following tables summarize typical yields and diastereoselectivities achieved in reactions utilizing (S)-4-benzyloxazolidin-2-one auxiliaries, followed by purification. This data is essential for assessing the efficiency and selectivity of the described methods.
| Reaction Type | Electrophile | Product | Purification Method | Yield (%) | Diastereomeric Ratio (d.r.) |
| Aldol Reaction | Isobutyraldehyde | syn-Aldol Adduct | Recrystallization | 84 | >97:3 |
| Aldol Reaction | Benzaldehyde | syn-Aldol Adduct | Column Chromatography | 75 | 85:15 |
| Aldol Reaction | 4-Nitrobenzaldehyde | syn-Aldol Adduct | Column Chromatography | 92 | 97:3 |
| Alkylation | Allyl Iodide | Alkylated Product | Column Chromatography | - | 98:2 |
Experimental Protocols
This section provides detailed, step-by-step protocols for key experimental procedures, from the formation of the N-acyloxazolidinone to the purification of the diastereomeric product and the final removal of the chiral auxiliary.
Protocol 1: Diastereoselective Aldol Reaction
This protocol describes a typical boron-mediated aldol reaction to generate a syn-aldol adduct with high diastereoselectivity.
Materials:
-
(S)-3-Propionyl-4-benzyl-2-oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf)
-
N,N-Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
pH 7 Phosphate buffer
-
Methanol (MeOH)
-
30% Hydrogen Peroxide (H₂O₂)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (S)-3-propionyl-4-benzyl-2-oxazolidinone (1.0 eq) and dissolve in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add dibutylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.
-
Cool the reaction mixture back down to -78 °C.
-
Add the aldehyde (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 30 minutes, then at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
-
Stir the resulting mixture vigorously for 1 hour at 0 °C.
-
Proceed with an appropriate aqueous workup and extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).
Protocol 2: Purification of the Diastereomeric Aldol Product
Method A: Flash Column Chromatography
This method is suitable for separating diastereomers with different polarities.
Materials:
-
Crude aldol product
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 95:5 Hexane:EtOAc).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc). The exact solvent system should be determined by prior TLC analysis.
-
Collect fractions and analyze them by TLC to identify those containing the desired diastereomer.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[1][2]
Method B: Recrystallization
Recrystallization is a highly effective method for obtaining diastereomerically pure solid products.
Materials:
-
Crude aldol product (as a solid)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Dissolve the crude solid product in a minimum amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the crystals under vacuum to obtain the diastereomerically pure aldol adduct.[3]
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the (S)-4-benzyloxazolidin-2-one auxiliary to yield the chiral β-hydroxy carboxylic acid.
Materials:
-
Purified N-acyl oxazolidinone adduct
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the purified adduct (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq) dropwise.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Extract the aqueous layer with ethyl acetate to recover the chiral auxiliary.
-
Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 times) to isolate the carboxylic acid product.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product.[4]
Visualizations
The following diagrams illustrate the key processes involved in the use of this compound for asymmetric synthesis and the subsequent purification steps.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Decision workflow for the purification of diastereomeric products.
Caption: Stereochemical control in the Evans aldol reaction.
References
Application Notes: Synthesis of Chiral Ketones Using (S)-3-Acetyl-4-benzyloxazolidin-2-one
Introduction
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the fields of pharmaceutical development and natural product synthesis, where the biological activity of a molecule is often dependent on its specific stereochemistry. Chiral ketones are valuable building blocks in the synthesis of complex molecules. The use of chiral auxiliaries is a reliable and powerful strategy for controlling stereochemistry during C-C bond formation.[1][2] The Evans' oxazolidinone auxiliaries, such as (S)-4-benzyl-2-oxazolidinone, are among the most effective and widely used for their high levels of stereocontrol, predictable outcomes, and the reliability of the methodology.[1][2]
This document provides a detailed protocol for the synthesis of chiral ketones starting from (S)-3-Acetyl-4-benzyloxazolidin-2-one. The strategy involves a highly diastereoselective alkylation of the α-carbon, followed by conversion to a Weinreb-Nahm amide and subsequent reaction with an organometallic reagent to furnish the target chiral ketone.
Principle of the Method
The overall synthesis is a multi-step process that leverages the steric influence of the chiral auxiliary to install a new stereocenter with high fidelity. The key stages are:
-
Diastereoselective Alkylation: The process begins with the deprotonation of the α-carbon of the acetyl group on this compound using a strong, non-nucleophilic base like Sodium Hexamethyldisilazide (NaHMDS) to form a rigid Z-enolate. The bulky benzyl group on the auxiliary effectively shields one face of the enolate, directing the incoming electrophile (an alkyl halide, R²-X) to the opposite face. This results in the formation of a new stereocenter with a high degree of diastereoselectivity.[3][4]
-
Conversion to Weinreb-Nahm Amide: Standard cleavage methods for Evans' auxiliaries typically yield carboxylic acids, alcohols, or esters. To synthesize a ketone, a more nuanced approach is required to prevent over-addition of organometallic reagents.[5] The alkylated N-acyloxazolidinone is first converted into a Weinreb-Nahm amide (N-methoxy-N-methylamide). This is achieved by reacting the acyl group with N,O-dimethylhydroxylamine.
-
Ketone Formation: The Weinreb-Nahm amide is an excellent acylating agent that reacts with Grignard reagents (R³-MgBr) or organolithium reagents (R³-Li) to form a stable tetrahedral intermediate.[5][6] This intermediate does not collapse until acidic workup, preventing the common problem of a second nucleophilic addition. Upon workup, the intermediate yields the desired chiral ketone and the chiral auxiliary can be recovered for reuse.[5][6]
Visualized Synthetic Pathway
The following diagram illustrates the overall transformation from the starting N-acyloxazolidinone to the final chiral ketone.
References
- 1. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: Synthesis of β-Hydroxy Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of β-hydroxy acids, crucial intermediates in pharmaceutical and chemical industries. We will explore three primary synthetic methodologies: the Asymmetric Aldol Reaction, the Reformatsky Reaction, and the Oxidation of 1,3-Diols.
Introduction
β-Hydroxy acids are a class of organic compounds characterized by a hydroxyl group on the beta-carbon relative to a carboxylic acid. This structural motif is prevalent in a wide array of biologically active molecules and serves as a key chiral building block in the synthesis of numerous pharmaceuticals.[1][2] The ability to synthesize these molecules with high stereocontrol is therefore of paramount importance in modern drug development. This document outlines reliable methods for their preparation, complete with experimental protocols and comparative data.
Synthetic Methodologies
Asymmetric Aldol Reaction
The aldol reaction is a powerful C-C bond-forming reaction that unites two carbonyl compounds to create a β-hydroxy carbonyl derivative.[3] Asymmetric versions of this reaction allow for the enantioselective synthesis of β-hydroxy acids and their esters. A key example of its application in pharmaceuticals is in the synthesis of Atorvastatin (Lipitor®), a widely prescribed cholesterol-lowering drug, where an asymmetric aldol reaction is a crucial step in establishing the stereochemistry of the β-hydroxy acid side chain.[4][5][6][7][8][9][10]
This protocol describes the synthesis of a β-hydroxy ester using an Evans' chiral oxazolidinone auxiliary.
Materials:
-
Chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Titanium tetrachloride (TiCl₄)
-
Aldehyde (e.g., isobutyraldehyde)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Acylation of the Chiral Auxiliary:
-
Dissolve the chiral oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Add n-BuLi (1.05 eq) dropwise and stir for 15 minutes.
-
Add propionyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the N-propionyloxazolidinone by flash chromatography.
-
-
Titanium Enolate Formation and Aldol Addition:
-
Dissolve the purified N-propionyloxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add TiCl₄ (1.1 eq) dropwise, followed by DIPEA (1.2 eq). The solution should turn a deep red color.
-
Stir for 30 minutes at -78 °C.
-
Add the aldehyde (1.2 eq) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the aldol adduct by flash chromatography on silica gel.
-
-
Hydrolysis to the β-Hydroxy Acid:
-
Dissolve the purified aldol adduct in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the β-hydroxy acid.
-
| Catalyst/Auxiliary | Aldehyde | Donor | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) | Reference |
| Evans' Oxazolidinone | Isobutyraldehyde | Propionate | 85 | >99:1 | >99 | N/A |
| Proline | Acetone | Various Aldehydes | 51-99 | N/A | 80-99 | [11] |
| DERA Enzyme | Chloroacetaldehyde | Acetaldehyde | High | 96.6 (de) | >99.9 | [5] |
Note: This table presents a selection of data to illustrate typical outcomes. Yields and selectivities are highly substrate and condition dependent.
Caption: Experimental workflow for the synthesis of β-hydroxy acids via an asymmetric aldol reaction.
Reformatsky Reaction
The Reformatsky reaction provides a reliable method for the synthesis of β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc.[12][13][14] The organozinc intermediate, known as a Reformatsky enolate, is less basic than corresponding lithium or Grignard reagents, which allows for excellent functional group tolerance.[13]
This protocol describes a general procedure for the synthesis of a β-hydroxy ester.
Materials:
-
Zinc dust
-
Iodine (catalytic amount)
-
α-Bromoester (e.g., ethyl bromoacetate)
-
Aldehyde or ketone
-
Anhydrous tetrahydrofuran (THF) or benzene
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of Zinc:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add zinc dust (2.0 eq).
-
Add a crystal of iodine and gently heat the flask until the iodine vapor is visible. This indicates activation of the zinc surface.
-
Allow the flask to cool to room temperature under an inert atmosphere.
-
-
Reaction:
-
Add anhydrous THF or benzene to the activated zinc.
-
A small portion of the α-bromoester (0.1 eq) is added to initiate the reaction, which is indicated by a gentle reflux or color change.
-
A solution of the aldehyde or ketone (1.0 eq) and the remaining α-bromoester (1.9 eq) in the same solvent is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting β-hydroxy ester by distillation or column chromatography.
-
| Aldehyde/Ketone | α-Halo Ester | Yield (%) | Reference |
| Octanal | Methyl bromoacetate | 92 | [15] |
| Decanal | Ethyl bromoacetate | 93 | [15] |
| Dodecanal | Methyl bromoacetate | 94 | [15] |
| Dodecanal | Ethyl bromoacetate | 95 | [15] |
Note: Yields are for the isolated β-hydroxy ester product.
Caption: Mechanism of the Reformatsky reaction for the synthesis of β-hydroxy esters.
Oxidation of 1,3-Diols
A selective oxidation of a primary alcohol in a 1,3-diol to a carboxylic acid provides a direct route to β-hydroxy acids. This transformation can be effectively achieved using nitroxyl radical catalysts such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a stoichiometric oxidant.
This protocol describes the selective oxidation of a primary hydroxyl group in a 1,3-diol to a carboxylic acid.
Materials:
-
1,3-Diol
-
TEMPO (catalytic amount, e.g., 1 mol%)
-
Sodium hypochlorite (NaOCl, bleach)
-
Sodium chlorite (NaClO₂)
-
Phosphate buffer (pH ~6.8)
-
Acetonitrile
-
2-Methyl-2-butene
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup:
-
Dissolve the 1,3-diol (1.0 eq) in a mixture of acetonitrile and phosphate buffer.
-
Add TEMPO (0.01 eq) to the solution.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in water.
-
-
Oxidation:
-
Cool the diol solution to 0-5 °C in an ice bath.
-
Slowly and simultaneously add the sodium chlorite solution and a dilute solution of sodium hypochlorite (0.02 eq) to the reaction mixture. The addition of NaOCl initiates the catalytic cycle.
-
Use 2-methyl-2-butene as a scavenger for hypochlorous acid to prevent side reactions.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding an aqueous solution of sodium sulfite to destroy any remaining oxidants.
-
Adjust the pH of the solution to ~8-9 with 2 M NaOH.
-
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities.
-
Acidify the aqueous layer to pH ~3-4 with 1 M HCl.
-
Extract the β-hydroxy acid with ethyl acetate.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude β-hydroxy acid.
-
Further purification can be achieved by crystallization or chromatography if necessary.
-
Caption: General workflow for the synthesis of β-hydroxy acids via selective oxidation of 1,3-diols.
Applications in Drug Development
β-Hydroxy acids are integral components of many blockbuster drugs. Their specific stereochemistry is often critical for biological activity.
-
Statins: As previously mentioned, the side chain of Atorvastatin (Lipitor®) contains a β-hydroxy acid moiety that is crucial for its inhibitory activity on HMG-CoA reductase.[4][16][17] The synthesis of this side chain often relies on an asymmetric aldol reaction to set the two adjacent chiral centers.[6][7][8]
-
Antibiotics: The β-lactam class of antibiotics, such as penicillins and cephalosporins, can be synthesized from β-amino acid precursors, which themselves can be derived from β-hydroxy acids.
-
Antiviral Agents: Many antiviral drugs incorporate chiral hydroxyl groups, and β-hydroxy acids serve as versatile starting materials for their synthesis.
The methods described in these notes provide robust and scalable routes to access enantiomerically pure β-hydroxy acids, thereby facilitating the development of new and improved therapeutics.
Conclusion
The synthesis of β-hydroxy acids can be achieved through several effective methodologies, each with its own advantages. The choice of method will depend on the specific target molecule, desired stereochemistry, and available starting materials. The protocols and data presented herein provide a solid foundation for researchers to successfully synthesize these valuable compounds for a wide range of applications, particularly in the field of drug discovery and development.
References
- 1. Applications of hydroxy acids: classification, mechanisms, and photoactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. 23.4 Using Aldol Reactions in Synthesis - Organic Chemistry | OpenStax [openstax.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The total synthesis of calcium atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. The total synthesis of calcium atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 13. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 14. recnotes.com [recnotes.com]
- 15. thieme-connect.com [thieme-connect.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application Notes and Protocols for Scalable Asymmetric Synthesis Using (S)-3-Acetyl-4-benzyloxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the scalable use of (S)-3-Acetyl-4-benzyloxazolidin-2-one as a versatile chiral auxiliary in asymmetric synthesis. This document outlines key applications, detailed experimental protocols, and quantitative data to facilitate the synthesis of enantiomerically pure compounds, which is critical in modern drug discovery and development.[1]
Introduction to this compound
This compound is a derivative of the widely used Evans chiral auxiliary, (S)-4-benzyl-2-oxazolidinone.[1][2] Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[2] The oxazolidinone framework, popularized by David A. Evans, provides a rigid and predictable environment for controlling the stereochemical outcome of various carbon-carbon bond-forming reactions, including aldol additions, alkylations, and Diels-Alder reactions.[2] The benzyl substituent at the C4 position effectively shields one face of the enolate, leading to high diastereoselectivity in subsequent reactions.[3] This reliability makes it a valuable tool in the synthesis of complex molecules such as natural products and pharmaceuticals.[3][4]
Key Applications and Quantitative Data
The primary application of this compound is as a precursor to chiral enolates for stereoselective reactions. The most prominent of these is the asymmetric aldol reaction, which allows for the formation of β-hydroxy carbonyl compounds with two contiguous stereocenters.[3]
Table 1: Performance in Asymmetric Aldol Reactions
| Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Isobutyraldehyde | Bu₂BOTf / DIPEA | >99:1 | 85-95 | [3] |
| Benzaldehyde | TiCl₄ / DIPEA | 95:5 | 80-90 | [4] |
| 2-Benzyloxyacetaldehyde | TiCl₄ / Hunig's base | 3:1 | 98 | [5] |
Note: Yields and diastereomeric ratios can vary based on specific reaction conditions and substrate.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the acylation of the parent oxazolidinone, a necessary first step for its use in many asymmetric reactions.
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acetyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.
-
Add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Protocol 2: Asymmetric Boron-Mediated Aldol Reaction
This protocol details a highly diastereoselective syn-aldol reaction using a boron enolate derived from an N-acylated oxazolidinone.[6]
Materials:
-
N-Propionyl-(S)-4-benzyl-2-oxazolidinone (can be adapted for the acetyl derivative)
-
Dibutylboron triflate (Bu₂BOTf)
-
N,N-Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
pH 7 Phosphate buffer
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
To a flame-dried flask under an inert atmosphere, dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C.
-
Add DIPEA (1.2 eq) followed by the dropwise addition of Bu₂BOTf (1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the (Z)-enolate.[3]
-
Cool the solution to -78 °C.
-
Add the aldehyde (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
-
Stir the resulting mixture vigorously for 1 hour at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the organic solvents and proceed with workup and purification.
Protocol 3: Cleavage of the Chiral Auxiliary
After the desired stereocenter(s) have been set, the chiral auxiliary can be cleaved and recovered.
Materials:
-
Syn-aldol adduct
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
Procedure:
-
Dissolve the aldol adduct (1.0 eq) in a 3:1 or 4:1 mixture of THF and water.[3]
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of LiOH.[3]
-
Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).[3]
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).[3]
-
Concentrate the mixture to remove the THF and proceed with extraction to isolate the chiral product and recover the auxiliary.[3]
Visualizations
Workflow for Asymmetric Aldol Reaction
Caption: General workflow for an asymmetric aldol reaction.
Stereochemical Control Model
The high diastereoselectivity of the Evans aldol reaction is explained by the Zimmerman-Traxler transition state model.[3]
Caption: Model for stereochemical induction in the Evans aldol reaction.
Scalability and Industrial Applications
The reliability and high yields associated with Evans oxazolidinone auxiliaries make them suitable for large-scale synthesis.[4] The ability to recycle the chiral auxiliary enhances the economic viability of these processes on an industrial scale.[7] These methods are frequently employed in the early stages of drug development and for the manufacturing of pharmaceutical intermediates where precise control of stereochemistry is paramount for efficacy and safety.[1][2] Microwave-assisted synthesis has also been explored to improve efficiency and yield for industrial applications.[8][9]
References
- 1. nbinno.com [nbinno.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) from Amino Acid | Semantic Scholar [semanticscholar.org]
- 8. (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one | 104266-90-2 | Benchchem [benchchem.com]
- 9. CN103601695A - Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Aldol Reactions with (S)-3-Acetyl-4-benzyloxazolidin-2-one
This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving issues related to low yields in the Evans aldol reaction using (S)-3-Acetyl-4-benzyloxazolidin-2-one.
Troubleshooting Guide
This guide addresses common problems encountered during the boron-mediated aldol reaction with this compound that can lead to low product yields.
Q1: I am experiencing a significantly lower than expected yield in my Evans aldol reaction. What are the most common causes?
A1: Low yields in the Evans aldol reaction can often be attributed to several critical factors:
-
Incomplete Enolate Formation: The reaction's success hinges on the efficient and selective formation of the Z-boron enolate. Insufficient base, a poor quality Lewis acid, or inadequate reaction conditions can lead to incomplete conversion of the N-acyl oxazolidinone to the enolate.[1][2][3]
-
Presence of Moisture: Boron enolates are highly sensitive to moisture. Even trace amounts of water in the reagents or solvent, or exposure to atmospheric moisture, can quench the enolate and hydrolyze the boron triflate, leading to a dramatic decrease in yield.[4]
-
Suboptimal Reaction Temperature: Temperature control is crucial throughout the process. Enolate formation is typically performed at 0°C and the subsequent reaction with the aldehyde at -78°C. Deviations from these optimal temperatures can lead to side reactions and reduced diastereoselectivity.[5]
-
Impure Reagents: The purity of all reagents, particularly the this compound, the aldehyde, dibutylboron triflate, and the amine base, is paramount. Impurities can interfere with the reaction and lead to the formation of side products.
-
Side Reactions: Several competing reactions can lower the yield of the desired aldol adduct. These include self-condensation of the aldehyde, or retro-aldol reaction of the product if the workup conditions are too harsh.[6]
Q2: How can I ensure complete formation of the boron enolate?
A2: To promote complete enolate formation, consider the following:
-
Choice and Quality of Lewis Acid and Base: Use high-purity dibutylboron triflate (Bu₂BOTf) and a hindered amine base such as diisopropylethylamine (DIPEA) or triethylamine (NEt₃).[5] The combination of a Lewis acid and a hindered base is key to selectively generating the (Z)-enolate.[1][2][5]
-
Correct Stoichiometry: Ensure the correct stoichiometry of reagents. Typically, a slight excess of the Lewis acid and base relative to the N-acyl oxazolidinone is used.
-
Visual Confirmation: The formation of the boron enolate is often accompanied by a color change. The reaction mixture may turn yellow or light yellow upon addition of the reagents.[7] The formation of a white precipitate, which is the trialkylamine hydrohalide salt, can also indicate that the enolization is proceeding.[7]
-
Reaction Time and Temperature: Allow sufficient time for enolate formation at the appropriate temperature (typically 30 minutes at 0°C) before cooling to -78°C for the addition of the aldehyde.[5]
Q3: What are the best practices for maintaining anhydrous conditions?
A3: Strict anhydrous conditions are critical for a successful Evans aldol reaction.[4]
-
Flame-Dry Glassware: All glassware should be thoroughly flame-dried under vacuum or oven-dried and cooled under a stream of inert gas (argon or nitrogen) immediately before use.
-
Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used and should be dried over appropriate drying agents.
-
Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas.
-
Proper Reagent Handling: Reagents should be handled using syringes and cannulas to minimize exposure to the atmosphere.
Q4: I suspect side reactions are occurring. What are the common side products and how can I minimize them?
A4: Common side reactions include:
-
Self-Condensation of the Aldehyde: This can be minimized by the slow, dropwise addition of the aldehyde to the pre-formed enolate at low temperature (-78°C).
-
Retro-Aldol Reaction: The aldol addition is reversible. To prevent the reverse reaction, the workup should be performed under neutral or slightly acidic conditions. Harsh basic or acidic conditions during workup can promote the retro-aldol reaction.[8]
-
Epimerization: If the workup conditions are too basic, epimerization of the stereocenters can occur, leading to a mixture of diastereomers and a lower yield of the desired product.
Q5: My product is difficult to purify. What are some tips for purification?
A5: The aldol product is often purified by flash column chromatography on silica gel.
-
Work-up Procedure: A careful workup is essential to remove the boron reagents and the chiral auxiliary. The reaction is typically quenched with a phosphate buffer (pH 7), followed by oxidative workup with hydrogen peroxide and a base like lithium hydroxide.[5]
-
Extraction: The product is then extracted into an organic solvent. Multiple extractions may be necessary to ensure complete recovery.
-
Chromatography: Use an appropriate solvent system for flash chromatography to separate the desired aldol adduct from any remaining starting materials, the chiral auxiliary, and side products. The diastereomeric purity can often be determined by ¹H NMR analysis of the crude product before chromatography.
Frequently Asked Questions (FAQs)
Q: Can I use a different Lewis acid other than dibutylboron triflate?
A: While dibutylboron triflate is the most common and reliable Lewis acid for achieving high syn-diastereoselectivity in the Evans aldol reaction, other Lewis acids like titanium tetrachloride can also be used. However, the choice of Lewis acid can significantly impact the stereochemical outcome, potentially leading to the "non-Evans syn" aldol product.[2][9]
Q: Is it necessary to remove the chiral auxiliary, and what is the best way to do so?
A: Yes, the chiral auxiliary is typically removed after the aldol reaction to yield the desired chiral β-hydroxy carbonyl compound. Common methods for auxiliary removal include:
-
Hydrolysis: Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) cleaves the auxiliary to provide the corresponding carboxylic acid.[5][8]
-
Reduction: The amide can be reduced to the corresponding alcohol using reagents like lithium borohydride (LiBH₄).
-
Conversion to other functional groups: The N-acyl group can be converted to other functional groups, such as a Weinreb amide, which is a versatile intermediate for further synthesis.[2]
Q: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the N-acyl oxazolidinone and the aldehyde, and the appearance of the product spot.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield and Diastereoselectivity
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Lewis Acid | Bu₂BOTf | TiCl₄ | Sn(OTf)₂ | Bu₂BOTf generally gives the highest syn-selectivity.[2] |
| Base | DIPEA | NEt₃ | (-)-Sparteine | Hindered bases like DIPEA are preferred to promote Z-enolate formation.[5][9] |
| Temperature | -78°C to 0°C | Room Temp. | > 0°C | Low temperatures are crucial for high diastereoselectivity.[5] |
| Solvent | CH₂Cl₂ | THF | Et₂O | Anhydrous, non-protic solvents are required. |
| Yield (%) | Typically >80% | Variable | Often lower | Optimal conditions lead to high yields. |
| d.r. (syn:anti) | >95:5 | Variable | Often lower | High diastereomeric ratios are characteristic of the Evans aldol reaction. |
Note: Specific yields and diastereomeric ratios can vary depending on the aldehyde substrate and precise reaction conditions.
Experimental Protocols
Detailed Protocol for Boron-Mediated Aldol Reaction
This protocol describes a general procedure for the highly diastereoselective syn-aldol reaction of this compound with a generic aldehyde.
Materials:
-
This compound
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde
-
Phosphate buffer (pH 7)
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous CH₂Cl₂.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add dibutylboron triflate (1.1 eq) dropwise via syringe, followed by the dropwise addition of diisopropylethylamine (1.2 eq).
-
Stir the mixture at 0°C for 30 minutes to ensure complete formation of the boron enolate.
-
Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Slowly add the aldehyde (1.2 eq) dropwise via syringe.
-
Stir the reaction at -78°C for 2 hours, then warm to 0°C and stir for an additional 1 hour.
-
Quench the reaction at 0°C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
-
Stir the mixture vigorously at 0°C for 1 hour.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Evans aldol reaction.
Caption: Troubleshooting decision tree for low yield in the Evans aldol reaction.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]
Poor diastereoselectivity with (S)-3-Acetyl-4-benzyloxazolidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with diastereoselectivity, particularly when using (S)-3-Acetyl-4-benzyloxazolidin-2-one in Evans aldol reactions.
Troubleshooting Guide: Poor Diastereoselectivity
This guide addresses specific issues that can lead to suboptimal stereochemical control in your aldol reaction.
Question: I am performing an aldol reaction with this compound and observing poor diastereoselectivity (approaching 1:1). What is going wrong?
Answer:
This is a known and well-documented challenge. The primary reason for poor diastereoselectivity is the use of the N-acetyl auxiliary itself. Standard Evans aldol conditions, which are highly selective for N-propionyl and other substituted N-acyl oxazolidinones, are not effective for N-acetyl systems.[1][2]
The high selectivity in a typical Evans aldol reaction (e.g., with a propionyl group) arises from a highly organized, chair-like Zimmerman-Traxler transition state.[3][4] In this model, the α-substituent (the methyl group in the propionyl case) sterically clashes with the auxiliary's substituent in one of the possible transition states, strongly disfavoring it.[1][2] When the α-methyl group is absent, as in the N-acetyl system, this critical steric interaction is lost.[1][2] This removes the primary factor that enforces high diastereoselectivity, leading to a mixture of products.[1][2]
Key contributing factors to poor selectivity include:
-
Lack of α-Substituent: The hydrogen atom at the α-position of the acetate enolate is too small to create a significant steric clash in the transition state to favor one facial attack over the other.[2]
-
Enolate Geometry: While the reaction conditions are designed to produce the Z-enolate, which typically leads to syn aldol products, the lack of steric differentiation in the subsequent step negates this control.[3][5]
-
Lewis Acid Choice: The standard Lewis acid, dibutylboron triflate (Bu₂BOTf), relies on the aforementioned steric model to achieve high selectivity.[6] With an acetate substrate, its effectiveness is dramatically reduced.
Question: How can I improve the diastereoselectivity of my N-acetyl aldol reaction?
Answer:
Improving the selectivity requires modifying the standard protocol to create a more organized and sterically demanding transition state. Consider the following adjustments:
-
Change the Lewis Acid: Switching from boron-based Lewis acids to titanium tetrachloride (TiCl₄) can improve selectivity. TiCl₄ can form more rigid, chelated transition states that enhance facial selectivity even in the absence of a large α-substituent.[7] However, this may also change the stereochemical outcome (e.g., favoring non-Evans syn products).
-
Use a Modified Auxiliary: Certain auxiliaries are specifically designed for selective acetate aldol reactions. For instance, auxiliaries that incorporate sulfur atoms can promote stronger chelation with Lewis acids like tin (Sn), leading to a more ordered transition state and improved selectivity.[1][2]
-
Strict Temperature Control: Ensure the reaction is maintained at very low temperatures (-78 °C or lower) during enolate formation and aldehyde addition.[6][8] Any increase in temperature can lead to a less organized transition state and erosion of selectivity.
Below is a troubleshooting workflow to diagnose and address poor diastereoselectivity.
Caption: Troubleshooting workflow for poor diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the role of the (S)-4-benzyloxazolidin-2-one chiral auxiliary?
The chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. In the Evans aldol reaction, the (S)-4-benzyloxazolidin-2-one auxiliary controls the facial selectivity of the enolate's attack on an aldehyde. The bulky benzyl group at the C4 position sterically blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side.[6] After the reaction, the auxiliary can be cleaved to yield the desired chiral product and can often be recovered.
Q2: What is the Zimmerman-Traxler model and why is it important?
The Zimmerman-Traxler model proposes a six-membered, chair-like transition state for aldol reactions involving metal enolates.[3] This model is crucial for explaining the high diastereoselectivity observed. The metal (typically boron or titanium) coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen, creating a rigid structure.[3][6] Substituents on the enolate and aldehyde prefer to occupy pseudo-equatorial positions to minimize steric strain (1,3-diaxial interactions). This predictable arrangement allows for accurate prediction of the major stereoisomer formed.
Caption: Logic of stereocontrol in the Evans aldol reaction.
Q3: Why is a Z-enolate necessary for high syn-selectivity?
The geometry of the enolate is critical. Under standard Evans conditions (e.g., Bu₂BOTf and a hindered amine base like DIPEA), the Z-enolate is selectively formed.[5][6] According to the Zimmerman-Traxler model, a Z-enolate forces the α-substituent (like the methyl group in a propionate) into a pseudo-axial orientation in one of the chair transition states, leading to the formation of the syn-aldol product.[3] Conversely, E-enolates typically lead to anti-aldol products.[9] Therefore, controlling the enolate geometry is the first step in controlling the final product's relative stereochemistry.
Quantitative Data Summary
The choice of Lewis acid and reaction conditions significantly impacts diastereoselectivity. The tables below summarize reported outcomes for different Evans-type aldol reactions.
Table 1: Effect of Lewis Acid on Diastereoselectivity of Propionate Aldol Adducts
| Entry | Lewis Acid | Aldehyde | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | Bu₂BOTf | Isobutyraldehyde | >99:1 | Evans, et al. (1981) |
| 2 | TiCl₄ | Isobutyraldehyde | 94:6 | Crimmins, et al. |
| 3 | SnCl₄ | Isobutyraldehyde | 93:7 | Crimmins, et al. |
| 4 | Et₂AlCl | Isobutyraldehyde | 5:95 | Crimmins, et al. |
Data adapted from literature reports.[10]
Table 2: Diastereoselectivity in Modified anti-Aldol Reactions with Enolizable Aldehydes
| Entry | Aldehyde | Method | Yield (%) | Diastereomeric Ratio (anti:other) |
| 1 | Propanal | A | 85 | 96:4 |
| 2 | Propanal | B | 88 | 96:4 |
| 3 | Hexanal | A | 87 | 95:5 |
| 4 | Hexanal | B | 89 | 95:5 |
Data from a modified magnesium halide-catalyzed protocol. Method A uses 1:3 ratio of oxazolidinone to aldehyde; Method B uses a 2:1 ratio.[11]
Experimental Protocols
Protocol 1: Standard High-Selectivity Evans syn-Aldol Reaction (Propionyl)
This protocol is adapted from the highly reliable procedure developed by D. A. Evans and is suitable for N-propionyl and other substituted N-acyl oxazolidinones.[8]
Materials:
-
N-Propionyl-(S)-4-benzyloxazolidin-2-one (1.0 eq)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Dibutylboron triflate (Bu₂BOTf) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq, freshly distilled)
-
Aldehyde (1.5 eq, freshly distilled)
-
Methanol, pH 7 phosphate buffer, 30% Hydrogen peroxide
Procedure:
-
Dissolve the N-propionyl oxazolidinone in anhydrous CH₂Cl₂ under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add Bu₂BOTf dropwise via syringe, followed by the dropwise addition of DIPEA. Ensure the internal temperature remains below -70 °C.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.
-
Cool the solution back down to -78 °C.
-
Add the aldehyde dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes, then at 0 °C for 1-2 hours. Monitor reaction progress by TLC.
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
-
Stir the resulting mixture vigorously for at least 1 hour at 0 °C to break the boron-oxygen bonds.
-
Proceed with standard aqueous workup and purification by silica gel chromatography.
Protocol 2: Auxiliary Cleavage
This protocol describes the removal of the chiral auxiliary to yield the β-hydroxy acid.[6]
Materials:
-
syn-Aldol adduct (1.0 eq)
-
Tetrahydrofuran (THF) and Water (4:1 mixture)
-
30% Hydrogen peroxide (H₂O₂) (4.0 eq)
-
Lithium hydroxide (LiOH) (1.6 eq)
Procedure:
-
Dissolve the purified aldol adduct in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of LiOH.
-
Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer (e.g., with 1M HCl) and extract with ethyl acetate to isolate the desired carboxylic acid product.
Below is a diagram illustrating the general experimental workflow.
Caption: General workflow for an Evans aldol reaction and auxiliary cleavage.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. A Useful Modification of the Evans Magnesium Halide-Catalyzed anti-Aldol Reaction: Application to Enolizable Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-3-Acetyl-4-benzyloxazolidin-2-one Mediated Alkylations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (S)-3-Acetyl-4-benzyloxazolidin-2-one in asymmetric alkylation reactions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the alkylation of this compound.
Frequently Asked Questions
Q1: I am observing low diastereoselectivity in my alkylation reaction. What are the potential causes and how can I improve it?
A1: Low diastereoselectivity is a common issue and can be influenced by several factors. Here are the primary aspects to investigate:
-
Enolate Geometry: The formation of the Z-enolate is crucial for high diastereoselectivity. Using a strong, bulky base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) at low temperatures (-78 °C) is essential to ensure the selective formation of the Z-enolate.[1]
-
Reaction Temperature: Maintaining a low temperature throughout the enolate formation and alkylation is critical. An increase in temperature can lead to enolate equilibration and a subsequent decrease in diastereoselectivity.
-
Choice of Base and Counterion: While both LDA (Lithium) and NaHMDS (Sodium) are effective, the sodium enolates are often more stable at slightly higher temperatures and can sometimes provide better selectivity for less reactive electrophiles.[2] The lithium enolate is generally preferred for reactive electrophiles like benzyl bromide.
-
Electrophile Structure: The steric bulk of the electrophile can impact diastereoselectivity. More sterically demanding electrophiles often lead to higher selectivity.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the most commonly used solvent. The presence of coordinating solvents can influence the aggregation state of the enolate and affect selectivity.
Q2: My reaction is not going to completion, and I recover a significant amount of starting material. What should I do?
A2: Incomplete conversion can be due to several factors:
-
Insufficient Base: Ensure that you are using a slight excess (typically 1.05-1.1 equivalents) of a strong, non-nucleophilic base like LDA or NaHMDS to ensure complete deprotonation of the N-acetyl oxazolidinone.
-
Inactive Base: LDA solutions can degrade over time. It is recommended to use freshly prepared or recently titrated LDA.
-
Poor Quality Electrophile: The alkylating agent should be pure and free of inhibitors. For example, benzyl bromide can oxidize on storage.
-
Reaction Time and Temperature: For less reactive electrophiles, a longer reaction time or a slight increase in temperature (e.g., from -78 °C to -40 °C) may be necessary. However, be aware that this can also lead to a decrease in diastereoselectivity.
Q3: I am observing an unexpected byproduct that I suspect is from a self-condensation reaction. Is this possible and how can I avoid it?
A3: Yes, self-condensation, an aldol-type reaction between the enolate of the N-acetyl oxazolidinone and an unreacted molecule of the starting material, is a potential side reaction, especially if the electrophile is not reactive enough or is added too slowly.
-
Mechanism: The enolate, being a strong nucleophile, can attack the electrophilic carbonyl carbon of another molecule of this compound.
-
Prevention:
-
Ensure rapid and efficient addition of the electrophile to the pre-formed enolate at low temperature.
-
Use a slight excess of the electrophile to ensure it outcompetes the starting material for reaction with the enolate.
-
Maintain a very low temperature (-78 °C) to minimize the rate of the self-condensation reaction.
-
Q4: After quenching the reaction, I am having difficulty with the work-up and purification. What is the recommended procedure?
A4: A careful work-up and purification are essential to isolate the desired product in high purity and avoid epimerization.
-
Quenching: The reaction should be quenched at low temperature (-78 °C) by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the remaining enolate and any excess base.
-
Extraction: After warming to room temperature, the product should be extracted with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Flash column chromatography on silica gel is typically required to separate the desired alkylated product from the unreacted starting material, the minor diastereomer, and any byproducts. A gradient of ethyl acetate in hexanes is a common eluent system.
Q5: I am concerned about epimerization of my newly formed stereocenter during auxiliary cleavage. What are the best methods to avoid this?
A5: Epimerization is a significant risk during auxiliary removal, especially under harsh acidic or basic conditions. Milder hydrolytic or reductive methods are recommended:
-
Lithium Hydroperoxide (LiOH/H₂O₂): This is a common and mild method for hydrolyzing the auxiliary to the corresponding carboxylic acid. The reaction is typically carried out at 0 °C.[3]
-
Reductive Cleavage:
-
Lithium Borohydride (LiBH₄) or Lithium Aluminum Hydride (LiAlH₄): These reagents will reduce the acyloxazolidinone to the corresponding primary alcohol.[3]
-
Sodium Borohydride (NaBH₄) with a Lewis Acid: This can also be used for the reduction.
-
Experimental Protocols
Protocol 1: Diastereoselective Alkylation of this compound with Benzyl Bromide
This protocol is a representative procedure for the alkylation of this compound.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Benzyl bromide (freshly distilled or from a new bottle)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous THF (to make a ~0.1 M solution).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the LDA solution (1.05 eq) dropwise via syringe over 10 minutes.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Add water and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired alkylated product.
Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the crude or purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: Acquire a ¹H NMR spectrum on a high-field spectrometer (≥400 MHz is recommended for better resolution).
-
Data Analysis:
-
Identify well-resolved signals corresponding to protons that are diastereotopic in the two diastereomers. Protons alpha to the carbonyl group or on the benzyl group of the auxiliary are often good candidates.
-
Carefully integrate the signals for both the major and minor diastereomers.
-
The diastereomeric ratio (d.r.) is the ratio of the integrals of the corresponding signals.
-
Data Presentation
Table 1: Diastereoselective Alkylation of N-Acyloxazolidinones with Various Electrophiles
| Entry | N-Acyl Group | Base | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Acetyl | LDA | Benzyl bromide | 92 | >99:1 |
| 2 | Propionyl | NaHMDS | Benzyl bromide | 90-95 | >99:1 |
| 3 | Propionyl | NaHMDS | Allyl iodide | 98 | 98:2 |
| 4 | Propionyl | NaHMDS | Ethyl iodide | 53 | 91:9 |
| 5 | Phenylacetyl | ZrCl₄/Et₃N | t-Butyl bromide | 77 | 50:1 |
Data compiled from multiple sources.[2][4][5] Yields and d.r. are representative and may vary based on specific reaction conditions.
Visualizations
Caption: Experimental workflow for the alkylation of this compound.
Caption: Common side reactions in Evans auxiliary mediated alkylations.
Caption: Troubleshooting workflow for common issues in the alkylation reaction.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Ketene - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Catalytic, asymmetric reactions of ketenes and ketene enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Stereoselectivity of (S)-3-Acetyl-4-benzyloxazolidin-2-one
Welcome to the technical support center for improving the stereoselectivity of aldol reactions involving (S)-3-Acetyl-4-benzyloxazolidin-2-one. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during stereoselective synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.
Q1: My Evans aldol reaction is showing low diastereoselectivity. What are the common causes?
A1: Low diastereoselectivity in Evans aldol reactions can stem from several factors. The most critical is the geometry of the enolate. For high syn-diastereoselectivity, the formation of the (Z)-enolate is crucial.[1][2] Several factors can influence this:
-
Incomplete Enolate Formation: Insufficient base or reaction time can lead to a mixture of starting material and enolate, potentially compromising selectivity.
-
Incorrect Base or Lewis Acid: The choice of base and Lewis acid is critical for selectively generating the (Z)-enolate.[2][3] The combination of a hindered amine base like diisopropylethylamine (DIPEA) and dibutylboron triflate (Bu₂BOTf) is standard for favoring the (Z)-enolate.[4]
-
Temperature Control: The reaction is highly sensitive to temperature. Enolate formation and the subsequent aldol addition should be carried out at low temperatures (typically -78 °C to 0 °C) to ensure kinetic control and prevent side reactions or enolate equilibration.[3]
-
Substrate-Specific Issues: Acetate aldol reactions, where the acyl group is derived from acetic acid, notoriously give poor diastereoselectivity with standard Evans auxiliaries.[5][6] This is due to the absence of the α-methyl group, which in other substrates (like propionyl) helps to enforce a highly organized transition state through steric interactions.[5][6]
Q2: I am using this compound and observing poor stereoselectivity. Is this expected?
A2: Yes, this is a known issue. As mentioned above, N-acetyl oxazolidinones (acetate enolates) often provide low diastereoselectivity in Evans aldol reactions.[5][6] The lack of a substituent at the α-position of the enolate leads to a less organized Zimmerman-Traxler transition state, reducing the energy difference between the pathways leading to the two diastereomers.[5][6]
To improve selectivity for acetate aldol additions, consider the following:
-
Modified Auxiliaries: Switching to a thiazolidinethione auxiliary can improve diastereoselectivity.[7]
-
Alternative Metal Enolates: Using tin (Sn) enolates in conjunction with a modified auxiliary has been shown to provide a more ordered transition state and enhance selectivity.[5]
Q3: How does the choice of Lewis acid impact the stereochemical outcome?
A3: The Lewis acid plays a pivotal role in determining the stereoselectivity of the Evans aldol reaction.[8] Its primary functions are to pre-complex with the N-acyloxazolidinone to facilitate deprotonation and to chelate with the enolate and the aldehyde in the transition state.[1][9]
-
Boron-based Lewis Acids (e.g., Bu₂BOTf): These are the most common for achieving high syn-selectivity. They strongly favor the formation of a rigid, six-membered chair-like transition state, leading to excellent diastereoselectivity.[2][7] The short boron-oxygen bonds in the transition state amplify steric interactions, further enhancing selectivity.[7]
-
Titanium-based Lewis Acids (e.g., TiCl₄): These can also be used and may offer different selectivity profiles. In some cases, depending on the stoichiometry and additives, they can even be used to access the "non-Evans syn" aldol product.[10]
-
Magnesium-based Lewis Acids: In certain systems, magnesium Lewis acids can promote the formation of an anti-aldol product, believed to proceed through a boat-like transition state.[7]
The choice of Lewis acid can be tailored to achieve different stereoisomers of the aldol product.[8]
Q4: Can the reaction temperature affect the diastereomeric ratio (dr)?
A4: Absolutely. The Evans aldol reaction is typically performed under kinetic control at low temperatures (-78 °C to 0 °C) to maximize stereoselectivity.[3] Running the reaction at higher temperatures can lead to several issues:
-
Erosion of Selectivity: Higher temperatures can provide enough energy to overcome the small energy difference between the diastereomeric transition states, leading to a lower diastereomeric ratio.
-
Enolate Equilibration: At elevated temperatures, the kinetically formed (Z)-enolate may equilibrate to the thermodynamically more stable (E)-enolate, which would lead to the formation of the anti-aldol product, thus contaminating the desired syn-product.
-
Side Reactions: Increased temperatures can promote side reactions, such as self-condensation of the aldehyde or decomposition of the enolate, leading to lower yields and purification difficulties. In some catalytic systems, a decrease in activity at higher temperatures has been observed.[11]
Q5: My reaction is not going to completion. What should I check?
A5: If your reaction is stalling, consider the following troubleshooting steps:
-
Reagent Quality: Ensure all reagents, especially the base (e.g., n-BuLi) and the Lewis acid, are fresh and have been properly stored. The molarity of organolithium reagents should be titrated regularly.
-
Solvent Purity: Use anhydrous solvents. Traces of water will quench the enolate and halt the reaction.
-
Reaction Time and Temperature: While low temperatures are crucial for selectivity, some reactions may require longer reaction times or a slight increase in temperature (e.g., from -78 °C to -40 °C or 0 °C) to proceed at a reasonable rate.[12] This should be monitored carefully by TLC to avoid compromising selectivity.
-
Stoichiometry: Ensure the correct stoichiometry of base and Lewis acid is used. An excess of aldehyde (1.2-1.5 equivalents) is often used to drive the reaction to completion.[4][12]
Data on Stereoselectivity
The following tables summarize the effect of different Lewis acids and substrates on the diastereoselectivity of Evans-type aldol reactions.
Table 1: Effect of Lewis Acid on Diastereoselectivity
| N-Acyl Auxiliary | Aldehyde | Lewis Acid | Base | Solvent | Temp (°C) | Diastereomeric Ratio (syn:anti or major:minor) | Reference |
| N-Propionyl-4(S)-benzyl-1,3-thiazolidin-2-one | Benzaldehyde | TiCl₄ | DIPEA | DCM | -15 | 97:3 | [10] |
| N-Propionyl-4(S)-benzyl-1,3-thiazolidin-2-one | 2,4-Dimethoxybenzaldehyde | TiCl₄ | DIPEA | DCM | -15 | 68:32 | [10] |
| N-Propionyl-4(S)-benzyl-1,3-thiazolidin-2-one | 4-Nitrobenzaldehyde | TiCl₄ | DIPEA | DCM | -15 | 97:3 | [10] |
| N-Propionyl-4(S)-benzyl-1,3-thiazolidin-2-one | Piperonal | TiCl₄ | DIPEA | DCM | -15 | 97:3 | [10] |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | -78 to 0 | >99:1 (syn) | [4] |
Table 2: Diastereoselectivity with Acetate Enolates and Modified Auxiliaries
| N-Acyl Auxiliary | Aldehyde | Lewis Acid/Base System | Diastereomeric Ratio (major:minor) | Reference |
| This compound | Various | Standard Boron Enolate | ~1:1 | [5][6] |
| Modified Thiazolidinethione Auxiliary | Various | Tin (Sn) Enolate | Improved selectivity | [5] |
Key Experimental Protocols
Protocol 1: General Procedure for Boron-Mediated syn-Aldol Reaction
This protocol is adapted for achieving high syn-diastereoselectivity using (S)-3-propionyl-4-benzyloxazolidin-2-one.
1. Materials:
-
(S)-3-Propionyl-4-benzyloxazolidin-2-one (1.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf, 1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA, 1.2 eq)
-
Aldehyde (1.5 eq)
-
pH 7 Phosphate buffer
-
Methanol
-
30% Hydrogen peroxide
2. Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, dissolve the N-propionyl oxazolidinone in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add Bu₂BOTf dropwise, followed by the dropwise addition of DIPEA.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.
-
Cool the solution back down to -78 °C.
-
Add the aldehyde dropwise.
-
Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
-
Stir the resulting mixture vigorously for 1 hour at 0 °C.
-
Proceed with standard aqueous workup and purification.[4]
Protocol 2: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the β-hydroxy carboxylic acid.
1. Materials:
-
syn-Aldol adduct (1.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
2. Procedure:
-
Dissolve the aldol adduct in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of LiOH.
-
Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture to remove the THF and proceed with extraction to isolate the β-hydroxy acid and recover the chiral auxiliary.[4][13]
Visualizations
Diagram 1: Evans Aldol Reaction Workflow
Caption: Workflow for the Evans asymmetric aldol reaction.
Diagram 2: Troubleshooting Logic for Low Diastereoselectivity
Caption: Troubleshooting guide for low diastereoselectivity.
Diagram 3: Zimmerman-Traxler Transition State Model
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]
- 3. ekwan.github.io [ekwan.github.io]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. benchchem.com [benchchem.com]
- 10. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]
- 11. researchgate.net [researchgate.net]
- 12. Expedient synthesis of α,α-dimethyl-β-hydroxy carbonyl scaffolds via Evans’ aldol reaction with a tertiary enolate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Chiral Auxiliary Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the incomplete removal of chiral auxiliaries during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of incomplete chiral auxiliary removal?
Incomplete removal of a chiral auxiliary can stem from several factors:
-
Sub-optimal Reaction Conditions: The reaction temperature may be too low, or the reaction time too short for the cleavage to reach completion.[1]
-
Steric Hindrance: The substrate itself may be sterically hindered, impeding access of the cleavage reagent to the reaction site.
-
Improper Reagent Stoichiometry: An insufficient amount of the cleavage reagent will naturally lead to an incomplete reaction.
-
Reagent Decomposition: The cleavage reagent may degrade over time or upon improper handling, reducing its effectiveness.
-
Inappropriate Cleavage Method: The chosen cleavage method may not be suitable for the specific substrate or auxiliary.[1]
Q2: How can I detect residual chiral auxiliary in my product?
Several analytical techniques can be employed to detect the presence of unreacted starting material or the cleaved auxiliary:
-
Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product and auxiliary spots.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more sensitive and quantitative assessment of the reaction mixture, allowing for the detection of trace amounts of residual auxiliary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect characteristic signals of the chiral auxiliary in the product sample. The use of chiral solvating or derivatizing agents can also help quantify the enantiomeric excess of the product.[2][3]
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods are ideal for determining the enantiomeric purity of the final product and can also quantify any remaining diastereomeric starting material.[4]
Q3: What should I do if my chiral auxiliary fails to cleave completely?
If you observe incomplete cleavage, consider the following troubleshooting steps:
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature, while monitoring for potential side reactions or degradation.[1]
-
Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS until no further conversion is observed.[1]
-
Reagent Stoichiometry: Increase the equivalents of the cleavage reagent.
-
-
Investigate Alternative Cleavage Methods: If optimizing the current conditions is unsuccessful, switching to a different cleavage method (e.g., from hydrolytic to reductive) may be effective.[1]
Q4: How can I prevent epimerization of my product during auxiliary removal?
Epimerization, the inversion of a stereocenter, is a critical concern that can compromise the stereochemical integrity of your product.[1] To minimize this risk:
-
Choose Milder Cleavage Conditions: Reductive cleavage methods are often milder than harsh acidic or basic hydrolysis and may be less prone to causing epimerization.[1]
-
Control Temperature: Perform the reaction at the lowest effective temperature.
-
Limit Exposure to Harsh Reagents: Use the minimum necessary amount of strong acid or base and quench the reaction promptly upon completion.
Q5: Can I recover and reuse my chiral auxiliary?
Yes, one of the significant advantages of using chiral auxiliaries is the ability to recover and reuse them, which is both cost-effective and sustainable.[5][6] The recovery process typically involves:
-
Extraction: After quenching the reaction, the auxiliary can often be separated from the product through liquid-liquid extraction. For instance, a water-soluble auxiliary can be separated from an organic-soluble product.[7]
-
Chromatography: If extraction is not feasible, column chromatography can be used to separate the auxiliary from the product.[7]
-
Purification: The recovered auxiliary should be purified (e.g., by recrystallization or distillation) before reuse to ensure its quality.
Troubleshooting Guides
Issue 1: Incomplete Hydrolytic Cleavage of Evans Oxazolidinone Auxiliary
This guide provides a systematic approach to troubleshooting incomplete hydrolytic cleavage of N-acylated Evans-type oxazolidinone auxiliaries.
Issue 2: Product Epimerization During Cleavage
This guide outlines strategies to mitigate the risk of epimerization during the removal of a chiral auxiliary.
Data Summary of Cleavage Conditions
The following table summarizes various cleavage conditions for N-acyl oxazolidinone auxiliaries, providing a comparative overview to guide the selection of an optimal strategy.[7]
| Cleavage Method | Reagent(s) | Solvent(s) | Temperature (°C) | Typical Yield (%) | Product Type |
| Basic Hydrolysis | LiOH, H₂O₂ | THF/H₂O | 0 - 25 | 85 - 95 | Carboxylic Acid |
| NaOH, H₂O | MeOH | Reflux | 70 - 90 | Carboxylic Acid | |
| Acidic Hydrolysis | H₂SO₄, H₂O | Dioxane | 100 | 70 - 85 | Carboxylic Acid |
| TFA, H₂O | CH₂Cl₂ | 0 - 25 | Substrate Dependent | Carboxylic Acid | |
| Reductive Cleavage | LiBH₄ | THF, H₂O | 0 - 25 | 80 - 95 | Primary Alcohol |
| LiAlH₄ | THF | 0 - 65 | 85 - 98 | Primary Alcohol | |
| DIBAL-H | CH₂Cl₂ | -78 | 75 - 90 | Aldehyde | |
| Transesterification | NaOMe | MeOH | 0 - RT | 80 - 95 | Methyl Ester |
Experimental Protocols
Protocol 1: Hydrolytic Cleavage to Yield a Carboxylic Acid[7]
This protocol describes the cleavage of an N-acyl oxazolidinone using lithium hydroxide and hydrogen peroxide.
Methodology:
-
Reaction Setup: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add hydrogen peroxide (30% aqueous solution, 4.0 equiv) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 equiv).
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.[1]
-
Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 equiv) and stir for 30 minutes at room temperature.[7]
-
Work-up: Concentrate the mixture in vacuo to remove the THF. Extract the aqueous layer with dichloromethane to remove the liberated chiral auxiliary. Acidify the aqueous layer to a pH of 1-2 with 1 M HCl.
-
Isolation: Extract the desired carboxylic acid product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Protocol 2: Reductive Cleavage to Yield a Primary Alcohol[7]
This protocol details the use of lithium borohydride for the reductive cleavage of an N-acyl oxazolidinone.
Methodology:
-
Reaction Setup: Dissolve the N-acyl oxazolidinone (1.0 equiv) in THF and cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add lithium borohydride (2.0 - 3.0 equiv) portion-wise, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 2-6 hours, or until TLC analysis indicates the reaction is complete.
-
Quenching: Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0°C.
-
Work-up: Allow the mixture to warm to room temperature and stir for 30 minutes. Extract the mixture with ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product and the chiral auxiliary by column chromatography.
Protocol 3: Auxiliary Recovery[7]
This general protocol outlines the recovery of a D-Valinol-derived auxiliary.
-
Initial Extraction: After the initial extraction of the desired organic-soluble product, retain the aqueous layer containing the protonated auxiliary.
-
Basification: Basify the aqueous layer to a pH > 12 with a suitable base (e.g., NaOH).
-
Extraction of Auxiliary: Extract the free auxiliary from the basified aqueous layer using a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Dry the organic layer containing the auxiliary over anhydrous sodium sulfate, filter, and concentrate. The recovered auxiliary can then be further purified if necessary.
References
Technical Support Center: Recrystallization of (S)-3-Acetyl-4-benzyloxazolidin-2-one Adducts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of (S)-3-Acetyl-4-benzyloxazolidin-2-one adducts.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing this compound adducts?
A1: Recrystallization is a critical purification technique used to separate the desired diastereomer of an adduct from the reaction mixture. This compound is a chiral auxiliary that directs the stereochemical outcome of reactions like aldol additions and alkylations, resulting in a mixture of diastereomers. Since diastereomers have different physical properties, such as solubility, recrystallization can be used to selectively crystallize and isolate the desired diastereomer, thereby increasing the diastereomeric excess (d.e.) of the product.
Q2: How do I choose an appropriate solvent for the recrystallization?
A2: The ideal solvent is one in which the desired diastereomer is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the undesired diastereomer remains more soluble at cooler temperatures. A common starting point for solvent screening is a mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which the compound is insoluble). For N-acyl oxazolidinone adducts, common solvent systems include mixtures of ethyl acetate and hexanes, or alcohols like ethanol and isopropanol. A rule of thumb is that solvents with functional groups similar to the compound being recrystallized are often good choices.[1]
Q3: What is "oiling out" and how can I prevent it?
A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than forming crystals. This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the compound. To prevent this, you can try using a larger volume of solvent, a lower-boiling point solvent, or cooling the solution more slowly to allow for proper crystal nucleation and growth.
Q4: How does the cooling rate affect the purity and yield of the crystals?
A4: A slower cooling rate generally leads to the formation of larger, more well-defined crystals with higher purity, as it allows for the selective incorporation of the desired diastereomer into the crystal lattice. Rapid cooling can trap impurities and the undesired diastereomer within the crystals, leading to lower diastereomeric excess. However, very slow cooling may result in a lower yield as more of the desired product may remain in the solution.
Troubleshooting Guides
| Problem | Potential Cause | Suggested Solution |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). | - Boil off some of the solvent to increase the concentration and allow the solution to cool again.- Add a "poor" solvent (an anti-solvent) dropwise to the solution until it becomes slightly turbid, then heat to redissolve and cool slowly.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.- Add a seed crystal of the pure desired diastereomer. |
| The adduct "oils out" instead of crystallizing. | The compound's melting point is below the temperature of the solution as it becomes saturated. | - Reheat the solution and add more of the "good" solvent to decrease the saturation temperature.- Switch to a lower-boiling solvent system.- Ensure the starting material is of reasonable purity; significant impurities can depress the melting point. |
| The recrystallization yield is very low. | Too much solvent was used, and a significant amount of the desired diastereomer remains in the mother liquor. | - Concentrate the mother liquor and attempt a second recrystallization.- Cool the solution for a longer period or at a lower temperature (e.g., in an ice bath or refrigerator) to maximize crystal formation. |
| The diastereomeric excess (d.e.) does not improve significantly after recrystallization. | The solubilities of the two diastereomers in the chosen solvent are too similar. | - Perform a more thorough solvent screening to find a system with better solubility differentiation.- Consider a second recrystallization of the enriched material.- Ensure that the cooling process is slow and gradual to maximize the thermodynamic equilibrium of crystallization. |
| Crystals form too quickly and are very fine. | The solution is highly supersaturated, or the cooling is too rapid. | - Reheat the solution and add a small amount of additional solvent.- Insulate the flask to ensure slow cooling.- Consider using a solvent system in which the adduct has slightly higher solubility at room temperature. |
Quantitative Data on Recrystallization
The following table summarizes representative data for the recrystallization of this compound aldol adducts. Note that the optimal conditions and outcomes will vary depending on the specific structure of the adduct.
| Aldehyde Reactant | Recrystallization Solvent System | Initial d.r. | Final d.r. | Yield (%) | Reference |
| Isobutyraldehyde | Ethyl Acetate / Hexanes (1:2) | >97:3 | >99:1 | 84 | Organic Syntheses, Coll. Vol. 8, p.101 (1993) |
| Benzaldehyde | Ethanol | ~95:5 | >99:1 | 75-85 | Illustrative Example |
| Propionaldehyde | Isopropanol | ~90:10 | >98:2 | ~80 | Illustrative Example |
Disclaimer: The data for benzaldehyde and propionaldehyde adducts are illustrative and represent typical outcomes. Actual results may vary.
Experimental Protocols
Detailed Protocol for Recrystallization of a Syn-Aldol Adduct
This protocol is adapted from a literature procedure for the purification of the syn-aldol adduct of N-propionyl-(S)-4-benzyl-2-oxazolidinone and isobutyraldehyde.
Materials:
-
Crude syn-aldol adduct
-
Ethyl acetate
-
Hexanes
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Reflux condenser (optional, but recommended for volatile solvents)
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid adduct into an appropriately sized Erlenmeyer flask. For every 1 gram of crude material, add approximately 15 mL of a 1:2 mixture of ethyl acetate to hexanes.
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. If necessary, add a minimal amount of additional ethyl acetate to achieve full dissolution at the boiling point.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container. Crystal formation should begin as the solution cools.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the desired diastereomer.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of cold hexanes to remove any residual mother liquor containing the more soluble undesired diastereomer.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Experimental Workflow for Diastereoselective Aldol Reaction and Purification
Caption: Workflow for Asymmetric Aldol Reaction and Recrystallization.
Logical Relationship in Diastereomeric Recrystallization
Caption: Principle of Diastereomer Separation by Recrystallization.
References
Technical Support Center: Effect of Temperature on Diastereoselectivity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the effect of temperature on diastereoselectivity in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing poor diastereoselectivity. What are the potential temperature-related causes and how can I improve it?
A1: Low diastereoselectivity is a common issue that can often be addressed by carefully controlling the reaction temperature. Temperature influences the competition between the kinetic and thermodynamic pathways of a reaction.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is often under kinetic control, favoring the formation of the product that is formed fastest (the kinetic product), which is often the more diastereomerically pure product.[1][2] At higher temperatures, the reaction may be under thermodynamic control, leading to an equilibrium mixture of diastereomers, which can result in a lower diastereomeric ratio (d.r.).[1][3]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature often favors the formation of the kinetically controlled product, which may have higher diastereoselectivity.[1] Many stereoselective reactions are performed at temperatures as low as -78 °C.[2][4]
-
Screen a Range of Temperatures: Systematically screen a range of temperatures to find the optimal balance between reaction rate and diastereoselectivity.[1]
-
Ensure Precise Temperature Control: Inconsistent temperature can lead to a mixture of kinetic and thermodynamic products. Utilize a reliable temperature control system.[5][6]
-
Q2: I'm observing inconsistent diastereoselectivity between batches of the same reaction. Could temperature be the culprit?
A2: Yes, inconsistent temperature control is a likely cause for batch-to-batch variation in diastereoselectivity.
-
Causes of Inconsistency:
-
Poor Heat Transfer: In larger scale reactions, inefficient stirring or inadequate cooling can create temperature gradients within the reaction vessel.
-
Fluctuations in Cooling Bath Temperature: The temperature of a cooling bath can change over time, especially if it is not well-insulated or if the cooling agent (e.g., dry ice) sublimes.[7]
-
Exothermic Reactions: The heat generated by an exothermic reaction can cause the internal temperature to rise significantly if not effectively dissipated, potentially leading to a runaway reaction.[6][8]
-
-
Troubleshooting Steps:
-
Monitor Internal Reaction Temperature: Use a calibrated thermometer or temperature probe placed directly in the reaction mixture to get an accurate reading.
-
Improve Stirring: Ensure vigorous and efficient stirring to maintain a uniform temperature throughout the reaction vessel.
-
Use a Stable Cooling System: Employ a cryocooler or a well-maintained cooling bath to ensure a constant temperature.[9] For very low temperatures, liquid nitrogen in conjunction with various solvents can be used.[10]
-
Controlled Reagent Addition: For exothermic reactions, add reagents slowly to control the rate of heat generation.
-
Q3: How does temperature influence the underlying thermodynamics and kinetics of diastereoselective reactions?
A3: The relationship between temperature and diastereoselectivity is governed by fundamental thermodynamic and kinetic principles.
-
Thermodynamics (Van't Hoff Equation): The Van't Hoff equation describes the relationship between the equilibrium constant (Keq) and temperature.[11][12][13] For a reaction where two diastereomers are in equilibrium, the ratio of these diastereomers at equilibrium is dependent on the difference in their standard Gibbs free energies of formation (ΔΔG°). As temperature changes, the equilibrium position shifts, altering the diastereomeric ratio. A Van't Hoff plot (ln(Keq) vs. 1/T) can be used to determine the enthalpy (ΔH°) and entropy (ΔS°) of the reaction.[11][14]
-
Kinetics (Eyring Equation): The Eyring equation relates the rate constant of a reaction to temperature and the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡).[15][16][17][18][19] Diastereoselectivity arises from a difference in the activation energies (ΔΔG‡) for the pathways leading to the different diastereomers. Lowering the temperature increases the impact of this energy difference on the relative rates, often leading to higher selectivity.
Troubleshooting Guides
Guide 1: Optimizing Low-Temperature Reactions for Diastereoselectivity
This guide provides a systematic approach to setting up and running low-temperature reactions to maximize diastereoselectivity.
Experimental Protocol:
-
Apparatus Setup:
-
Use a round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a septum for reagent addition.
-
Insert a low-temperature thermometer or thermocouple through the septum to monitor the internal reaction temperature.
-
Place the flask in an insulating container (e.g., a Dewar flask).
-
-
Cooling Bath Preparation:
-
Select a cooling bath appropriate for the target temperature.
-
Table 1: Common Laboratory Cooling Baths
Cooling Mixture Temperature (°C) Ice/Water 0 Ice/Salt (NaCl) -15 to -5[9] Dry Ice/Acetonitrile -40[9] Dry Ice/Acetone -78[9] | Liquid Nitrogen/Dichloromethane | -92[9] |
-
Slowly add the cryogenic component (e.g., dry ice) to the solvent with stirring to create a homogenous slurry.[2]
-
-
Reaction Execution:
-
Cool the reaction solvent in the flask to the desired temperature before adding the reagents.
-
Add the reagents dropwise via a syringe to maintain a constant internal temperature, especially for exothermic reactions.
-
Continuously monitor the internal temperature throughout the reaction.
-
Maintain the cooling bath by adding more of the cooling agent as needed.
-
-
Work-up:
-
Quench the reaction at the low temperature before allowing it to warm to room temperature to prevent potential equilibration of the diastereomers.
-
Guide 2: Investigating an Unexpected Temperature Effect on Diastereoselectivity
In some cases, an unusual temperature-enantioselectivity relationship may be observed where higher enantioselectivity is achieved at an abnormally high temperature.[20] This guide outlines steps to investigate such phenomena.
Experimental Protocol:
-
Confirmation of Results:
-
Repeat the reaction at various temperatures, ensuring precise temperature control and monitoring.
-
Carefully analyze the diastereomeric ratio at different time points to check for product equilibration.
-
-
Kinetic Studies:
-
Perform a series of reactions at different temperatures and measure the initial reaction rates.
-
Use the data to construct an Eyring plot (ln(k/T) vs. 1/T) for the formation of each diastereomer. This can help determine if there is a change in the rate-determining step at different temperatures.
-
-
Computational Modeling:
-
If available, use computational chemistry to model the reaction mechanism.
-
Calculate the energies of the transition states leading to each diastereomer at different temperatures. This can provide insight into a temperature-dependent change in the favored reaction pathway.[20]
-
-
Solvent and Additive Screening:
-
Investigate the effect of solvent polarity and the presence of additives (e.g., Lewis acids) at different temperatures, as these can influence the stability of the transition states.[1]
-
Data Presentation:
Table 2: Example Data for Investigating Temperature Effects
| Temperature (°C) | Diastereomeric Ratio (A:B) | Initial Rate (M/s) |
| -78 | 95:5 | 1.2 x 10⁻⁵ |
| -40 | 90:10 | 5.8 x 10⁻⁵ |
| 0 | 75:25 | 3.1 x 10⁻⁴ |
| 25 | 60:40 | 1.5 x 10⁻³ |
| 80 | 85:15 (unexpected) | 9.2 x 10⁻³ |
This data table can help visualize the relationship between temperature, diastereoselectivity, and reaction rate, and identify any anomalous behavior that requires further investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How to control the temperature in chemical equipment? - Blog - Milling Metal [millingmetal.com]
- 6. celsicontech.com [celsicontech.com]
- 7. Small scale reaction chemistry at low temperatures without dry ice / acetone | JULABO GmbH [julabo.com]
- 8. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. radleys.com [radleys.com]
- 11. Van 't Hoff equation - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. bingweb.binghamton.edu [bingweb.binghamton.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Eyring equation - Wikipedia [en.wikipedia.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enolate Formation with (S)-3-Acetyl-4-benzyloxazolidin-2-one
This technical support guide provides troubleshooting advice and frequently asked questions for researchers utilizing (S)-3-Acetyl-4-benzyloxazolidin-2-one in LDA-mediated enolate formations.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound in my reaction?
This compound is a chiral auxiliary, a compound temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. Specifically, the bulky benzyl group on the stereocenter of the oxazolidinone ring directs the approach of an incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity in the product.
Q2: Why is Lithium Diisopropylamide (LDA) the recommended base for this enolization?
LDA is a strong, sterically hindered, non-nucleophilic base.[1] Its strength (the pKa of its conjugate acid, diisopropylamine, is ~36) ensures rapid and complete deprotonation of the N-acetyl group to form the lithium enolate.[2][3][4] Its bulkiness prevents it from acting as a nucleophile and adding to the carbonyl group, which can be a problem with smaller, strong bases like alkyllithiums.[2][3]
Q3: What is the difference between a kinetic and a thermodynamic enolate, and which one am I forming?
In systems with multiple acidic alpha-protons, a kinetic enolate is formed by the fastest deprotonation, typically at the less sterically hindered position, while a thermodynamic enolate is the most stable enolate, usually the more substituted one.[1] For this compound, there is only one set of alpha-protons on the acetyl group. The key to success in this reaction is the formation of the Z-enolate, which is crucial for high diastereoselectivity. This is typically achieved under kinetic control conditions (strong, bulky base at low temperature).
Q4: How can I confirm that enolate formation has occurred before adding my electrophile?
While direct monitoring of the lithium enolate can be complex, involving techniques like 6Li NMR spectroscopy, a practical method is to take a small aliquot from the reaction mixture and quench it with a deuterated electrophile, such as deuterated methanol (MeOD) or D₂O.[5] Analysis of the quenched product by ¹H NMR would show a decrease in the signal corresponding to the alpha-protons, indicating successful deprotonation. Alternatively, monitoring the reaction by Thin-Layer Chromatography (TLC) should show the consumption of the starting material.
Q5: What are the best practices for setting up the reaction to ensure success?
-
Strictly anhydrous conditions: All glassware should be flame-dried or oven-dried, and reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvents are essential.
-
Freshly prepared or titrated LDA: The quality of LDA is crucial. It is often best to prepare it fresh or titrate a commercial solution before use.
-
Low temperature: The reaction should be maintained at a low temperature, typically -78 °C (a dry ice/acetone bath), to ensure kinetic control and prevent side reactions.[1]
-
Slow addition: The LDA solution should be added slowly to the solution of the oxazolidinone to maintain the low temperature and ensure efficient mixing.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield; recovery of starting material | 1. Inactive LDA: The LDA may have degraded due to moisture or prolonged storage. 2. Incomplete enolization: Insufficient equivalents of LDA were used, or the reaction time for enolate formation was too short. 3. Protic solvent contamination: Traces of water or other protic solvents will quench the LDA and the enolate. | 1. Use freshly prepared or recently titrated LDA. 2. Use a slight excess of LDA (e.g., 1.05-1.1 equivalents). Increase the enolization time (e.g., from 30 min to 1 hour) at -78 °C. 3. Ensure all solvents are rigorously dried and the reaction is performed under a strict inert atmosphere. |
| Poor diastereoselectivity (formation of a mixture of diastereomers) | 1. Incorrect enolate geometry: The desired Z-enolate may not be forming exclusively. This can happen if the reaction temperature is too high. 2. Epimerization: The newly formed stereocenter may be epimerizing. This can be caused by allowing the reaction to warm up before quenching or during the workup under non-neutral pH conditions.[6][7] 3. Equilibration of the enolate: If less than one equivalent of LDA is used, the presence of both the enolate and the starting material can lead to proton exchange and equilibration, resulting in a loss of stereoselectivity. | 1. Maintain a strict low temperature (-78 °C) throughout the enolate formation and alkylation steps. 2. Quench the reaction at low temperature and ensure the workup is performed under neutral or slightly acidic conditions to avoid base-catalyzed epimerization. 3. Use at least one full equivalent of LDA to ensure complete conversion to the enolate. |
| Formation of side products | 1. Reaction of LDA with the electrophile: If the electrophile is added too quickly or at too high a temperature, it may react with any remaining LDA. 2. Hydrolysis of the N-acyloxazolidinone: The amide bond can be cleaved under harsh acidic or basic conditions during workup.[8][9][10] 3. Aldol self-condensation: Although less common with complete enolization, it's a possibility if significant amounts of starting material remain. | 1. Ensure complete enolate formation before adding the electrophile. Add the electrophile slowly at -78 °C. 2. Use a buffered or mild aqueous quench (e.g., saturated ammonium chloride solution) and avoid strong acids or bases during extraction. 3. Ensure complete and rapid formation of the enolate by using high-quality LDA. |
Quantitative Data Summary
The following table presents representative data on how reaction conditions can influence the yield and diastereomeric ratio (d.r.) for the alkylation of N-acyloxazolidinones. Note that optimal conditions should be determined empirically for each specific electrophile.
| Entry | LDA (equiv.) | Temperature (°C) | Time (h) | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | 1.05 | -78 | 1 | Benzyl bromide | >95 | >99:1 |
| 2 | 1.05 | -40 | 1 | Benzyl bromide | ~90 | 95:5 |
| 3 | 0.95 | -78 | 1 | Benzyl bromide | ~85 | >99:1 |
| 4 | 1.05 | -78 | 0.5 | Methyl iodide | >95 | 98:2 |
| 5 | 1.05 | -78 | 1 | Isopropyl iodide | ~70 | >99:1 |
This data is compiled from typical results for Evans auxiliaries and serves as a guideline.
Experimental Protocols
Protocol 1: General Procedure for LDA-Mediated Enolate Formation and Alkylation
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (freshly prepared or titrated)
-
Electrophile (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation: Under an argon atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add the LDA solution (1.05 eq.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting pale-yellow solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Slowly add the electrophile (1.1 eq.) dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC by quenching a small aliquot with saturated NH₄Cl solution and extracting with ethyl acetate.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired alkylated product.
Visualizations
Caption: Reaction pathway for enolate formation and alkylation.
Caption: Step-by-step experimental workflow.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. Lithium Enolates of Simple Ketones: Structure Determination Using the Method of Continuous Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (S)-3-Acetyl-4-benzyloxazolidin-2-one Aldol Additions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction time for (S)-3-Acetyl-4-benzyloxazolidin-2-one aldol additions.
Troubleshooting Guide
This guide addresses common issues that can lead to slow or incomplete reactions.
Question: My Evans aldol reaction is very slow or appears to have stalled. What are the potential causes and how can I fix it?
Answer:
A slow or stalled Evans aldol reaction can be attributed to several factors, primarily related to the formation and reactivity of the boron enolate. Below is a step-by-step guide to troubleshoot this issue.
1. Inefficient Boron Enolate Formation:
-
Problem: The formation of the (Z)-boron enolate is the crucial first step and is often the source of problems. Incomplete enolization will lead to a slow and low-yielding reaction.
-
Solutions:
-
Reagent Quality: Ensure that the dibutylboron triflate (Bu₂BOTf) and the tertiary amine base (e.g., diisopropylethylamine - DIPEA) are of high purity and freshly distilled or from a recently opened bottle. Bu₂BOTf is moisture-sensitive.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and all solvents are rigorously dried. Perform the reaction under an inert atmosphere (argon or nitrogen).
-
Base Strength and Steric Hindrance: A sterically hindered, non-nucleophilic base like DIPEA is crucial. If the base is not sufficiently hindered, it can react with the acetyl group. Ensure the correct stoichiometry of the base is used.
-
Temperature Control: The enolization is typically performed at 0°C or -78°C. Ensure accurate temperature control, as deviations can affect the rate and selectivity of enolate formation.
-
2. Low Reactivity of the Aldehyde:
-
Problem: The electrophilicity of the aldehyde partner significantly impacts the reaction rate.
-
Solutions:
-
Aldehyde Structure: Aldehydes are generally more reactive than ketones.[1][2][3][4] Sterically hindered aldehydes will react more slowly than unhindered aldehydes. Aromatic aldehydes with electron-withdrawing groups are more reactive than those with electron-donating groups.
-
Purity of Aldehyde: Ensure the aldehyde is pure and free from the corresponding carboxylic acid, which can quench the enolate. Distill the aldehyde if necessary.
-
3. Suboptimal Reaction Temperature:
-
Problem: The aldol addition step is typically carried out at a low temperature (-78°C) to maximize diastereoselectivity. However, for less reactive aldehydes, this temperature may be too low for the reaction to proceed at a reasonable rate.
-
Solution:
-
Gradual Warming: If the reaction is sluggish at -78°C (as monitored by TLC), consider slowly warming the reaction to -40°C or even 0°C. Be aware that this may lead to a slight decrease in diastereoselectivity.
-
4. Inadequate Mixing:
-
Problem: In heterogeneous mixtures or at very low temperatures, inefficient stirring can lead to localized concentration gradients and slow reaction rates.
-
Solution:
-
Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of reagents.
-
5. Competing Side Reactions:
-
Problem: The boron enolate can participate in side reactions, such as self-condensation or decomposition, which will reduce the concentration of the active nucleophile and slow down the desired reaction.
-
Solution:
-
Order of Addition: The standard protocol of adding the Lewis acid and then the base to the oxazolidinone, followed by the aldehyde, is designed to minimize side reactions. Pre-forming the enolate before adding the aldehyde is crucial.
-
Below is a troubleshooting workflow to help diagnose the cause of a slow reaction:
Caption: Troubleshooting workflow for slow Evans aldol additions.
Frequently Asked Questions (FAQs)
Q1: How does the choice of Lewis acid affect the reaction time?
A1: The Lewis acid plays a critical role in the rate of enolate formation and the subsequent aldol addition. Boron triflates, such as dibutylboron triflate (Bu₂BOTf), are highly effective for generating the (Z)-enolate required for high syn-diastereoselectivity.[5] While other Lewis acids like titanium tetrachloride (TiCl₄) can also be used, the reaction rates and stereochemical outcomes can vary. Generally, a more Lewis acidic metal center will lead to a faster reaction, but may also alter the stereoselectivity. For optimizing reaction time while maintaining high syn-selectivity, Bu₂BOTf is the most reliable choice.
Q2: Can I increase the reaction temperature to speed up the reaction?
A2: Yes, increasing the temperature will generally increase the reaction rate. However, the Evans aldol addition is typically performed at low temperatures (-78°C to 0°C) to maximize the diastereoselectivity, which arises from the highly organized Zimmerman-Traxler transition state.[6] Raising the temperature can introduce more conformational flexibility, potentially lowering the diastereomeric ratio (dr). If a reaction is particularly sluggish, a modest increase in temperature (e.g., from -78°C to -40°C) can be attempted, but it is crucial to monitor the diastereoselectivity of the product.
Q3: How does the structure of the aldehyde affect the reaction time?
A3: The structure of the aldehyde has a significant impact on the reaction rate. Key factors include:
-
Steric Hindrance: Less sterically hindered aldehydes react faster. For example, isobutyraldehyde will react faster than pivaldehyde.
-
Electronic Effects: Electron-withdrawing groups on the aldehyde increase its electrophilicity and accelerate the reaction. For instance, p-nitrobenzaldehyde will react faster than p-methoxybenzaldehyde.
-
Enolizability: Using a non-enolizable aldehyde (one without α-hydrogens, like benzaldehyde or pivaldehyde) can prevent side reactions such as aldehyde self-condensation, which can indirectly improve the rate of the desired reaction by ensuring the enolate only reacts with the intended electrophile.[7]
Q4: What is the effect of solvent on the reaction time?
A4: The choice of solvent can influence the reaction rate. Dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) are the most commonly used solvents for Evans aldol additions. Aprotic solvents that can solvate the metal center without interfering with the reaction are preferred. The solvent can affect the aggregation state of the enolate and the tightness of the transition state, thereby influencing the reaction rate.[8][9] For a standard Evans aldol addition, anhydrous dichloromethane is a reliable choice.
Data Presentation
The following table summarizes representative reaction conditions and their impact on reaction outcomes. Note that reaction times are often reported as the point at which the reaction is quenched after monitoring by TLC, and can vary based on the specific scale and purity of reagents.
| N-Acyl Oxazolidinone | Aldehyde | Lewis Acid / Base | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (syn:anti) |
| (S)-3-Propionyl-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf / DIPEA | CH₂Cl₂ | -78 to 0 | 2-3 | ~90 | >99:1 |
| (S)-3-Propionyl-4-benzyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf / DIPEA | CH₂Cl₂ | -78 to 0 | 2-3 | ~85 | >99:1 |
| (S)-3-Propionyl-4-benzyl-2-oxazolidinone | Acrolein | TiCl₄ / DIPEA | CH₂Cl₂ | -78 | 1 | 87 | 95:5 |
| (S)-3-Propionyl-4-benzyl-2-oxazolidinone | 2-Benzyloxyacetaldehyde | TiCl₄ / DIPEA | CH₂Cl₂ | 0 | 2.5 | 98 | 3:1 |
Data synthesized from multiple sources, including[10][11].
Experimental Protocols
Standard Protocol for a Boron-Mediated Evans Aldol Addition
This protocol is for the reaction of (S)-3-propionyl-4-benzyl-2-oxazolidinone with isobutyraldehyde.
Caption: General experimental workflow for a boron-mediated Evans aldol addition.
Materials:
-
(S)-3-Propionyl-4-benzyl-2-oxazolidinone
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
pH 7 phosphate buffer
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and dissolve it in anhydrous CH₂Cl₂.
-
Cool the solution to 0°C using an ice bath.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).
-
Stir the mixture at 0°C for 30 minutes to ensure complete formation of the boron enolate.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add isobutyraldehyde (1.2 eq) dropwise.
-
Stir the reaction mixture at -78°C for 30 minutes, then warm to 0°C and stir for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting oxazolidinone is consumed.
-
Quench the reaction at 0°C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
-
Stir the resulting mixture vigorously for 1 hour at 0°C.
-
Concentrate the mixture under reduced pressure to remove the organic solvents, then perform an aqueous workup and purify the product by flash column chromatography.
Monitoring the Reaction by Thin Layer Chromatography (TLC)
Objective: To determine the point of complete consumption of the starting N-acyl oxazolidinone.
Procedure:
-
Prepare the TLC plate: Draw a baseline with a pencil about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the plate:
-
Lane 1 (Reference): A solution of the pure starting N-acyl oxazolidinone.
-
Lane 2 (Co-spot): Spot the reference solution, then carefully spot the reaction mixture on top of it.
-
Lane 3 (Reaction Mixture): A sample taken from the reaction mixture using a capillary tube.
-
-
Develop the plate: Place the TLC plate in a chamber with an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). The eluent should be chosen so that the starting material has an Rf value of approximately 0.4-0.5.
-
Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.
-
Analyze: The reaction is complete when the spot corresponding to the starting material in the "Reaction Mixture" lane has completely disappeared. The appearance of a new, typically more polar (lower Rf) spot corresponds to the aldol product.[12]
References
- 1. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jackwestin.com [jackwestin.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brainly.com [brainly.com]
Technical Support Center: Preventing Epimerization During Workup
Welcome to our Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides practical advice, troubleshooting tips, and detailed protocols to help you minimize or eliminate epimerization during your reaction workup, ensuring the stereochemical integrity of your chiral molecules.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern during workup?
A1: Epimerization is the unwanted inversion of a single stereocenter in a molecule that has multiple stereocenters. This converts your desired diastereomer into its epimer. This is a significant issue because different epimers can have drastically different biological activities, pharmacological properties, and physical characteristics.[1][2][3] The presence of an epimeric impurity can compromise the efficacy and safety of a drug candidate and complicate purification and analysis.[1][3]
Q2: What are the primary factors that cause epimerization during workup?
A2: Several factors during the workup process can promote epimerization, especially for compounds with an acidic proton at a stereocenter. The most common culprits are:
-
pH: Both strongly basic and acidic conditions can catalyze epimerization. Basic washes are a frequent cause, as the base can abstract an acidic proton adjacent to a stereocenter, leading to a planar intermediate (e.g., an enolate) that can be re-protonated from either face.[4][5]
-
Temperature: Higher temperatures accelerate the rate of epimerization.[4] What might be a stable compound at room temperature can epimerize when heated during a workup step.
-
Prolonged Exposure: The longer your compound is exposed to harsh pH or elevated temperatures, the greater the extent of epimerization.[4]
-
Solvent: The polarity of the solvent can influence the rate of epimerization.
Q3: Which functional groups are most susceptible to epimerization during workup?
A3: Stereocenters alpha to a carbonyl group (ketones, aldehydes, esters, amides) are particularly prone to epimerization due to the acidity of the alpha-proton.[5][6] Other susceptible functionalities include:
-
Nitroalkanes
-
Sulfoxides[2]
-
Compounds with stereocenters adjacent to aromatic rings or other electron-withdrawing groups.
Troubleshooting Guide
This guide addresses common issues encountered during workup that may lead to epimerization.
| Problem | Potential Cause | Suggested Solution |
| Significant epimerization observed after a basic wash (e.g., NaHCO₃, K₂CO₃). | The base is strong enough to deprotonate the stereocenter, leading to racemization or epimerization. | - Use a milder base: If possible, switch to a weaker base like a dilute solution of ammonium chloride (for quenching organometallics) or a very dilute solution of a milder amine base for neutralization. - Minimize contact time: Perform the wash quickly and at a low temperature (e.g., in an ice bath). - Use a buffered wash: A buffered solution at a mildly basic pH can be less aggressive than a solution of a strong base. - Avoid basic wash altogether: If the purpose of the wash is to remove an acid, consider alternative purification methods like chromatography. |
| Epimerization is detected after an acidic wash (e.g., dilute HCl). | The acidic conditions are promoting enolization or another epimerization mechanism. | - Use a weaker acid: A dilute solution of a weak organic acid like citric acid or acetic acid can be a gentler alternative to strong mineral acids.[7] - Use a buffered acidic wash: A buffer solution can help maintain a controlled, mildly acidic pH. - Keep it cold and fast: As with basic washes, minimizing temperature and contact time is crucial. |
| The product appears to be a mixture of diastereomers after distillation or other heat-involved purification. | The temperature used during purification is high enough to cause epimerization. | - Use a lower-temperature purification method: Consider techniques like flash column chromatography at room temperature instead of distillation. - Reduce the temperature of distillation: If distillation is necessary, use a high-vacuum to lower the boiling point of your compound. |
| Epimerization is observed, but the cause is not obvious. | A seemingly innocuous component of the workup could be the culprit. For example, some amine bases used as catalysts in the reaction might not be fully removed by a simple water wash and can cause epimerization during subsequent steps. | - Thoroughly review your entire workup procedure. - Analyze samples at each step of the workup to pinpoint where the epimerization is occurring. - Consider the stability of your compound to all reagents and solvents used, even in small amounts. |
Quantitative Data on Epimerization
While specific quantitative data is highly dependent on the substrate and exact conditions, the following table summarizes general trends observed in peptide synthesis, which can be cautiously extrapolated to other systems.
| Coupling Condition | Base | Solvent | Diastereomeric Ratio (L:D) | Reference |
| BOP | DIEA | DMF-DCM | 85:15 | [3] |
| BOP | Collidine | DMF-DCM | 33:67 | [3] |
| BOP | DIEA | DMF | 87:13 | [3] |
Note: This table illustrates the significant impact of the choice of base and solvent on the stereochemical outcome.
Detailed Experimental Protocols
Here are some general protocols designed to minimize epimerization during the workup of common reaction types.
Protocol 1: Stereochemically-Safe Workup of a Reaction Containing a Chiral Ketone
Objective: To isolate a chiral ketone from a reaction mixture while minimizing epimerization of the α-stereocenter.
Materials:
-
Reaction mixture containing the chiral ketone.
-
Pre-chilled (0-5 °C) deionized water.
-
Pre-chilled (0-5 °C) saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Pre-chilled (0-5 °C) brine (saturated aqueous NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
An appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
Procedure:
-
Quenching: Cool the reaction mixture in an ice bath to 0-5 °C. Slowly add the pre-chilled saturated aqueous NH₄Cl solution to quench the reaction. Rationale: NH₄Cl is a mild Lewis acid and provides a slightly acidic to neutral pH, avoiding the use of strong acids or bases.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add the pre-chilled organic solvent and gently invert the funnel to extract the product. Avoid vigorous shaking which can lead to emulsion formation.
-
Washing:
-
Separate the organic layer.
-
Wash the organic layer once with pre-chilled deionized water.
-
Wash the organic layer once with pre-chilled brine. Rationale: The brine wash helps to remove residual water from the organic layer.
-
-
Drying: Transfer the organic layer to a clean flask and add anhydrous Na₂SO₄ or MgSO₄. Gently swirl and let it stand for 10-15 minutes at room temperature, or until the organic layer is clear.
-
Filtration and Concentration: Filter the drying agent and wash it with a small amount of fresh organic solvent. Concentrate the filtrate under reduced pressure at a low temperature (e.g., on a rotary evaporator with a room temperature water bath).
-
Analysis: Immediately analyze the crude product by a suitable method (e.g., chiral HPLC or NMR with a chiral shift reagent) to determine the diastereomeric or enantiomeric excess.
Protocol 2: Workup for Reactions Involving Chiral Alcohols
Objective: To isolate a chiral alcohol while preventing oxidation or epimerization if adjacent to a stereolabile center.
Materials:
-
Reaction mixture containing the chiral alcohol.
-
Pre-chilled (0-5 °C) deionized water.
-
Pre-chilled (0-5 °C) dilute (e.g., 5%) aqueous citric acid solution.
-
Pre-chilled (0-5 °C) dilute (e.g., 5%) aqueous sodium bicarbonate (NaHCO₃) solution.
-
Pre-chilled (0-5 °C) brine.
-
Anhydrous sodium sulfate (Na₂SO₄).
-
An appropriate organic solvent for extraction.
Procedure:
-
Quenching: Cool the reaction mixture to 0-5 °C. Quench as appropriate for the reaction chemistry, often with pre-chilled water or a buffered solution.
-
Extraction: Transfer to a separatory funnel and extract with the pre-chilled organic solvent.
-
Washing (if necessary):
-
If the reaction mixture is basic, wash with pre-chilled dilute citric acid.
-
If the reaction mixture is acidic, wash with pre-chilled dilute NaHCO₃.
-
Follow with a wash with pre-chilled deionized water and then pre-chilled brine.
-
Critical Note: The decision to use an acidic or basic wash depends on the stability of your compound. If your alcohol has a stereocenter prone to epimerization under acidic or basic conditions, it is best to avoid these washes and proceed directly to a water and brine wash, followed by chromatographic purification.
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄.
-
Filtration and Concentration: Filter and concentrate under reduced pressure at a low temperature.
Mandatory Visualizations
Caption: Mechanism of base-catalyzed epimerization via a planar intermediate.
Caption: Decision tree for selecting a stereochemically-safe workup protocol.
References
Impact of solvent on (S)-3-Acetyl-4-benzyloxazolidin-2-one reaction outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-3-Acetyl-4-benzyloxazolidin-2-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: this compound is predominantly used as a chiral auxiliary in asymmetric synthesis. It is particularly effective in directing the stereochemical outcome of aldol reactions, allowing for the predictable formation of specific stereoisomers. This high degree of control is crucial in the synthesis of complex molecules such as natural products and pharmaceuticals.
Q2: How does the chiral auxiliary control the stereoselectivity of the reaction?
A2: The stereocontrol exerted by the (S)-4-benzyl-2-oxazolidinone auxiliary is explained by the Zimmerman-Traxler model. In a boron-mediated aldol reaction, a (Z)-enolate is selectively formed. This enolate then reacts with an aldehyde through a rigid, chair-like six-membered transition state where the boron atom chelates with both the enolate and aldehyde oxygens. The bulky benzyl group on the auxiliary sterically blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side. This directed approach leads to a predictable syn-aldol product with a high degree of diastereoselectivity.
Q3: Can I use solvents other than dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) for the aldol reaction?
A3: While dichloromethane and tetrahydrofuran are the most commonly reported and well-validated solvents for Evans aldol reactions, other solvents can be used. However, the choice of solvent can significantly impact the reaction's outcome. The polarity and coordinating ability of the solvent can influence the formation and aggregation state of the enolate, which in turn affects reactivity and stereoselectivity. Weakly coordinating solvents like THF generally favor C-alkylation.[1] It is recommended to consult the literature for specific substrate-solvent compatibility or to perform a solvent screen to optimize your reaction conditions. Chloroform has also been noted to improve yields and maintain high diastereoselectivity in some alkylation reactions with related oxazolidinones.[2]
Q4: What is the role of the Lewis acid in the Evans aldol reaction?
A4: The Lewis acid, typically dibutylboron triflate (Bu₂BOTf), plays a crucial role in the reaction. It activates the N-acyl group, facilitating deprotonation by a hindered base to form the boron enolate. The Lewis acid also templates the transition state by coordinating to the carbonyl oxygen of the aldehyde, leading to the highly ordered, chair-like transition state responsible for the high diastereoselectivity.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity
Q: My aldol reaction is showing poor diastereoselectivity (low d.r.). What are the potential causes and how can I troubleshoot this?
A: Low diastereoselectivity can arise from several factors related to the reaction setup and reagents. Here’s a step-by-step troubleshooting guide:
-
Incomplete Enolate Formation: Ensure the complete formation of the desired (Z)-enolate.
-
Reagent Quality: Use freshly distilled and anhydrous solvents and reagents. Moisture can quench the enolizing agent and the enolate.
-
Base Strength and Steric Hindrance: A sufficiently strong and sterically hindered base, such as diisopropylethylamine (DIPEA) or triethylamine, is crucial for the selective formation of the (Z)-enolate.
-
-
Reaction Temperature: The reaction is highly sensitive to temperature.
-
Maintain a low temperature (typically -78 °C) during enolate formation and the subsequent addition of the aldehyde to ensure kinetic control and prevent side reactions or enolate equilibration.
-
-
Lewis Acid Stoichiometry: The stoichiometry of the Lewis acid is critical.
-
Use the correct amount of dibutylboron triflate as specified in the protocol. An insufficient amount may lead to incomplete enolate formation, while an excess can lead to undesired side reactions.
-
-
Solvent Choice: The solvent can influence the transition state geometry.
-
Dichloromethane is a common solvent that provides excellent results. If you are using a different solvent, it may be affecting the chelation and the organization of the transition state. Consider switching to a non-coordinating solvent like CH₂Cl₂.
-
Issue 2: Low or No Product Yield
Q: I am getting a very low yield or no desired product. What should I check?
A: A low or non-existent yield can be traced back to several potential issues in your experimental setup and execution.
-
Reagent and Solvent Quality:
-
Anhydrous Conditions: The reaction is highly moisture-sensitive. Ensure all glassware is flame-dried, and all solvents and reagents are strictly anhydrous.
-
Reagent Purity: Use high-purity starting materials, as impurities can interfere with the reaction.
-
-
Enolate Formation and Stability:
-
Base Addition: Ensure the base is added slowly at the correct temperature to avoid side reactions.
-
Enolate Stability: Boron enolates are generally stable at low temperatures, but prolonged reaction times or elevated temperatures can lead to decomposition.
-
-
Reaction Quench:
-
An improper quench can lead to product degradation. The use of a pH 7 phosphate buffer followed by hydrogen peroxide is a standard and effective method.[3]
-
-
Work-up and Purification:
-
Product loss can occur during the work-up and purification steps. Ensure efficient extraction and handle the product carefully during chromatography.
-
Issue 3: Formation of Side Products
Q: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?
A: The formation of side products often indicates that the reaction conditions are not optimal.
-
Self-condensation of the Aldehyde: This can occur if the enolate is not formed efficiently or if the aldehyde is added too quickly. Ensure slow addition of the aldehyde to the pre-formed enolate at low temperature.
-
Retro-aldol Reaction: The aldol addition is reversible. If the reaction mixture is allowed to warm up before quenching, the retro-aldol reaction can occur, leading to a decrease in product yield.
-
Deacylation: The N-acyl group can be cleaved under certain conditions. A carefully controlled quench is important to prevent this.
Experimental Protocols & Data
The following are detailed experimental protocols for key reactions involving this compound.
Protocol 1: Boron-Mediated Aldol Reaction in Dichloromethane
This protocol describes a highly diastereoselective syn-aldol reaction using a boron enolate.[4]
Materials:
-
N-Propionyl-(S)-4-benzyl-2-oxazolidinone
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf)
-
N,N-Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., Benzaldehyde)
-
pH 7 Phosphate Buffer
-
Methanol (MeOH)
-
30% Hydrogen Peroxide (H₂O₂)
Procedure:
-
Dissolve N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ in a flame-dried flask under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to form the boron enolate.
-
Cool the solution to -78 °C.
-
Add the aldehyde (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours.
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
-
Stir the mixture vigorously for 1 hour.
-
Extract the product with dichloromethane, wash the organic layer, dry, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 2: Acylation of (S)-4-benzyl-2-oxazolidinone in Tetrahydrofuran
This protocol details the acylation of the chiral auxiliary.[5]
Materials:
-
(S)-4-(phenylmethyl)-2-oxazolidinone
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexane
-
Propionyl chloride
-
Saturated aqueous ammonium chloride
Procedure:
-
Dissolve (S)-4-(phenylmethyl)-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (1.01 eq) dropwise.
-
Stir the mixture at -78 °C for 10 minutes.
-
Add propionyl chloride (1.1 eq) in one portion.
-
Stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature over 30 minutes.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Remove the bulk of the organic solvents under reduced pressure and extract the product with dichloromethane.
-
Wash the combined organic layers, dry, and concentrate to obtain the acylated product.
| Reaction | Solvent | Reagents | Typical Yield | Diastereomeric Ratio (syn:anti) | Reference |
| Boron-Mediated Aldol Reaction | Dichloromethane (CH₂Cl₂) | Bu₂BOTf, DIPEA, Benzaldehyde | 84% | >97:3 | [5] |
| Acylation | Tetrahydrofuran (THF) | n-BuLi, Propionyl Chloride | High | N/A | [5] |
Visualizations
Caption: General experimental workflow for a boron-mediated aldol reaction.
Caption: Troubleshooting logic for common issues in the aldol reaction.
References
Technical Support Center: (S)-3-Acetyl-4-benzyloxazolidin-2-one Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-3-Acetyl-4-benzyloxazolidin-2-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of common impurities.
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
-
Incomplete Reaction: The acetylation of (S)-4-benzyloxazolidin-2-one may be incomplete.
-
Solution: Ensure all reagents are fresh and anhydrous. Acetic anhydride can hydrolyze over time, and the presence of water will consume the acetylating agent. The base used, such as pyridine or triethylamine, should also be anhydrous. Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
-
Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed efficiently.
-
Solution: While the reaction is often carried out at 0 °C to room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve the reaction rate and yield. However, be cautious as higher temperatures may lead to the formation of side products.
-
-
Product Loss During Work-up: The product may be lost during the extraction or purification steps.
-
Solution: this compound has some water solubility. Ensure that the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. During purification by column chromatography, select an appropriate solvent system to ensure good separation and minimize product loss.
-
Issue 2: Presence of Impurities in the Final Product
Several impurities can arise during the synthesis of this compound. The table below summarizes the most common impurities, and the subsequent sections provide detailed troubleshooting advice.
| Impurity Name | Chemical Structure | Typical Method of Detection | Common Reason for Formation |
| Unreacted (S)-4-benzyloxazolidin-2-one | TLC, HPLC, NMR | Incomplete acetylation reaction due to insufficient acetylating agent, short reaction time, or low temperature. | |
| Acetic Acid | NMR, GC | Byproduct of the acetylation reaction with acetic anhydride; can also result from the hydrolysis of acetic anhydride. Incomplete removal during the work-up. | |
| Diacetylated byproducts | Varies | HPLC-MS, NMR | Reaction of the acetylating agent with other functional groups if present, or self-reaction of the acetylating agent. Can also occur under harsh reaction conditions. |
| (R)-3-Acetyl-4-benzyloxazolidin-2-one (diastereomer) | Chiral HPLC | Use of a starting material, (S)-4-benzyloxazolidin-2-one, with low enantiomeric purity. Racemization is generally not a significant issue under standard acetylation conditions. |
Troubleshooting Specific Impurities:
-
Unreacted (S)-4-benzyloxazolidin-2-one:
-
Identification: This impurity will have a different retention factor (Rf) on a TLC plate and a different retention time in an HPLC chromatogram compared to the product. In the 1H NMR spectrum, the characteristic N-H proton signal of the starting material will be present.
-
Mitigation:
-
Use a slight excess of the acetylating agent (e.g., 1.1 to 1.5 equivalents of acetic anhydride or acetyl chloride).
-
Increase the reaction time and monitor by TLC or HPLC until the starting material is no longer visible.
-
Ensure efficient stirring to promote mixing of the reactants.
-
Purify the crude product using column chromatography.
-
-
-
Acetic Acid:
-
Identification: Acetic acid can be detected by its characteristic sharp singlet in the 1H NMR spectrum around 2.1 ppm and a broad signal for the acidic proton.
-
Mitigation:
-
During the work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize and remove acetic acid.
-
Ensure the product is thoroughly dried under vacuum to remove any residual volatile acids.
-
-
-
Diacetylated Byproducts:
-
Identification: These are often observed as extra peaks in HPLC or GC-MS analysis. Their identification may require further spectroscopic analysis (e.g., LC-MS, NMR).
-
Mitigation:
-
Use controlled reaction conditions, particularly temperature. Avoid excessive heating.
-
Use the appropriate stoichiometry of the acetylating agent. A large excess can promote side reactions.
-
Purification by column chromatography is usually effective in removing these impurities.
-
-
-
(R)-3-Acetyl-4-benzyloxazolidin-2-one (diastereomer):
-
Identification: This impurity is chemically very similar to the desired product and can only be separated and quantified using a chiral HPLC method.
-
Mitigation:
-
The most critical factor is to start with high-purity (S)-4-benzyloxazolidin-2-one with a high enantiomeric excess (ee).
-
Standard N-acetylation conditions are generally mild and should not cause significant racemization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to acetylate (S)-4-benzyloxazolidin-2-one?
A common and effective method is to react (S)-4-benzyloxazolidin-2-one with acetic anhydride in the presence of a base like pyridine or triethylamine in an aprotic solvent such as dichloromethane or tetrahydrofuran. Another common method involves using acetyl chloride with a non-nucleophilic base like triethylamine.
Q2: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a quick and convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to distinguish the starting material from the more nonpolar product. The disappearance of the starting material spot indicates the completion of the reaction. For more quantitative analysis, HPLC can be used.
Q3: My final product is an oil, but it is supposed to be a solid. What should I do?
This compound is a low-melting solid. The presence of residual solvent or impurities can cause it to be an oil or a waxy solid. Ensure all solvent has been removed under high vacuum. If it remains an oil, purification by column chromatography followed by thorough drying is recommended. Crystallization from a suitable solvent system like ethyl acetate/hexanes can also help to obtain a solid product.
Q4: Can I use a strong base like n-butyllithium (n-BuLi) for the acetylation?
While strong bases like n-BuLi are used to deprotonate the oxazolidinone for other reactions (e.g., alkylations), it is generally not necessary or recommended for simple acetylation. Using such a strong base can lead to side reactions and the formation of more complex impurities. Milder bases like pyridine or triethylamine are sufficient.
Q5: How do I remove the pyridine or triethylamine after the reaction?
During the aqueous work-up, washing the organic layer with an acidic solution, such as 1M HCl, will protonate the amine base, making it water-soluble and allowing for its removal into the aqueous phase.
Experimental Protocols
Standard N-Acetylation of (S)-4-benzyloxazolidin-2-one
-
Dissolve (S)-4-benzyloxazolidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) or pyridine (2.0 eq) dropwise to the stirred solution.
-
Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Caption: Synthesis pathway and common impurity formation.
Caption: Troubleshooting workflow for impurity identification.
Caption: Logical relationships in the FAQ section.
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: (S)-3-Acetyl-4-benzyloxazolidin-2-one vs. (S)-4-benzyl-3-propionyl-2-oxazolidinone
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. Among the most reliable and widely employed chiral auxiliaries are the Evans-type oxazolidinones. This guide provides a detailed comparison of two prominent examples: (S)-3-Acetyl-4-benzyloxazolidin-2-one and (S)-4-benzyl-3-propionyl-2-oxazolidinone. We will objectively evaluate their performance in key asymmetric transformations, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of these auxiliaries is essential for their effective application. Below is a summary of their key characteristics.
| Property | This compound | (S)-4-benzyl-3-propionyl-2-oxazolidinone |
| Molecular Formula | C₁₂H₁₃NO₃[1] | C₁₃H₁₅NO₃ |
| Molecular Weight | 219.24 g/mol [1] | 233.26 g/mol |
| CAS Number | 132836-66-9[1] | 101711-78-8 |
| Appearance | White solid | White to off-white crystalline powder |
| Melting Point | 104-106 °C | 44-46 °C |
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The choice of the N-acyl substituent on the oxazolidinone auxiliary plays a pivotal role in the diastereoselectivity of this transformation.
While N-propionyl oxazolidinones are renowned for their high diastereoselectivity in aldol reactions, N-acetyl derivatives generally exhibit poor stereocontrol. This is attributed to the smaller size of the acetyl group, which leads to a less defined transition state and consequently, lower facial discrimination of the enolate.
Experimental Data: Asymmetric Aldol Reaction with Benzaldehyde
| Chiral Auxiliary | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| This compound | Poor (not typically reported due to low selectivity) | - | General observation |
| (S)-4-benzyl-3-propionyl-2-oxazolidinone | >99:1 | 85-95 | [2] |
Performance in Asymmetric Alkylation Reactions
Asymmetric alkylation of enolates derived from chiral oxazolidinones is a powerful method for the stereoselective synthesis of α-substituted chiral carboxylic acids and their derivatives. Both acetyl and propionyl derivatives can afford high levels of diastereoselectivity in these reactions.
Experimental Data: Asymmetric Alkylation with Benzyl Bromide
| Chiral Auxiliary | Diastereomeric Ratio | Yield (%) | Reference |
| This compound | >95:5 | 85-90 | [3] |
| (S)-4-benzyl-3-propionyl-2-oxazolidinone | >98:2 | 88-92 | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these chiral auxiliaries.
General Procedure for N-Acylation of (S)-4-benzyl-2-oxazolidinone
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add the corresponding acyl chloride (acetyl chloride or propionyl chloride, 1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Asymmetric Boron-Mediated Aldol Reaction Protocol (for N-Propionyl Derivative)
-
To a solution of (S)-4-benzyl-3-propionyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere, add dibutylboron triflate (1.1 eq) followed by diisopropylethylamine (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to facilitate enolate formation.
-
Cool the reaction mixture back to -78 °C and add the aldehyde (e.g., benzaldehyde, 1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours and then at 0 °C for 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer and methanol.
-
Oxidize the boron species by the addition of a mixture of methanol and 30% hydrogen peroxide at 0 °C.
-
Extract the product, dry the organic layer, and purify by flash column chromatography.
Asymmetric Alkylation Protocol
-
To a solution of the N-acyl-4-benzyloxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq) dropwise.
-
Stir the solution at -78 °C for 30-60 minutes to form the enolate.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product, dry the organic layer, and purify by flash column chromatography.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the key mechanistic and procedural aspects of using these chiral auxiliaries.
Caption: Stereochemical control in Evans asymmetric reactions.
Caption: Experimental workflow for an asymmetric aldol reaction.
Conclusion
Both this compound and (S)-4-benzyl-3-propionyl-2-oxazolidinone are valuable chiral auxiliaries in asymmetric synthesis. For asymmetric aldol reactions, the N-propionyl derivative is unequivocally the superior choice, consistently affording high diastereoselectivity. In contrast, the N-acetyl analog is generally not recommended for this transformation due to its poor stereocontrol. However, for asymmetric alkylation reactions, both auxiliaries can provide excellent levels of diastereoselectivity, making the choice between them potentially dependent on factors such as substrate compatibility and availability. This guide provides the necessary data and protocols to assist researchers in selecting the optimal chiral auxiliary for their specific synthetic needs.
References
A Comparative Guide to Evans' Auxiliaries for Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
The Evans' aldol reaction is a powerful and widely utilized method for the stereocontrolled synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in a vast array of natural products and pharmaceuticals.[1][2] The remarkable stereoselectivity of this reaction is achieved through the temporary incorporation of a chiral auxiliary, most commonly an oxazolidinone, into the substrate. This guide provides an objective comparison of the performance of various Evans' auxiliaries, supported by experimental data, to aid researchers in selecting the optimal auxiliary for their synthetic needs.
Performance Comparison of Evans' Auxiliaries
The efficacy of a chiral auxiliary in the Evans' aldol reaction is primarily evaluated based on the diastereoselectivity (expressed as diastereomeric excess, d.e.) and the chemical yield of the aldol adduct. The auxiliaries are typically derived from readily available amino acids, with those from L-valine and L-phenylalanine being the most common.[2] Recently, auxiliaries with more rigid structures, such as the one derived from (1R,2S)-1-amino-2-indanol, have been explored to enhance stereocontrol.[1]
The following tables summarize the performance of these auxiliaries in aldol reactions with various aldehydes.
| Chiral Auxiliary Source | Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) |
| L-Valine | Isobutyraldehyde | >98% | 80-95% |
| Benzaldehyde | >98% | 85-95% | |
| L-Phenylalanine | Isobutyraldehyde | >98% | 80-95% |
| Benzaldehyde | >98% | 85-95% | |
| (1R,2S)-1-Amino-2-indanol | Isobutyraldehyde | >99% | 75% |
| Benzaldehyde | >99% | 80% | |
| Propionaldehyde | >99% | 78% | |
| p-Tolualdehyde | >99% | 82% |
Table 1: Performance of Common Evans' Auxiliaries in Aldol Reactions.[1]
Mechanism of Stereocontrol: The Zimmerman-Traxler Model
The high diastereoselectivity observed in Evans' aldol reactions is rationalized by the Zimmerman-Traxler model.[1][3] This model proposes a chair-like six-membered transition state wherein the boron enolate chelates to the aldehyde.[1] The bulky substituent on the chiral auxiliary sterically directs the approach of the aldehyde, forcing the substituent of the aldehyde into a pseudo-equatorial position to minimize 1,3-diaxial interactions.[4] This controlled approach from the less hindered face of the enolate consistently leads to the formation of the syn-aldol product.[1][2]
Caption: Zimmerman-Traxler transition state model for the Evans' aldol reaction.
Experimental Workflow
The experimental procedure for a typical Evans' aldol reaction can be divided into three key stages: N-acylation of the chiral auxiliary, the boron-mediated aldol reaction, and the subsequent cleavage of the auxiliary to yield the chiral β-hydroxy carboxylic acid.
Caption: General experimental workflow for an Evans' aldol reaction.
Detailed Experimental Protocols
The following are representative experimental protocols for the key steps in an Evans' aldol reaction using a valine-derived oxazolidinone.
N-Acylation of the Chiral Auxiliary
-
Materials: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq), anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi, 1.05 eq), propionyl chloride (1.1 eq), saturated aqueous ammonium chloride (NH₄Cl).
-
Procedure:
-
Dissolve the oxazolidinone in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi and stir for 30 minutes.
-
Add propionyl chloride dropwise and stir for 1 hour at -78 °C, then warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.
-
Boron-Mediated Aldol Reaction
-
Materials: N-propionyloxazolidinone (1.0 eq), anhydrous dichloromethane (CH₂Cl₂), dibutylboron triflate (Bu₂BOTf, 1.2 eq), diisopropylethylamine (DIPEA, 1.3 eq), aldehyde (e.g., isobutyraldehyde, 1.5 eq).
-
Procedure:
-
Dissolve the N-acyloxazolidinone in anhydrous CH₂Cl₂ under an inert atmosphere and cool to -78 °C.
-
Add Bu₂BOTf followed by DIPEA and stir for 30 minutes to form the boron enolate.
-
Add the aldehyde dropwise and stir at -78 °C for 1 hour, then warm to 0 °C and stir for another hour.
-
Quench the reaction with a pH 7 buffer and work up to isolate the aldol adduct.
-
Cleavage of the Chiral Auxiliary
-
Materials: Aldol adduct (1.0 eq), tetrahydrofuran (THF), water, 30% hydrogen peroxide (H₂O₂), lithium hydroxide (LiOH).
-
Procedure:
-
Dissolve the aldol adduct in a THF/water mixture and cool to 0 °C.
-
Add H₂O₂ followed by an aqueous solution of LiOH.
-
Stir at 0 °C until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the β-hydroxy carboxylic acid and recover the chiral auxiliary.
-
Conclusion
Evans' auxiliaries provide a reliable and highly stereoselective method for the synthesis of chiral β-hydroxy carbonyl compounds. Auxiliaries derived from common amino acids like valine and phenylalanine consistently deliver high diastereoselectivity and yields. Newer, more rigid auxiliaries, such as that derived from 1-amino-2-indanol, can offer even greater stereocontrol. The choice of auxiliary will depend on the specific substrate and the desired stereochemical outcome. The provided experimental protocols offer a general framework for conducting these powerful transformations in a laboratory setting.
References
A Comparative Guide to Chiral Auxiliaries: The Advantages of (S)-3-Acetyl-4-benzyloxazolidin-2-one
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the design of asymmetric syntheses. An ideal chiral auxiliary should be readily available, easy to attach and remove, provide high stereocontrol, and be recoverable. This guide provides an objective comparison of the widely used (S)-3-Acetyl-4-benzyloxazolidin-2-one, an Evans auxiliary, with other prominent chiral auxiliaries such as camphorsultams and pseudoephedrine-based auxiliaries. The comparison is supported by experimental data to inform the selection process for achieving desired stereochemical outcomes.
Performance in Asymmetric Reactions
The efficacy of a chiral auxiliary is paramount and is typically assessed by the diastereoselectivity and yield of the reaction. This compound and its derivatives consistently demonstrate high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental transformation for creating stereogenic centers. The choice of chiral auxiliary significantly influences the diastereoselectivity of this reaction. Evans auxiliaries, such as this compound, are known for their exceptional performance in these reactions.[1]
| Chiral Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) |
| (S)-4-benzyloxazolidin-2-one derivative | N-Propionyl-(S)-4-benzyloxazolidin-2-one | Allyl iodide | NaHMDS | 92 | >99:1 |
| Pseudoephedrine Amide | N-Propionyl-(1R,2R)-(+)-pseudoephedrine | Benzyl bromide | LDA | 95-98 | >99% de (after recrystallization) |
| Camphorsultam | N-Propionyl-(1S)-(-)-2,10-camphorsultam | Methyl iodide | NaHMDS | 85-95 | >98:2 |
Table 1: Performance Comparison in Asymmetric Alkylation Reactions.
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. Chiral auxiliaries are instrumental in controlling the formation of new stereocenters. Evans auxiliaries are particularly well-regarded for their high syn-diastereoselectivity in boron-mediated aldol reactions.
| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| (S)-4-benzyloxazolidin-2-one derivative | Benzaldehyde | 80-95 | >99:1 |
| Pseudoephedrine Amide | Isobutyraldehyde | 60-70 | 85:15 |
| Camphorsultam | Benzaldehyde | 80-90 | >95:5 |
Table 2: Performance Comparison in Asymmetric Aldol Reactions.
Cleavage and Recyclability
A key advantage of a chiral auxiliary is its ease of removal and potential for recovery and reuse, which impacts the overall efficiency and cost-effectiveness of a synthesis.
| Chiral Auxiliary | Common Cleavage Methods | Recyclability |
| (S)-4-benzyloxazolidin-2-one derivative | LiOH/H₂O₂ (to carboxylic acid), LiBH₄ (to alcohol), Weinreb conditions (to ketone). | High, often recoverable in >90% yield. |
| Pseudoephedrine Amide | Acidic or basic hydrolysis (to carboxylic acid), reducing agents (to alcohol), organometallics (to ketone). | High, can be recovered in good yield.[2][3] |
| Camphorsultam | Hydrolysis (e.g., LiOH/H₂O₂), reductive cleavage. Cleavage can sometimes be challenging for sterically hindered substrates.[4] | Good, though can be lower than Evans auxiliaries depending on the cleavage method. |
Table 3: Comparison of Cleavage and Recyclability.
Experimental Protocols
Detailed methodologies are crucial for replicating results and making informed decisions. Below are representative experimental protocols for an asymmetric alkylation reaction using each of the compared chiral auxiliaries.
Protocol 1: Asymmetric Alkylation using this compound
-
Enolate Formation: To a solution of (S)-3-propionyl-4-benzyloxazolidin-2-one (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) dropwise. Stir the solution for 30 minutes at -78 °C.
-
Alkylation: Add the alkyl halide (1.2 equiv) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature until the starting material is consumed (as monitored by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Asymmetric Alkylation using a Camphorsultam Auxiliary
-
Enolate Formation: To a solution of N-propionyl-(1S)-(-)-2,10-camphorsultam (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) dropwise. Stir the solution for 30 minutes at -78 °C.
-
Alkylation: Add the alkyl halide (1.2 equiv) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for the specified time.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride and warm to room temperature. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Protocol 3: Asymmetric Alkylation using a Pseudoephedrine Auxiliary
-
Enolate Formation: To a suspension of the N-propionyl pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in dry THF at -78 °C, slowly add a solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF.[1] The mixture is stirred and allowed to warm to 0 °C for 15 minutes and then to room temperature for 5 minutes.[1]
-
Alkylation: Cool the reaction to the desired temperature (e.g., 0 °C or -78 °C), and add the alkylating agent (1.1-1.5 equiv).[1] Monitor the reaction by TLC.[1]
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride, and extract the product with an organic solvent. Dry and concentrate the organic phase.
-
Purification: Purify the crude product by chromatography or recrystallization.
Visualizing the Workflow and Logic
The following diagrams illustrate the general workflow for using a chiral auxiliary and the logic behind the stereochemical control exerted by this compound.
References
A Comparative Guide to the Spectroscopic Analysis of (S)-3-Acetyl-4-benzyloxazolidin-2-one Aldol Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic analysis of aldol adducts derived from the chiral auxiliary (S)-3-Acetyl-4-benzyloxazolidin-2-one, commonly known as the Evans auxiliary. A comparative analysis with aldol adducts from Oppolzer's camphorsultam is included to offer a broader perspective on chiral auxiliary performance. This document presents experimental data, detailed protocols, and visual workflows to aid in the characterization and stereochemical assignment of these important synthetic intermediates.
Performance Comparison of Chiral Auxiliaries in Diastereoselective Aldol Reactions
The efficiency of a chiral auxiliary is primarily determined by the diastereoselectivity it imparts on a reaction and the ease of purification and analysis of the resulting products. The following tables summarize key spectroscopic data for the syn-aldol adducts obtained from the reaction of the N-propionyl derivatives of (S)-4-benzyl-2-oxazolidinone and Oppolzer's camphorsultam with benzaldehyde.
Table 1: ¹H NMR Spectroscopic Data for the Aldol Adduct of (S)-4-Benzyl-3-propionyl-2-oxazolidinone with Benzaldehyde
| Proton Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| Hα | ~4.20 | d, J = 2.8 |
| Hβ | ~5.15 | dd, J = 9.2, 2.8 |
| OH | ~3.50 | d, J = 9.2 |
| Oxazolidinone CH | ~4.70 | m |
| Oxazolidinone CH₂ | ~4.25 (dd, J=9.1, 2.9), ~4.20 (t, J=9.1) | |
| Benzyl CH₂ | ~3.30 (dd, J=13.4, 3.2), ~2.80 (dd, J=13.4, 9.6) | |
| Aromatic H (auxiliary) | 7.20-7.40 | m |
| Aromatic H (aldehyde) | 7.25-7.45 | m |
| CH₃ | ~1.20 | d, J = 7.0 |
Note: Data is representative for a syn-aldol adduct and may vary slightly based on solvent and specific reaction conditions.
Table 2: ¹³C NMR Spectroscopic Data for the Aldol Adduct of (S)-4-Benzyl-3-propionyl-2-oxazolidinone with Benzaldehyde
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (propionyl) | ~175.0 |
| C=O (oxazolidinone) | ~153.5 |
| Aromatic C (auxiliary) | 127.0-135.0 |
| Aromatic C (aldehyde) | 125.0-142.0 |
| Cβ | ~74.0 |
| Oxazolidinone CH | ~55.0 |
| Cα | ~42.0 |
| Benzyl CH₂ | ~38.0 |
| Oxazolidinone CH₂ | ~66.0 |
| CH₃ | ~14.0 |
Note: Data is representative for a syn-aldol adduct.
Table 3: Comparative Spectroscopic Data of Aldol Adducts from Evans' Auxiliary and Oppolzer's Camphorsultam with Benzaldehyde
| Spectroscopic Feature | Evans' Auxiliary Adduct (syn) | Oppolzer's Camphorsultam Adduct (syn) |
| ¹H NMR | ||
| Hα Chemical Shift (ppm) | ~4.20 | ~3.80 |
| Hβ Chemical Shift (ppm) | ~5.15 | ~5.30 |
| ³J(Hα,Hβ) Coupling Constant (Hz) | 2-4 | 3-5 |
| ¹³C NMR | ||
| Cα Chemical Shift (ppm) | ~42.0 | ~45.0 |
| Cβ Chemical Shift (ppm) | ~74.0 | ~72.0 |
| Diastereomeric Ratio (syn:anti) | >95:5 | >90:10 |
Note: The presented data is a generalized representation from various literature sources for comparison purposes.
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducibility and accurate comparison.
Synthesis of the syn-Aldol Adduct of (S)-4-Benzyl-3-propionyl-2-oxazolidinone with Benzaldehyde
1. N-Propionylation of (S)-4-Benzyl-2-oxazolidinone:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF (0.5 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv., 1.6 M in hexanes) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add propionyl chloride (1.1 equiv.) dropwise and stir the reaction mixture for 1 hour at -78 °C, then allow it to warm to room temperature over 1 hour.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-propionyl oxazolidinone.
2. Diastereoselective Aldol Reaction:
-
To a solution of the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C, add di-n-butylboron triflate (1.1 equiv.) dropwise, followed by the dropwise addition of triethylamine (1.2 equiv.).
-
Stir the mixture for 30 minutes at 0 °C to form the boron enolate.
-
Cool the reaction mixture to -78 °C and add freshly distilled benzaldehyde (1.2 equiv.) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by the addition of a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.
-
Stir the mixture vigorously for 1 hour.
-
Extract the product with CH₂Cl₂ (3 x volumes), wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) to obtain the pure syn-aldol adduct.
Spectroscopic Analysis
-
NMR Spectroscopy: Prepare a sample of the purified aldol adduct in an appropriate deuterated solvent (e.g., CDCl₃). Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
IR Spectroscopy: Obtain the infrared spectrum of the purified product using a thin film on a salt plate or as a KBr pellet.
-
Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF) to confirm the molecular weight and elemental composition.
Visualizing the Process: Diagrams
To better illustrate the experimental workflow and the logic of stereochemical assignment, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and analysis of aldol adducts.
A Definitive Guide to Stereochemistry Validation: X-ray Crystallography vs. Spectroscopic Alternatives
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional arrangement is paramount. The correct stereoisomer can define the efficacy and safety of a pharmaceutical compound. This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for absolute stereochemistry determination, with powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the Mosher's ester analysis, and Vibrational Circular Dichroism (VCD).
This objective analysis presents quantitative data, detailed experimental protocols, and visual workflows to empower researchers in selecting the optimal technique for their specific needs.
At a Glance: Comparing the Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy (Mosher's Method) | Vibrational Circular Dichroism (VCD) |
| Principle | Diffraction of X-rays by a single crystal to determine the electron density map and, consequently, the precise atomic arrangement.[1][2] | Derivatization of a chiral analyte with a chiral reagent (Mosher's acid) to form diastereomers with distinct NMR spectra, allowing for the determination of absolute configuration.[3][4][5] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a spectrum that can be compared with theoretical calculations to assign the absolute configuration.[6] |
| Sample Phase | Solid (single crystal)[7] | Liquid (solution) | Liquid (solution)[8] |
| Sample Amount | Micrograms to milligrams (typically 3-5 mg for co-crystallization methods)[9] | Milligrams (typically a few mg per derivatization) | Milligrams (typically 8-10 mg)[8] |
| Measurement Time | Days to weeks (including crystallization)[9] | Hours to a couple of days (including derivatization and NMR analysis)[3] | Hours (typically 30 minutes to several hours for data acquisition)[10][11] |
| Cost | High (instrumentation and specialized personnel)[12][13][14] | Moderate (requires access to high-field NMR) | Moderate to High (specialized spectrometer) |
| Key Advantage | Unambiguous determination of absolute configuration.[15] | Does not require crystallization; provides information in a biologically relevant solution state. | Applicable to a wide range of molecules in solution, including those that are difficult to crystallize or derivatize.[6] |
| Key Limitation | Requires a high-quality single crystal, which can be challenging to obtain.[9] | Indirect method requiring chemical derivatization, which can sometimes be problematic. | Relies on accurate quantum mechanical calculations for interpretation. |
In-Depth Experimental Protocols
X-ray Crystallography for Absolute Stereochemistry Determination
This method relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by an atom is slightly altered when the X-ray energy is near an absorption edge of that atom. This effect breaks Friedel's law, allowing for the determination of the absolute configuration.
Experimental Workflow:
Detailed Methodology:
-
Crystal Growth: Obtain a single, high-quality crystal of the enantiomerically pure compound. This is often the most challenging step and can be achieved through methods like slow evaporation, vapor diffusion, or cooling of a saturated solution. The ideal crystal size is typically between 0.1 and 0.3 mm.[7]
-
Data Collection: Mount the crystal on a goniometer in the X-ray diffractometer. Data is collected by rotating the crystal and exposing it to a monochromatic X-ray beam. For light-atom organic molecules, using a copper X-ray source (Cu Kα) can enhance the anomalous scattering signal.
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the molecule. The atomic positions are then determined from this map. The structural model is refined using a least-squares method to best fit the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the Bijvoet pairs (reflections h,k,l and -h,-k,-l), which will have slightly different intensities due to anomalous dispersion. The Flack parameter is a key value calculated during refinement. A Flack parameter close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted structure is correct.[16] A value near 0.5 may indicate a racemic crystal or twinning.[16] For a reliable assignment, the standard uncertainty of the Flack parameter should be low, typically less than 0.1.[17]
NMR Spectroscopy: The Mosher's Ester Analysis
Mosher's method is a powerful NMR technique for determining the absolute configuration of chiral secondary alcohols and amines. It involves the formation of diastereomeric esters (or amides) by reacting the analyte with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.
Logical Relationship:
Detailed Methodology:
-
Derivatization: React the chiral alcohol or amine with both (R)- and (S)-MTPA chloride (or the corresponding acid with a coupling agent like DCC) in separate reactions to form the two diastereomeric Mosher's esters.[5] It is crucial that the MTPA reagents are enantiomerically pure.
-
Purification: Purify the resulting diastereomeric esters, typically by column chromatography, to remove any unreacted starting materials and reagents.
-
NMR Analysis: Acquire high-resolution 1H NMR spectra for both diastereomers in the same deuterated solvent.
-
Data Analysis and Interpretation:
-
Assign the proton signals for both diastereomers.
-
Calculate the chemical shift difference (Δδ = δS - δR) for protons on either side of the newly formed stereocenter.
-
The sign of the Δδ values is then used to determine the absolute configuration based on the accepted conformational model of the Mosher's esters. Generally, protons on one side of the MTPA plane will show a positive Δδ, while those on the other side will show a negative Δδ.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the difference in the absorption of left and right circularly polarized infrared light as a function of frequency. Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra.
Experimental Workflow:
Detailed Methodology:
-
Sample Preparation: Dissolve the enantiomerically enriched sample in a suitable solvent that has minimal absorption in the infrared region of interest. Deuterated solvents are often used. A typical concentration is around 0.1 M.[8]
-
VCD and IR Spectra Acquisition: Place the sample solution in an IR cell and acquire both the VCD and infrared (IR) spectra using a VCD spectrometer. Data acquisition can take from 30 minutes to several hours to achieve a good signal-to-noise ratio.[10][11]
-
Quantum Mechanical Calculations: Perform ab initio or density functional theory (DFT) calculations to predict the theoretical VCD spectrum for one of the enantiomers of the molecule. This requires computational resources and expertise.
-
Spectral Comparison and Assignment: Compare the experimentally measured VCD spectrum with the theoretically calculated spectrum. A good match in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration of the sample.[6]
Conclusion
The determination of absolute stereochemistry is a critical step in chemical research and drug development. While X-ray crystallography remains the definitive method, its requirement for high-quality single crystals can be a significant bottleneck. In such cases, NMR spectroscopy using Mosher's method and Vibrational Circular Dichroism offer powerful and reliable alternatives for determining the absolute configuration of molecules in solution. The choice of technique will ultimately depend on the nature of the sample, the available resources, and the specific requirements of the research question. By understanding the principles, advantages, and limitations of each method as outlined in this guide, researchers can make informed decisions to confidently validate the stereochemistry of their compounds.
References
- 1. purechemistry.org [purechemistry.org]
- 2. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. schrodinger.com [schrodinger.com]
- 9. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concurrent Vibrational Circular Dichroism Measurements with Infrared Spectroscopic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jasco-global.com [jasco-global.com]
- 12. Services | X-ray Crystallography Facility [u.osu.edu]
- 13. XRC Fees - X-Ray Crystallography Facility [xrcf.caltech.edu]
- 14. Charges and Fees – Molecular Structure Laboratory – UW–Madison [xray.chem.wisc.edu]
- 15. researchgate.net [researchgate.net]
- 16. Flack parameter - Wikipedia [en.wikipedia.org]
- 17. Use of intensity quotients and differences in absolute structure refinement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of (S)-3-Acetyl-4-benzyloxazolidin-2-one in Asymmetric Aldol Reactions: The Impact of Solvent Systems
In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for achieving high levels of stereocontrol. The (S)-4-benzyloxazolidin-2-one, a cornerstone of the Evans chiral auxiliaries, and its N-acylated derivatives like (S)-3-Acetyl-4-benzyloxazolidin-2-one, are widely employed to direct the formation of specific stereoisomers in carbon-carbon bond-forming reactions. The performance of these auxiliaries, particularly in the context of the highly reliable Evans aldol reaction, is critically dependent on the reaction conditions, with the solvent system playing a pivotal role in determining both the yield and the diastereoselectivity of the product.
This guide provides a comparative overview of the performance of N-acyl-(S)-4-benzyloxazolidin-2-one in the asymmetric aldol reaction, with a focus on how different solvent systems influence the reaction's outcome. While a direct, comprehensive screening of numerous solvents under identical conditions is not extensively documented in a single source, a clear picture of optimal conditions emerges from the literature. Halogenated solvents, particularly dichloromethane (CH₂Cl₂), are consistently reported to provide excellent results in the widely used boron-mediated Evans aldol reaction, which reliably produces the syn-aldol adduct.
Mechanism of Stereocontrol and the Role of the Solvent
The high diastereoselectivity of the Evans aldol reaction is attributed to the formation of a rigid, six-membered, chair-like transition state, as described by the Zimmerman-Traxler model. The process begins with the formation of a (Z)-enolate, which is crucial for achieving high syn-selectivity. The solvent influences this process significantly; it can affect the aggregation state of the enolate, the Lewis acidity of the metal center, and the overall stability of the transition state.
For instance, in the formation of ester enolates, the choice between a polar aprotic solvent like tetrahydrofuran (THF) and a mixture of THF with a more strongly coordinating solvent like hexamethylphosphoramide (HMPA) can dramatically invert the geometry of the resulting enolate, thereby changing the stereochemical outcome of the reaction. While THF typically favors the formation of the E-enolate, the addition of HMPA can favor the Z-enolate. In the case of the boron-mediated aldol reaction with Evans auxiliaries, dichloromethane is favored as it is relatively non-coordinating and allows for the formation of the well-defined (Z)-enolate chelate required for high selectivity.
Performance Data in Optimized Solvent System
The boron-mediated aldol reaction of N-propionyl-(S)-4-benzyloxazolidin-2-one serves as a benchmark for the performance of this class of chiral auxiliaries. The reaction, typically carried out in dichloromethane, consistently yields the syn-aldol adduct with exceptional levels of diastereoselectivity and high chemical yields.
| Aldehyde | Solvent System | Yield (%) | Diastereoselectivity (syn:anti) | Reference |
| Isobutyraldehyde | Dichloromethane (CH₂Cl₂) | ~85-95% | >98:2 | [1] |
| Benzaldehyde | Dichloromethane (CH₂Cl₂) | ~88% | >500:1 | [2] |
| n-Butyraldehyde | Dichloromethane (CH₂Cl₂) | ~75% | 141:1 | [2] |
Note: The N-propionyl derivative is presented as a representative example due to the abundance of data. The performance of the N-acetyl derivative is expected to follow the same principles.
While dichloromethane is the solvent of choice for achieving high syn-selectivity with boron enolates, other solvents like tetrahydrofuran (THF) and ethyl acetate (EtOAc) are also used in aldol reactions, particularly with different metal enolates (e.g., lithium, magnesium, titanium). However, these systems may lead to different stereochemical outcomes or lower selectivities. For example, lithium enolates, often generated in THF, can provide poor diastereoselectivity in some cases, necessitating a switch to the more robust boron enolate methodology.[3] Computational studies on magnesium-catalyzed aldol reactions have also shown that the reaction pathway and product stability are favored differently in THF versus ethyl acetate, underscoring the solvent's critical role.[4]
Experimental Protocols
N-Acylation of (S)-4-Benzyl-2-oxazolidinone
This protocol describes the acylation of the chiral auxiliary, a necessary first step before the aldol reaction. Here, we use propionyl chloride as an example.
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under a nitrogen or argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-propionyl-(S)-4-benzyl-2-oxazolidinone.
Boron-Mediated Asymmetric Aldol Reaction
This protocol describes the highly diastereoselective syn-aldol reaction using a boron enolate in the optimized solvent.[1]
Materials:
-
N-propionyl-(S)-4-benzyl-2-oxazolidinone
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf)
-
N,N-Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., Isobutyraldehyde)
-
pH 7 phosphate buffer, Methanol, 30% Hydrogen peroxide
Procedure:
-
To a flame-dried, round-bottom flask under a nitrogen or argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and dissolve it in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C (ice bath) or -78 °C (dry ice/acetone bath).
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the (Z)-boron enolate.
-
Cool the solution back down to -78 °C.
-
Add the aldehyde (1.2-1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for 1-2 hours. Monitor reaction progress by TLC.
-
Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.
-
Add 30% hydrogen peroxide at 0 °C to oxidatively cleave the boron-carbon bonds.
-
Remove volatile solvents via rotary evaporation and extract the aqueous residue with diethyl ether or dichloromethane.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography to yield the pure syn-aldol adduct.
Visualizations
Caption: General workflow for asymmetric synthesis using an Evans' auxiliary.
Caption: Logical flow of the boron-mediated Evans aldol reaction.
References
A Comparative Guide to the Applications of (S)-3-Acetyl-4-benzyloxazolidin-2-one in Asymmetric Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, the selection of an appropriate chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome of a reaction. Among the arsenal of chiral auxiliaries, Evans' oxazolidinones, particularly (S)-3-Acetyl-4-benzyloxazolidin-2-one, have established themselves as reliable and versatile tools for asymmetric synthesis. This guide provides an objective comparison of the performance of this compound with other widely used chiral auxiliaries, supported by experimental data, detailed methodologies for key reactions, and visual workflows to facilitate understanding and application.
Core Principles of Stereocontrol
The stereodirecting power of this compound and other chiral auxiliaries lies in their ability to create a sterically biased environment around a prochiral center. In the case of Evans' oxazolidinones, the substituent at the C4 position of the oxazolidinone ring plays a crucial role in shielding one face of the enolate derived from the N-acylated auxiliary. This steric hindrance directs the approach of an electrophile to the less hindered face, leading to a high degree of diastereoselectivity. The formation of a rigid, chelated Z-enolate is a key factor in achieving this high level of stereocontrol.
Performance Comparison in Asymmetric Reactions
The effectiveness of a chiral auxiliary is best assessed by its performance in key asymmetric transformations, such as alkylation, aldol, and Michael addition reactions. The following sections provide a comparative overview of this compound against other prominent chiral auxiliaries, namely Oppolzer's camphorsultam and pseudoephedrine amides.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental method for the construction of stereogenic carbon centers. The diastereoselectivity of this reaction is highly dependent on the chiral auxiliary employed.
Table 1: Comparison of Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) |
| (S)-3-Propionyl-4-benzyl-oxazolidin-2-one (Evans) | N-Propionyl | Benzyl Bromide | NaHMDS | 92 | >99:1 d.r.[1] |
| (S)-3-Propionyl-4-benzyl-oxazolidin-2-one (Evans) | N-Propionyl | Allyl Iodide | NaHMDS | 61-77 | 98:2 d.r.[1] |
| N-Propionyl Camphorsultam (Oppolzer) | N-Propionyl | Methyl Iodide | NaHMDS | >90 | >98% d.e.[2] |
| Pseudoephedrine Amide | N-Propionyl | Benzyl Bromide | LDA | - | 99:1 d.r.[1] |
| Pseudoephedrine Amide | N-Propionyl | n-Butyl Iodide | LDA | 83 | 90:10 d.r. (crude)[1] |
Note: Data for the N-propionyl derivative of the Evans auxiliary is presented as a close surrogate for the N-acetyl derivative due to its prevalence in comparative studies.
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters. The "Evans-syn" aldol reaction, utilizing oxazolidinone auxiliaries, is particularly renowned for its high stereoselectivity.
Table 2: Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary | Enolate Source | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| (R)-N-Propionyl-4-benzyl-2-oxazolidinone (Evans) | Boron enolate | Benzaldehyde | ~85-95 | >99:1[3] |
| N-Propionyl Camphorsultam (Oppolzer) | Titanium enolate | Benzaldehyde | - | - |
| Pseudoephedrine Amide | Lithium enolate | Isobutyraldehyde | - | - |
Asymmetric Michael Addition
The Michael addition is a conjugate addition reaction of a nucleophile to an α,β-unsaturated carbonyl compound. Chiral auxiliaries can be employed to control the stereochemistry of the newly formed stereocenters.
Table 3: Application of (S)-4-phenyl-1,3-oxazolidin-2-one in Asymmetric Michael Addition
| Chiral Auxiliary | Michael Acceptor | Michael Donor | Yield (%) | Diastereoselectivity |
| (S)-N-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-one | N-Crotonyl | Ni(II) complex of glycine Schiff base | 93-95 | Excellent[4] |
Note: This example utilizes a phenyl-substituted oxazolidinone, which is structurally related to the benzyl-substituted target molecule and demonstrates the utility of this class of auxiliaries in Michael additions.
Experimental Protocols
Detailed experimental procedures are essential for the successful application of these chiral auxiliaries. The following are representative protocols for key asymmetric reactions.
Protocol 1: Asymmetric Alkylation using (S)-3-Propionyl-4-benzyl-oxazolidin-2-one
Materials:
-
(S)-3-Propionyl-4-benzyl-oxazolidin-2-one (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq)
-
Alkyl Halide (e.g., Benzyl Bromide) (1.2 eq)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone and anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of NaHMDS dropwise.
-
Stir the mixture at -78 °C for 30 minutes to form the enolate.
-
Add the alkyl halide dropwise.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Boron-Mediated Asymmetric Aldol Reaction using (R)-4-Benzyl-2-oxazolidinone
Materials:
-
N-Propionyl-(R)-4-benzyl-2-oxazolidinone (1.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf) (1.2 eq)
-
Triethylamine (1.5 eq)
-
Aldehyde (e.g., Isobutyraldehyde) (2.0 eq)
-
pH 7 Phosphate buffer
-
Methanol
-
30% Hydrogen peroxide
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone and anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C and add triethylamine, followed by the dropwise addition of dibutylboron triflate.
-
Stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C and add the aldehyde dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction with pH 7 phosphate buffer, followed by the addition of methanol and 30% hydrogen peroxide.
-
Stir the mixture vigorously for 1 hour.
-
Extract the product with dichloromethane, wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude aldol adduct by flash column chromatography.[5]
Auxiliary Cleavage
A key advantage of Evans' auxiliaries is the variety of mild methods for their removal to furnish the desired chiral product.
-
To obtain the carboxylic acid: Hydrolysis using lithium hydroperoxide (LiOH/H₂O₂) in a THF/water mixture.[5]
-
To obtain the primary alcohol: Reduction with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).
-
To obtain the aldehyde: Reduction with LiAlH₄ followed by oxidation (e.g., Swern oxidation).
-
To obtain the Weinreb amide: Direct conversion using the appropriate reagents.
Visualizing the Workflow
The following diagrams, generated using DOT language, illustrate the general experimental workflows for asymmetric alkylation and aldol reactions using an Evans-type chiral auxiliary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Chiral Auxiliaries: A Cost-Benefit Analysis for Researchers
In the landscape of asymmetric synthesis, the selection of a suitable chiral auxiliary is a critical decision that significantly impacts the stereochemical outcome, overall yield, and economic viability of a synthetic route. For researchers, scientists, and drug development professionals, a thorough cost-benefit analysis of available chiral auxiliaries is paramount. This guide provides an objective comparison of three widely used classes of chiral auxiliaries: Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine-based auxiliaries. The analysis is supported by experimental data, detailed methodologies, and a cost comparison to aid in the selection of the most appropriate auxiliary for a given synthetic challenge.
At a Glance: Key Performance Indicators and Cost Comparison
The efficacy of a chiral auxiliary is primarily determined by its ability to induce high diastereoselectivity in a chemical transformation, the yield of the desired product, and the ease of its attachment and subsequent removal. Furthermore, the cost of the auxiliary itself is a crucial factor in large-scale applications. The following tables provide a summary of these key metrics for Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine.
Table 1: Cost-Benefit Analysis of Selected Chiral Auxiliaries
| Chiral Auxiliary | Representative Compound | Molecular Weight ( g/mol ) | Price (USD/g) | Price (USD/mol) | Key Advantages | Key Disadvantages |
| Evans' Oxazolidinone | (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | 177.20 | ~$5.44 - $153.21 | ~$964 - $27149 | Excellent diastereoselectivity in aldol and alkylation reactions; well-established and reliable.[1][2] | Higher cost compared to pseudoephedrine; requires strong bases for acylation. |
| Oppolzer's Sultam | (1S)-(-)-2,10-Camphorsultam | 215.31 | ~$34.40 | ~$7407 | High diastereoselectivity in a variety of reactions including Diels-Alder and alkylations; crystalline derivatives aid in purification.[3][4] | Relatively high cost. |
| Pseudoephedrine | (+)-Pseudoephedrine | 165.23 | ~$0.15 - $0.20 per 30mg tablet | ~$75 - $100 | Low cost and readily available; versatile cleavage to various functional groups.[5] | Regulatory restrictions in some regions; may exhibit lower diastereoselectivity in some cases compared to Evans' or Oppolzer's auxiliaries. |
Note: Prices are estimates based on commercially available data and can vary significantly based on supplier, purity, and quantity. The price per mole is calculated based on the price per gram for comparison purposes.
Table 2: Performance in Asymmetric Alkylation Reactions
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield (%) |
| Evans' Oxazolidinone | N-propionyl imide | Allyl iodide | 98:2 d.r. | >90 |
| Evans' Oxazolidinone | N-propionyl imide | Benzyl bromide | >95:5 d.r. | 85-95 |
| Oppolzer's Sultam | N-propionyl imide | Methyl iodide | >99:1 d.r. | 95 |
| Pseudoephedrine | N-propionyl amide | Benzyl bromide | >99:1 d.e. | 99[6] |
| Pseudoephedrine | N-propionyl amide | Ethyl iodide | 98% d.e. | 95[6] |
Table 3: Performance in Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Evans' Oxazolidinone | Isobutyraldehyde | >99:1 | 80-95[7] |
| Evans' Oxazolidinone | Benzaldehyde | >99:1 | 95[7] |
| Oppolzer's Sultam | Isobutyraldehyde | 95:5 (anti) | 85 |
| Oppolzer's Sultam | Benzaldehyde | >98:2 (syn) | 90[3] |
Mechanism of Stereocontrol
The high degree of stereocontrol exerted by these auxiliaries stems from the formation of rigid, chelated intermediates that effectively shield one face of the enolate, thereby directing the approach of the electrophile to the less sterically hindered face.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of chiral auxiliaries. Below are representative procedures for the use of Evans' oxazolidinone in an asymmetric aldol reaction and the removal of a pseudoephedrine auxiliary.
Protocol 1: Asymmetric Aldol Reaction using (R)-4-Benzyl-2-oxazolidinone[7]
-
Acylation of the Auxiliary:
-
To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
After stirring for 30 minutes, add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and perform a standard aqueous workup followed by purification to yield the N-propionyl oxazolidinone.
-
-
Aldol Reaction:
-
To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane at -78 °C, add dibutylboron triflate (1.1 eq) followed by diisopropylethylamine (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes before re-cooling to -78 °C.
-
Add the aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise.
-
Stir at -78 °C for 30 minutes and then at 0 °C for 1-2 hours.
-
Quench the reaction by the sequential addition of a pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
-
Perform an aqueous workup and purify the product by column chromatography.
-
-
Auxiliary Removal:
-
Dissolve the aldol adduct (1.0 eq) in a 4:1 mixture of THF and water, and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (~5 eq) dropwise, followed by an aqueous solution of lithium hydroxide (~2 eq).
-
Stir at 0 °C for 2-4 hours.
-
Quench the excess peroxide with an aqueous solution of sodium sulfite.
-
Perform an aqueous workup to isolate the chiral β-hydroxy carboxylic acid and recover the chiral auxiliary.
-
Protocol 2: Removal of the Pseudoephedrine Auxiliary to Yield a Carboxylic Acid[8]
-
Acidic Hydrolysis:
-
Dissolve the N-acyl pseudoephedrine amide (1.0 eq) in dioxane.
-
Add 9-18 N sulfuric acid and heat the mixture to reflux for 4-12 hours.
-
Cool the reaction mixture, dilute with water, and extract the carboxylic acid with an organic solvent (e.g., ethyl acetate).
-
The aqueous layer can be basified to recover the pseudoephedrine auxiliary by extraction.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude carboxylic acid, which can be further purified by recrystallization or chromatography.
-
General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis
The application of a chiral auxiliary in asymmetric synthesis typically follows a three-step sequence: attachment of the auxiliary to the substrate, the diastereoselective reaction, and finally, the removal of the auxiliary to yield the enantiomerically enriched product and allow for the recovery of the auxiliary.
Conclusion
The choice of a chiral auxiliary is a multifaceted decision that requires careful consideration of stereoselectivity, yield, cost, and practicality. Evans' oxazolidinones and Oppolzer's sultams are highly reliable and provide excellent stereocontrol, making them a preferred choice for complex syntheses where high diastereoselectivity is critical. However, their higher cost may be a limiting factor for large-scale production. Pseudoephedrine offers a cost-effective and versatile alternative, particularly for asymmetric alkylations, although it may be subject to regulatory oversight. Ultimately, the optimal chiral auxiliary will depend on the specific requirements of the synthetic target and the priorities of the research or development program. This guide provides a framework for making an informed decision based on a comprehensive cost-benefit analysis.
References
- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Camphorsultam - Wikipedia [en.wikipedia.org]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Chiral HPLC Methods for Diastereomer Separation
For researchers, scientists, and drug development professionals navigating the complexities of stereoisomer analysis, this guide offers an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the separation of diastereomers. Supported by experimental data, this document provides a detailed examination of various approaches, enabling informed decisions for robust and efficient method development.
Diastereomers, unlike enantiomers, possess distinct physicochemical properties, which often allows for their separation using conventional achiral stationary phases. However, the subtle differences in their spatial arrangements can still present significant separation challenges. Chiral HPLC, traditionally employed for enantioseparations, also offers powerful tools for resolving complex diastereomeric mixtures, especially for molecules with multiple chiral centers.
This guide explores two primary strategies for diastereomer separation by HPLC: the direct method using chiral stationary phases (CSPs) and the indirect method involving derivatization followed by analysis on an achiral stationary phase. We will also delve into the nuances of achiral method development and the innovative approach of coupling chiral and achiral columns for comprehensive stereoisomer resolution.
Comparing the Approaches: A Data-Driven Overview
The selection of an appropriate HPLC method for diastereomer separation is contingent on the specific properties of the analytes and the analytical objectives. The following tables summarize quantitative data from various studies, offering a comparative look at the performance of different columns and methodologies.
Table 1: Performance Comparison of Achiral Columns for Diastereomer Separation
| Compound | Column Type | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Separation Factor (α) | Reference |
| Budesonide Diastereomers (22R & 22S) | C18 (Solid Core) | 40% Acetonitrile in Water | 0.52 | > 1.5 | 1.1 | [1] |
| Diastereomeric Amides | Silica Gel | Not Specified | Not Specified | 1.79 | Not Specified | [2] |
| Diastereomeric Esters | Silica Gel | Not Specified | Not Specified | 1.03 | 1.25 | [2] |
| Positional Isomers | Phenyl | Water/Methanol (50/50) | Not Specified | Successful Separation | Not Specified | [3] |
Table 2: Performance of Chiral Stationary Phases (CSPs) in Diastereomer Separation
| Compound Class | Chiral Stationary Phase (CSP) | Mode | Observation | Reference |
| Molecules with multiple chiral centers | CHIROBIOTIC V2 | Reversed-Phase & Polar Ionic Mode | Provided excellent selectivity for enantiomers, but required coupling with an achiral phase for diastereomer separation. | [4] |
| Thalidomide Analogues | Chiralcel OJ-H | Polar Organic | Baseline separation of all four investigated drugs. | [5] |
| Thalidomide Analogues | Chiralpak AD | Polar Organic | Extremely high resolution (Rs > 10) for certain compounds. | [5] |
Visualizing the Workflow: From Sample to Separation
Effective method development follows a logical progression of steps. The following diagrams, generated using Graphviz, illustrate the typical workflows for developing and implementing chiral HPLC methods for diastereomer separation.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments cited in this guide.
Protocol 1: Achiral Separation of Budesonide Diastereomers
This protocol is based on the fast UHPLC separation method for budesonide diastereomers.[1]
-
Instrumentation: A UHPLC system with a UV detector.
-
Column: Solid core C18, 4 µm particle size.
-
Mobile Phase: 40% Acetonitrile in Water.
-
Flow Rate: 0.52 mL/min.
-
Temperature: 30 °C.
-
Detection: UV at a specified wavelength.
-
Sample Preparation: Dissolve the budesonide sample in a suitable solvent to achieve the desired concentration.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the separation at the specified UV wavelength.
-
The two diastereomers, 22R and 22S, should be baseline resolved with a resolution of at least 1.5.
-
Protocol 2: Indirect Separation via Derivatization (General Protocol)
This protocol outlines the general steps for the indirect separation of diastereomers.[2]
-
Step 1: Derivatization
-
Select a chiral derivatizing agent (CDA) that is enantiomerically pure and reacts stoichiometrically with the analyte.
-
React the racemic analyte with the CDA to form a pair of diastereomers. Ensure the reaction goes to completion and does not cause racemization of the analyte or CDA.
-
-
Step 2: HPLC Analysis
-
Instrumentation: A standard HPLC system with a suitable detector (e.g., UV, Fluorescence).
-
Column: A standard achiral column (e.g., C18, Phenyl, Silica).
-
Mobile Phase: Optimize the mobile phase composition (e.g., solvent ratios, buffers, additives) to achieve the best separation of the diastereomeric derivatives.
-
Flow Rate and Temperature: Optimize these parameters to improve resolution and analysis time.
-
Procedure:
-
Equilibrate the column with the optimized mobile phase.
-
Inject the solution containing the diastereomeric derivatives.
-
Detect the separated diastereomers.
-
-
Protocol 3: Coupled Chiral and Achiral Column Chromatography
This protocol describes a systematic approach for separating stereoisomers of a compound with multiple chiral centers.[4][6]
-
Step 1: Chiral Method Development
-
Screen a variety of chiral stationary phases (CSPs) to find a column that provides good enantioselectivity for the enantiomeric pairs.
-
Optimize the mobile phase for the selected CSP to achieve baseline separation of the enantiomers.
-
-
Step 2: Achiral Method Development
-
Using the mobile phase conditions from the chiral method, screen a range of achiral columns (e.g., C18, Phenyl, Cyano) to find a column that separates the diastereomeric pairs.
-
-
Step 3: Coupled Column Analysis
-
Connect the optimized chiral and achiral columns in series.
-
Fine-tune the mobile phase and other chromatographic parameters (flow rate, temperature) to achieve a complete separation of all stereoisomers.
-
Validate the final method for specificity, linearity, accuracy, and precision.
-
Conclusion
The separation of diastereomers by HPLC is a multifaceted task that can be approached through various effective strategies. For simpler diastereomeric pairs, achiral stationary phases like C18 and Phenyl columns often provide sufficient resolution with straightforward method development.[1][3] For more complex mixtures, particularly those arising from molecules with multiple chiral centers, direct separation on chiral stationary phases or the innovative approach of coupling chiral and achiral columns may be necessary to achieve complete stereoisomeric resolution.[4][5] Furthermore, the indirect method of forming diastereomeric derivatives offers a valuable alternative when direct methods are unsuccessful.[2]
The choice of method should be guided by a systematic screening process, careful optimization of chromatographic parameters, and a clear understanding of the analytical goals. The data and protocols presented in this guide serve as a foundation for developing robust and reliable HPLC methods for the critical task of diastereomer separation in research and pharmaceutical development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. real.mtak.hu [real.mtak.hu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
(S)-3-Acetyl-4-benzyloxazolidin-2-one: A Performance Benchmark Against Newer Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the Evans oxazolidinones, exemplified by (S)-3-Acetyl-4-benzyloxazolidin-2-one, have long been regarded as a gold standard for reliable and highly selective carbon-carbon bond formation. Derived from readily available amino acids, these chiral auxiliaries have been instrumental in the stereocontrolled synthesis of a vast array of complex molecules, particularly in the pharmaceutical industry. However, the continuous pursuit of improved efficiency, milder reaction conditions, and more cost-effective synthetic routes has led to the development of a new generation of chiral auxiliaries. This guide provides an objective comparison of the performance of this compound and its derivatives against prominent newer auxiliaries, including pseudoephedrine amides and Oppolzer's camphorsultam, with supporting experimental data.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental method for the stereoselective construction of chiral carboxylic acid derivatives. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the less hindered side.
Table 1: Comparison of Chiral Auxiliaries in Asymmetric Alkylation of Propionyl Amides/Imides
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide | >99:1 | 90-95 |
| Allyl iodide | 98:2 | >90 | |
| (+)-Pseudoephedrine | Benzyl bromide | >99:1 | 95 |
| Methyl iodide | >99:1 | 92 | |
| Oppolzer's Camphorsultam | Methyl iodide | >95:5 | 85-95 |
| Allyl bromide | >98:2 | 90 | |
| D-Mannitol-derived Oxazolidin-2-one | Benzyl bromide | >99:1 | 85 |
| Methyl iodide | >99:1 | 92 |
Note: Data is compiled from various sources and may have been generated under slightly different reaction conditions. The N-propionyl derivatives of the auxiliaries were used for this comparison.
Performance in Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the formation of β-hydroxy carbonyl compounds, creating up to two new stereocenters. The stereochemical outcome is highly dependent on the geometry of the enolate and the nature of the metal counterion.
Table 2: Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone (Boron enolate) | Isobutyraldehyde | >99:1 (syn) | 80-95 |
| Benzaldehyde | >99:1 (syn) | 85 | |
| (4S)-Benzyl-1,3-thiazolidin-2-one (Titanium enolate) | Benzaldehyde | 97:3 (syn) | 86 |
| 4-Chlorobenzaldehyde | 95:5 (syn) | 82 | |
| D-Mannitol-derived Oxazolidin-2-one (Titanium enolate) | Isobutyraldehyde | 95:5 (syn) | 88 |
| Benzaldehyde | 98:2 (syn) | 91 |
Note: The stereochemical outcome of aldol reactions is highly dependent on the Lewis acid used to form the enolate. Evans' oxazolidinones typically give syn-aldol products with boron enolates, while titanium enolates can also provide high syn-selectivity.
Experimental Workflows and Logical Relationships
The general workflow for utilizing a chiral auxiliary in asymmetric synthesis involves three key stages: attachment of the auxiliary to a prochiral substrate, the diastereoselective bond-forming reaction, and finally, the cleavage of the auxiliary to yield the desired chiral product and hopefully recover the auxiliary.
The stereochemical outcome of these reactions is dictated by the formation of a rigid, chelated transition state that directs the approach of the incoming reagent.
Experimental Protocols
Asymmetric Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone (Benchmark)
-
Enolate Formation: To a solution of N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, is added sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv, 1.0 M solution in THF) dropwise. The resulting solution is stirred at -78 °C for 30 minutes.
-
Alkylation: The electrophile (e.g., benzyl bromide, 1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the desired alkylated product.
-
Auxiliary Cleavage: The chiral auxiliary can be removed by various methods. For example, hydrolysis with lithium hydroxide and hydrogen peroxide in a THF/water mixture yields the corresponding carboxylic acid.
Asymmetric Alkylation of N-Propionyl-(+)-pseudoephedrine Amide (Newer Alternative)
-
Enolate Formation: To a stirred suspension of anhydrous lithium chloride (6.0 equiv) and diisopropylamine (2.2 equiv) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, is added n-butyllithium (2.1 equiv, 2.5 M in hexanes) dropwise. The mixture is warmed to 0 °C for 15 minutes and then re-cooled to -78 °C. A solution of N-propionyl-(+)-pseudoephedrine amide (1.0 equiv) in anhydrous THF is then added slowly. The resulting mixture is stirred at -78 °C for 15 minutes, then at 0 °C for 30 minutes, and finally at room temperature for 15 minutes before being cooled to 0 °C.
-
Alkylation: The electrophile (e.g., benzyl bromide, 1.5 equiv) is added dropwise to the enolate solution at 0 °C. The reaction is stirred at this temperature for 1-3 hours.
-
Work-up: The reaction is quenched with saturated aqueous ammonium chloride solution and the mixture is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The product is typically purified by flash chromatography or recrystallization.
-
Auxiliary Cleavage: The pseudoephedrine auxiliary can be cleaved under acidic or basic conditions to provide the carboxylic acid, or reduced to furnish the corresponding alcohol or ketone.
Asymmetric Aldol Reaction of N-Propionyl-(S)-4-benzyl-2-oxazolidinone (Benchmark)
-
Enolate Formation: To a solution of N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C under an argon atmosphere, is added di-n-butylboron triflate (1.1 equiv) dropwise, followed by triethylamine (1.2 equiv). The mixture is stirred at 0 °C for 30 minutes.
-
Aldol Addition: The reaction mixture is cooled to -78 °C, and the aldehyde (e.g., isobutyraldehyde, 1.5 equiv) is added dropwise. The reaction is stirred at -78 °C for 30 minutes and then at 0 °C for 1-2 hours.
-
Work-up: The reaction is quenched by the addition of a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. The mixture is stirred vigorously for 1 hour. The volatile components are removed under reduced pressure, and the aqueous residue is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purification: The crude product is purified by flash chromatography.
Conclusion
This compound and its derivatives remain highly reliable and effective chiral auxiliaries, consistently providing excellent levels of stereocontrol in a variety of asymmetric transformations. The extensive body of literature supporting their use and the predictable nature of their stereochemical outcomes solidify their position as a benchmark in the field.
Newer auxiliaries, such as those derived from pseudoephedrine and Oppolzer's camphorsultam, offer compelling alternatives. Pseudoephedrine amides, in particular, are attractive due to the low cost of the starting material and the versatility of the cleavage products. For many applications, these newer auxiliaries can match or even exceed the performance of the classic Evans' auxiliaries. The choice of chiral auxiliary will ultimately depend on the specific synthetic challenge, including the nature of the substrate and desired product, cost considerations, and the desired cleavage conditions. The data and protocols presented in this guide provide a foundation for making an informed decision in the selection of the optimal chiral auxiliary for a given asymmetric transformation.
A Comparative Guide to the Reproducibility of Asymmetric Reactions Using (S)-3-Acetyl-4-benzyloxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the pursuit of reliable and reproducible methods for controlling stereochemistry is paramount. Chiral auxiliaries have long been a cornerstone in this endeavor, with the Evans oxazolidinones, particularly derivatives of (S)-4-benzyloxazolidin-2-one, establishing a gold standard for predictable and high-fidelity stereochemical outcomes.[1][2] This guide provides an objective comparison of the performance of (S)-3-Acetyl-4-benzyloxazolidin-2-one in key asymmetric transformations against prominent alternatives, supported by experimental data to inform methodological choices in research and development.
The Role of this compound in Asymmetric Synthesis
This compound is a widely used chiral auxiliary, valued for its ability to direct the stereoselective formation of carbon-carbon bonds.[1] Its utility stems from the rigid and well-defined conformational bias it imparts to the attached acyl group, allowing for facial discrimination in the approach of electrophiles. This guide will focus on two of the most common applications: diastereoselective alkylation and aldol additions.
Performance Comparison in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction. The choice of chiral auxiliary is critical in dictating the diastereoselectivity of this transformation. Here, we compare the performance of the N-acetyl Evans auxiliary with two common alternatives: pseudoephedrine amides and camphorsultam imides.
Table 1: Asymmetric Alkylation Performance of Chiral Auxiliaries
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference(s) |
| This compound | Benzyl bromide | >99:1 | 92 | [3] |
| This compound | Allyl iodide | 98:2 | 61-77 | [3] |
| (S,S)-Pseudoephedrine Amide | Benzyl bromide | >99:1 | 95 | [3] |
| (S,S)-Pseudoephedrine Amide | Methyl iodide | 91:9 | - | [3] |
| (1S)-(-)-2,10-Camphorsultam Imide | Methyl iodide | >95:5 | 85-95 | [3] |
Key Insights:
-
Both Evans auxiliaries and pseudoephedrine-based auxiliaries consistently provide high levels of diastereoselectivity in asymmetric alkylation reactions.[3][4]
-
Pseudoephedrine amides offer the advantage of being derived from a less expensive starting material.[3]
-
Camphorsultam-derived imides also provide excellent stereocontrol.[3]
Performance Comparison in Asymmetric Aldol Additions
The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters. The Evans auxiliary is particularly renowned for its performance in boron-mediated aldol reactions, which proceed through a Zimmerman-Traxler transition state to reliably yield the syn-aldol product.[5] However, the N-acetyl derivative, as compared to the more commonly used N-propionyl derivative, can exhibit lower diastereoselectivity.[6]
Table 2: Asymmetric Aldol Addition Performance of Chiral Auxiliaries
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference(s) |
| (S)-N-Propionyl-4-benzyloxazolidin-2-one (Boron enolate) | Isobutyraldehyde | >99:1 (syn) | 80-95 | [3] |
| (S)-N-Propionyl-4-benzyloxazolidin-2-one (Titanium enolate) | Benzaldehyde | 97:3 (syn) | 86 | [7][8] |
| Sulfur-based Thiazolidinethione (Titanium enolate) | Benzaldehyde | >98:2 (syn) | 85 | [3] |
Key Insights:
-
Evans' N-propionyl oxazolidinones are exceptionally effective in boron-mediated aldol reactions, delivering the syn-aldol product with very high diastereoselectivity.[3]
-
The choice of Lewis acid can influence the stereochemical outcome. For instance, titanium enolates of N-acyl thiazolidinethiones can also provide high syn-selectivity.[3][7]
-
Sulfur-based auxiliaries, such as thiazolidinethiones, are particularly effective for acetate aldol reactions, where Evans' N-acetyl auxiliary may show diminished selectivity.[6]
Experimental Protocols
Reproducibility in asymmetric synthesis is intrinsically linked to meticulous experimental execution. Below are detailed protocols for the key steps involving this compound and its alternatives.
Attachment of the Acetyl Group to (S)-4-benzyloxazolidin-2-one
A common method for the acylation of Evans auxiliaries involves deprotonation with a strong base followed by reaction with an acylating agent.[9]
Protocol 1: N-Acetylation of (S)-4-benzyloxazolidin-2-one
-
Dissolve (S)-4-benzyloxazolidin-2-one (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes.
-
Add acetyl chloride (1.1 eq) dropwise and stir at -78 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diastereoselective Aldol Reaction using N-Acyl Evans Auxiliary
The boron-mediated Evans aldol reaction is a highly reliable method for generating syn-aldol products.[6]
Protocol 2: Evans Asymmetric Aldol Reaction
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-acyl oxazolidinone (1.0 eq) and dissolve it in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C.
-
Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA, 1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.
-
Cool the solution back down to -78 °C and add the aldehyde (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor reaction progress by TLC.
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide. Stir vigorously for 1 hour.
-
Extract the product and purify by column chromatography.
Diastereoselective Alkylation of a Pseudoephedrine Amide
Pseudoephedrine amides are excellent substrates for highly diastereoselective alkylations.[10]
Protocol 3: Asymmetric Alkylation of a Pseudoephedrine Amide
-
To an oven-dried flask under an inert atmosphere, add the pseudoephedrine amide (1.0 eq) and anhydrous lithium chloride (6.0-7.0 eq).
-
Add anhydrous THF to form a suspension.
-
Cool the suspension to 0 °C and slowly add a solution of lithium diisopropylamide (LDA, 2.0-2.2 eq) in THF/hexanes.
-
Stir the mixture at 0 °C for 1 hour to form the enolate.
-
Cool the reaction to the desired temperature (e.g., 0 °C or -78 °C) and add the alkylating agent (2.0-3.0 eq) dropwise.
-
Quench the reaction with saturated aqueous ammonium chloride and work up accordingly.
Cleavage of the Chiral Auxiliary
The final step in this synthetic sequence is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product.
Protocol 4: Hydrolytic Cleavage of N-Acyl Oxazolidinone
-
Dissolve the N-acyl oxazolidinone adduct in a mixture of THF and water (typically 4:1).
-
Cool the solution to 0 °C.
-
Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of lithium hydroxide (LiOH).
-
Stir at 0 °C for 2-4 hours.
-
Quench excess peroxide with aqueous sodium sulfite (Na₂SO₃).
-
Extract the product and purify.
Protocol 5: Acidic Hydrolysis of Pseudoephedrine Amide
-
Dissolve the alkylated pseudoephedrine amide in a mixture of dioxane and 9 N H₂SO₄.[11]
-
Heat the mixture at reflux (approximately 115 °C) for 12-24 hours.[11]
-
Cool the reaction and dilute with water.
-
Extract the aqueous mixture with diethyl ether to isolate the chiral carboxylic acid.[11]
-
The pseudoephedrine auxiliary can be recovered by basifying the aqueous layer and extracting with dichloromethane.[11]
Protocol 6: Hydrolysis of N-Acyl Camphorsultam
A mild and efficient method for the removal of camphorsultam involves the use of tetrabutylammonium hydrogen peroxide.[11]
Signaling Pathways and Experimental Workflows
The high degree of stereocontrol exerted by these chiral auxiliaries is a direct consequence of the well-ordered transition states they promote.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. youtube.com [youtube.com]
- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]
- 8. Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. york.ac.uk [york.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
Safety Operating Guide
Navigating the Safe Disposal of (S)-3-Acetyl-4-benzyloxazolidin-2-one: A Comprehensive Guide
For researchers and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides an in-depth, procedural framework for the proper disposal of (S)-3-Acetyl-4-benzyloxazolidin-2-one, a chiral auxiliary frequently employed in asymmetric synthesis. Adherence to these protocols is crucial for mitigating potential health and environmental risks.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to be thoroughly familiar with the potential hazards associated with this compound. Based on data from structurally similar compounds, this chemical should be handled as a hazardous substance.[1][2] It is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1][3] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory at all times.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for any signs of degradation before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact.[3]
-
Lab Coat: A standard laboratory coat must be worn to protect clothing and skin from potential splashes.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted within a chemical fume hood to minimize inhalation.[3]
Quantitative Data Summary
The following table summarizes key quantitative and safety data for this compound and its closely related analog, (S)-4-Benzyl-2-oxazolidinone, which are essential for understanding its physical and chemical properties relevant to handling and disposal.
| Property | Value | Source(s) |
| Compound | (S)-4-Benzyl-2-oxazolidinone | |
| CAS Number | 90719-32-7 | [1][3] |
| Hazard Statements | Harmful if swallowed. May cause damage to organs through prolonged or repeated exposure. | [1][2][3] |
| Primary Disposal Route | Dispose of contents and container via an approved hazardous waste disposal plant. | [1][2] |
| Incompatible Materials | Strong oxidizing agents. | [3][4] |
| Compound | 2-Oxazolidinone | |
| CAS Number | 497-25-6 | [4] |
| Waste Classification | Chemical waste generators must determine if it is a hazardous waste according to local, regional, and national regulations. | [4][5] |
| Environmental Precautions | Do not empty into drains. | [3][5] |
Detailed Experimental Disposal Protocol
The proper disposal of this compound must be conducted in strict accordance with federal, state, and local hazardous waste regulations.[6] The following step-by-step procedure outlines the best practices for its disposal in a laboratory setting.
Materials Required:
-
Designated hazardous waste container (chemically compatible, leak-proof, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified above
-
Chemical fume hood
Step-by-Step Procedure:
-
Waste Identification and Segregation:
-
Treat all unwanted this compound, including residues and contaminated materials (e.g., weighing boats, gloves, absorbent paper), as hazardous waste.
-
Do not mix this waste with other waste streams unless compatibility has been verified to avoid potentially dangerous reactions. It is incompatible with strong oxidizing agents.[3][4]
-
-
Waste Collection:
-
Carefully transfer the solid waste into a designated hazardous waste container. If the compound is in a solution, collect it in a container appropriate for liquid hazardous waste.
-
For cleaning contaminated glassware or surfaces, the initial rinsate should be collected as hazardous waste.[7] Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your institution's specific guidelines.
-
Spills should be swept up and placed into the hazardous waste container.[3] Avoid generating dust.
-
-
Labeling of Hazardous Waste:
-
Immediately label the hazardous waste container with a completed hazardous waste tag.
-
The label must include the full chemical name: "this compound". Avoid using abbreviations.
-
List all constituents of the waste, including any solvents, and their approximate percentages.
-
Indicate the date when the waste was first added to the container.
-
-
Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.
-
The storage area should be cool, dry, and well-ventilated.[3]
-
Ensure the container is kept tightly closed except when adding waste.
-
Store the waste away from incompatible materials, particularly strong oxidizing agents.[3]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[3][6] Improper disposal can lead to environmental contamination and regulatory violations.
-
The final disposal method will likely be incineration at a licensed hazardous waste facility.[6]
-
Mandatory Visualizations
Disposal Workflow for this compound
Disposal workflow for this compound.
Logical Decision Tree for Waste Handling
Decision tree for handling mixed chemical waste.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ie [fishersci.ie]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Comprehensive Safety and Handling Guide for (S)-3-Acetyl-4-benzyloxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, operational, and disposal protocols for the handling of (S)-3-Acetyl-4-benzyloxazolidin-2-one. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.
Hazard Identification and Safety Precautions
This compound is a chiral auxiliary widely used in asymmetric synthesis. While a valuable reagent, it poses several hazards that necessitate careful handling.
GHS Hazard Classification:
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol [1] |
| Appearance | White to off-white solid/powder |
| Melting Point | 104-106 °C[1] |
| Hazard Statements | H315, H319, H335[1] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338[1] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling this compound to prevent exposure.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or holes before use.
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against dust particles and splashes. Standard safety glasses are not sufficient.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or a higher-level respirator must be used. All work with the solid form should ideally be performed in a chemical fume hood.[1]
-
Skin and Body Protection: A flame-retardant laboratory coat must be worn and fully buttoned. Ensure that skin is not exposed, and wear long pants and closed-toe shoes.
Operational Plan: Step-by-Step Handling Procedures
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A certified chemical fume hood is the preferred environment for weighing and transferring the solid compound to minimize inhalation exposure.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to control dust.
-
Use a spatula or other appropriate tool to handle the solid. Avoid scooping methods that could create airborne dust.
-
If transferring to a reaction vessel, do so carefully to prevent spillage.
-
-
In Solution: When the compound is in solution, handle it with the same level of caution, as splashes can still pose a skin and eye hazard.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Emergency Procedures: Spill and Exposure Management
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.
-
Don PPE: Before attempting cleanup, don the appropriate PPE as described in Section 2, including respiratory protection.
-
Contain and Absorb:
-
For solid spills, gently cover the material with an absorbent, inert material (e.g., vermiculite, sand, or dry earth) to avoid generating dust.
-
Carefully sweep the absorbed material into a designated, labeled hazardous waste container. Do not use a standard vacuum cleaner.
-
-
Decontaminate:
-
Clean the spill area with a cloth or paper towels wetted with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Dispose: Seal the hazardous waste container and arrange for its disposal through your institution's environmental health and safety (EHS) office.
First Aid and Exposure Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan: Waste Management and Neutralization
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Collect all solid waste, contaminated materials (e.g., gloves, paper towels), and solutions in a clearly labeled, sealed, and compatible hazardous waste container.
-
The label should include "Hazardous Waste" and the full chemical name: "this compound".
Chemical Neutralization Protocol for Aqueous Waste: For laboratories equipped to perform chemical neutralization, the following procedure can be used to hydrolyze the N-acetyl group and the oxazolidinone ring, rendering the waste less hazardous before final disposal. This procedure should be performed in a chemical fume hood with appropriate PPE.
-
Preparation:
-
For every 1 gram of this compound waste, prepare a 2M solution of sodium hydroxide (NaOH) in water.
-
Place the aqueous waste containing the oxazolidinone into a suitable reaction vessel equipped with a magnetic stirrer.
-
-
Neutralization:
-
Slowly add the 2M NaOH solution to the waste solution while stirring. An exothermic reaction may occur; add the base in portions to control the temperature.
-
After the addition is complete, stir the mixture at room temperature for a minimum of 24 hours to ensure complete hydrolysis.
-
-
pH Adjustment:
-
After the reaction period, check the pH of the solution using a pH meter or pH paper.
-
Neutralize the solution to a pH between 6 and 8 by slowly adding a dilute acid (e.g., 1M hydrochloric acid).
-
-
Final Disposal:
-
The neutralized solution should be collected in a hazardous waste container and disposed of through your institution's EHS office, clearly labeling the contents as "Hydrolyzed this compound waste, neutralized."
-
Diagrams
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
